Mitochondrial Fusion Promoter M1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-GXHLCREISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule Mitochondrial Fusion Promoter M1 (M1), a significant modulator of mitochondrial dynamics. M1 has garnered attention for its potential therapeutic applications in a range of cellular and disease models characterized by mitochondrial dysfunction. This document details its mechanism of action, presents quantitative data from various studies, outlines key experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a cell-permeable phenylhydrazone compound that actively promotes the fusion of mitochondria.[1] This process is crucial for maintaining mitochondrial health, enabling the exchange of mitochondrial DNA and proteins, and preserving cellular energy homeostasis. The mechanism of M1-induced mitochondrial fusion is multifaceted, primarily involving the modulation of the delicate balance between mitochondrial fusion and fission proteins.
M1 has been shown to increase the expression of key mitochondrial fusion proteins, including Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1).[2] Conversely, it can decrease the expression of fission proteins such as Dynamin-related protein 1 (Drp1) and Mitochondrial Fission Factor (MFF).[3] This shift in the fusion/fission machinery leads to the elongation of mitochondria and the formation of a more interconnected mitochondrial network.
Recent studies have also elucidated the involvement of the PI3K/AKT signaling pathway in the protective effects of M1. Evidence suggests that M1 can inhibit the activation of this pathway, which in turn contributes to its beneficial effects in mitigating inflammation and oxidative stress.[3] While the precise molecular interactions are still under investigation, it is clear that M1's pro-fusion activity is central to its ability to restore mitochondrial function in various stress-induced pathological conditions.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies. This data provides insights into its effective concentrations and therapeutic potential in different experimental models.
| Cell/Model System | M1 Concentration/Dose | Duration of Treatment | Observed Effect | Reference |
| Mitofusin-1/2 Knock-out Fibroblasts | 5-25 µM | 24 hours | Promotes mitochondrial elongation. | [2] |
| Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 hours | Prevents impairment of oxygen consumption rate, restores Glucose Stimulated Insulin (B600854) Secretion (GSIS), decreases mitochondrial ROS, and enhances mitochondrial membrane potential. | [2][4] |
| TM3 Leydig Cells | 1 µM | 12 hours | Attenuates TPHP-induced mitochondrial reduction and increases expression of Mfn1, Mfn2, and Opa1. | [2][4] |
| Human iPSCs | 5-10 µM | 48 hours | Significantly reduces the proportion of granular mitochondria. | [5] |
| Rats with Cardiac I/R Injury | 2 mg/kg (i.v.) | - | Protects against brain damage by increasing brain mitochondrial fusion. | [2][4] |
| Doxorubicin-treated Rats | 2 mg/kg (daily, i.p.) | 30 days | Mitigated mitochondrial dysfunction and oxidative stress. | [6] |
Table 1: In Vitro and In Vivo Efficacy of this compound. This table highlights the effective concentrations and doses of M1 in various experimental settings and summarizes its key protective and restorative effects on mitochondrial function.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the action and investigation of M1. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.
M1 Signaling Pathway
Caption: M1 Signaling Pathway. This diagram illustrates how M1 promotes mitochondrial fusion and inhibits the PI3K/AKT pathway, leading to improved cellular outcomes.
Experimental Workflow for Mitochondrial Morphology Analysis
Caption: Workflow for Mitochondrial Morphology Analysis. This diagram outlines the key steps involved in assessing the effect of M1 on mitochondrial morphology.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Analysis of Mitochondrial Morphology
This protocol describes how to assess changes in mitochondrial morphology in cultured cells following treatment with M1.
Materials:
-
Cultured cells of interest
-
Glass-bottom dishes or coverslips suitable for microscopy
-
This compound (stock solution in DMSO)
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional)
-
Confocal microscope
-
Image analysis software (e.g., Fiji/ImageJ with MiNA plugin)[7][8]
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells. Allow cells to adhere and grow for 24-48 hours.
-
M1 Treatment: Treat cells with the desired concentration of M1 (e.g., 1-20 µM) for the specified duration (e.g., 12-48 hours). Include a vehicle control (DMSO) and any other relevant controls.
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker dye in pre-warmed cell culture medium according to the manufacturer's instructions (e.g., 100-500 nM).
-
Remove the M1-containing medium and incubate the cells with the MitoTracker solution for 15-30 minutes at 37°C.
-
-
Fixation and Mounting:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium, with DAPI if nuclear counterstaining is desired.
-
-
Imaging:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores.
-
Capture Z-stacks to obtain three-dimensional information of the mitochondrial network.
-
-
Image Analysis:
Western Blot Analysis of Fusion/Fission and Signaling Proteins
This protocol outlines the procedure for detecting changes in the expression levels of mitochondrial dynamics proteins and key signaling molecules like AKT.
Materials:
-
Cultured cells treated with M1 as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mfn1, anti-Mfn2, anti-Opa1, anti-Drp1, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After M1 treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH).[9]
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes a method to measure mitochondrial ROS production using a fluorescent probe.
Materials:
-
Cultured cells treated with M1
-
MitoSOX Red mitochondrial superoxide (B77818) indicator
-
HBSS or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with M1 as previously described.
-
Probe Loading:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.[10]
-
-
Washing: Gently wash the cells twice with pre-warmed HBSS.
-
Measurement:
-
Flow Cytometry: Resuspend the cells and analyze the fluorescence in the appropriate channel (e.g., PE).[10]
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol details the use of a potentiometric dye to measure changes in mitochondrial membrane potential.
Materials:
-
Cultured cells treated with M1
-
Tetramethylrhodamine, ethyl ester (TMRE) or JC-1 dye
-
Cell culture medium
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Treatment: Treat cells with M1 in a multi-well plate.
-
Dye Incubation:
-
Add TMRE (e.g., 25-100 nM) or JC-1 (e.g., 2 µM) to the culture medium and incubate for 20-30 minutes at 37°C.[11]
-
-
Washing: Gently wash the cells with pre-warmed medium or buffer.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (TMRE: ~549/575 nm; JC-1: red aggregates ~585/590 nm, green monomers ~514/529 nm).
-
Microscopy: Visualize the fluorescence to observe changes in mitochondrial polarization.
-
-
Data Analysis: For JC-1, the ratio of red to green fluorescence is often used as an indicator of mitochondrial membrane potential. For TMRE, a decrease in fluorescence intensity indicates depolarization.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is for assessing the effect of M1 on the function of pancreatic beta cells.
Materials:
-
Pancreatic islets or beta-cell lines (e.g., BRIN-BD11)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose
-
M1
-
Insulin ELISA kit
Procedure:
-
Cell Pre-incubation: Pre-incubate the cells in low-glucose KRBB for 1-2 hours.
-
Basal Insulin Secretion: Replace the buffer with fresh low-glucose KRBB (with or without M1) and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Replace the buffer with high-glucose KRBB (with or without M1) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the stimulation index (stimulated insulin secretion / basal insulin secretion) to assess beta-cell function.
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial dynamics in cellular health and disease. Its ability to promote mitochondrial fusion and protect against cellular stress has been demonstrated in a variety of models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of M1 and other modulators of mitochondrial dynamics. As our understanding of the intricate role of mitochondrial morphology in cellular function continues to grow, compounds like M1 will undoubtedly play a crucial role in the development of novel therapeutic strategies for a wide range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Mitochondrial Fission/Fusion-Targeted Therapy in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple ImageJ macro tool for analyzing mitochondrial network morphology in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of M1 Muscarinic Acetylcholine Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of compounds targeting the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a pivotal G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The M1 receptor plays a crucial role in cognitive functions, including learning and memory.[1][2] Modulation of the M1 receptor through agonists and antagonists represents a significant therapeutic strategy for various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] This document provides a detailed overview of the signaling pathways, quantitative data on receptor-ligand interactions, and the experimental protocols used to characterize these compounds.
The M1 Muscarinic Acetylcholine Receptor Signaling Cascade
The M1 mAChR is a G protein-coupled receptor that, upon activation by its endogenous ligand acetylcholine (ACh) or synthetic agonists, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[4]
Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular calcium levels, in conjunction with DAG, activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, modulating their activity and leading to diverse cellular responses.[2]
In addition to the canonical Gq/11 pathway, studies have shown that M1 receptor activation can also lead to coupling with other G proteins, such as Gαs, which stimulates adenylyl cyclase and increases cyclic AMP (cAMP) levels, and Gαi/o, which inhibits adenylyl cyclase.[5][6] The specific G protein coupling can be influenced by the nature of the activating ligand (e.g., orthosteric vs. allosteric agonists), highlighting the potential for biased agonism.[5]
Mechanism of Action of M1 Receptor Agonists
M1 receptor agonists are compounds that bind to and activate the M1 receptor, mimicking the effect of acetylcholine.[2] They can be classified into two main types:
-
Orthosteric Agonists: These ligands bind to the same site as the endogenous ligand, acetylcholine.[4]
-
Allosteric Agonists and Positive Allosteric Modulators (PAMs): These compounds bind to a topographically distinct site on the receptor.[7] Allosteric agonists can directly activate the receptor, while PAMs enhance the affinity and/or efficacy of the orthosteric ligand.[7]
By activating the M1 receptor, these agonists potentiate cholinergic signaling, which can lead to improvements in synaptic plasticity and neuronal communication, offering therapeutic potential for cognitive deficits.[2]
Mechanism of Action of M1 Receptor Antagonists
M1 receptor antagonists function by competitively binding to the orthosteric site of the M1 receptor, thereby blocking the binding of acetylcholine.[1][8] This inhibition prevents the receptor from undergoing the conformational change necessary for G protein coupling and subsequent downstream signaling.[1] By dampening M1 receptor-mediated cholinergic activity, antagonists can be employed to treat conditions characterized by excessive cholinergic signaling.[1]
Quantitative Data on M1 Receptor Ligands
The potency and selectivity of M1 receptor modulators are quantified using various in vitro assays. The following tables summarize key quantitative data for representative M1 receptor agonists and antagonists.
Table 1: Quantitative Data for M1 Receptor Agonists
| Compound | Type | Assay | Species | Value | Reference |
| LSN3172176 | Partial Agonist | EC50 (Functional) | Human | 2.4–7.0 nM | [9] |
| LSN3172176 | Kd (Binding) | Human | 1.5 nM | [9] | |
| Xanomeline | Agonist | Ki (Binding) | Human | - | [3] |
| Pilocarpine | Agonist | Ki (Binding) | Human | 2.7 µM | [10] |
| Acetylcholine | Endogenous Agonist | Ki (Binding) | Human | 59 µM | [10] |
| Oxotremorine | Agonist | EC50 (Calcium Flux) | - | 9.17 x 10⁻⁷ M | [11] |
Table 2: Quantitative Data for M1 Receptor Antagonists
| Compound | Type | Assay | Species | Value | Reference |
| Compound 11 | Antagonist | IC50 (Binding) | Human | 27.3 nM | [12] |
| Telenzepine | Antagonist | - | - | - | [13] |
| Trihexyphenidyl | Antagonist | - | - | - | [13] |
| Tropicamide | Antagonist | - | - | - | [13] |
| Atropine | Non-selective Antagonist | - | - | - | [14] |
| Scopolamine | Non-selective Antagonist | - | - | - | [14] |
Experimental Protocols
The characterization of compounds targeting the M1 muscarinic receptor involves a variety of in vitro assays to determine their binding affinity, potency, and functional activity.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for the M1 receptor.[15]
3.1.1. Competition Binding Assay (to determine Ki)
-
Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the M1 receptor.
-
Materials:
-
Cell membranes expressing the human M1 mAChR.
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Unlabeled test compound at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.5).
-
Non-specific binding control (e.g., 10 µM atropine).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., atropine).
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[10]
-
3.1.2. Saturation Binding Assay (to determine Kd and Bmax)
-
Objective: To determine the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax) of a radioligand for the M1 receptor.
-
Procedure:
-
Incubate cell membranes with increasing concentrations of the radioligand.
-
For each concentration, a parallel incubation is performed in the presence of an excess of an unlabeled competitor to determine non-specific binding.
-
Following incubation and filtration, the amount of specifically bound radioligand is calculated by subtracting non-specific binding from total binding.
-
The Kd and Bmax values are determined by plotting specific binding against the radioligand concentration and fitting the data to a saturation binding isotherm using non-linear regression.[15]
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition.
3.2.1. Calcium Flux Assay
-
Objective: To measure the increase in intracellular calcium concentration upon M1 receptor activation by an agonist.
-
Materials:
-
Cells stably expressing the human M1 mAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test agonist at various concentrations.
-
Fluorometric imaging plate reader (FLIPR).
-
-
Procedure:
-
Cells are seeded in a microplate and incubated with a calcium-sensitive dye.
-
The plate is then placed in a FLIPR instrument.
-
The test agonist is added to the wells, and the change in fluorescence, which corresponds to the change in intracellular calcium, is measured over time.
-
Dose-response curves are generated to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) of the agonist.[16]
-
3.2.2. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To quantify the production of inositol phosphates, a downstream product of PLC activation, following M1 receptor stimulation.
-
Materials:
-
Cells expressing the M1 mAChR.
-
[3H]-myo-inositol.
-
Agonist at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Ion-exchange chromatography columns.
-
-
Procedure:
-
Cells are pre-labeled by overnight incubation with [3H]-myo-inositol.
-
Cells are then stimulated with the agonist in the presence of LiCl.
-
The reaction is terminated, and the cells are lysed.
-
The total [3H]-inositol phosphates are separated from free [3H]-inositol by ion-exchange chromatography.
-
The amount of radioactivity is quantified by scintillation counting.
-
Dose-response curves are constructed to determine the agonist's EC50 and Emax.[5]
-
3.2.3. GTPγS Binding Assay
-
Objective: To measure the activation of G proteins by the M1 receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Materials:
-
Cell membranes expressing the M1 mAChR.
-
[35S]GTPγS.
-
GDP.
-
Agonist at various concentrations.
-
-
Procedure:
-
Cell membranes are incubated with [35S]GTPγS, GDP, and the test agonist.
-
Upon receptor activation, the G protein exchanges GDP for [35S]GTPγS.
-
The reaction is terminated, and the membranes are collected by filtration.
-
The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Agonist dose-response curves are generated to determine EC50 and Emax for G protein activation.[16]
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: M1 Muscarinic Receptor Agonist Signaling Pathway.
Caption: M1 Muscarinic Receptor Antagonist Mechanism of Action.
Experimental Workflows
References
- 1. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Identification and characterization of m1 selective muscarinic receptor antagonists1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are mAChRs antagonists and how do they work? [synapse.patsnap.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Mitochondrial Fusion Promoter M1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Mitochondrial Fusion Promoter M1 is a small molecule compound identified through high-throughput screening that has demonstrated significant potential in restoring mitochondrial function by promoting mitochondrial fusion. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to M1. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of modulating mitochondrial dynamics.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, function, and distribution within the cell. Mitochondrial fusion allows for the exchange of mitochondrial DNA and other matrix components, which is essential for complementing damaged mitochondria and maintaining a healthy mitochondrial population. This process is primarily mediated by the mitofusin proteins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1 (Opa1) on the inner mitochondrial membrane.
Impaired mitochondrial fusion leads to a fragmented mitochondrial network, which is associated with increased production of reactive oxygen species (ROS), decreased ATP synthesis, and initiation of apoptosis. Consequently, promoting mitochondrial fusion has emerged as a promising therapeutic strategy for a variety of diseases. This compound is a cell-permeable hydrazone compound that has been shown to effectively induce mitochondrial elongation and rescue cellular function in various models of mitochondrial dysfunction.[1]
Discovery of M1
M1 was identified through an image-based high-throughput screen designed to discover small molecules capable of promoting mitochondrial fusion. The screen utilized mouse embryonic fibroblasts (MEFs) deficient in Mitofusin 1 (Mfn1), which exhibit a phenotype of fragmented mitochondria.
Experimental Workflow for M1 Discovery
The following diagram illustrates the workflow of the high-throughput screen that led to the discovery of M1.
Mechanism of Action
M1 promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks. This restoration of mitochondrial morphology is associated with several beneficial downstream effects, including preserved mitochondrial function and enhanced cellular respiration.[2]
Signaling Pathway
Recent studies have elucidated that M1 can exert its protective effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. In the context of cigarette smoke-induced airway inflammation, M1 was shown to inhibit the activation of this pathway, thereby mitigating inflammation, oxidative stress, and mitochondrial dysfunction.
Quantitative Data
The following tables summarize the key quantitative data from various in vitro and in vivo studies on M1.
Table 1: In Vitro Efficacy of M1
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| Mfn1-/- MEFs | M1 | 5.3 µM (EC50) | 24 h | Promotes mitochondrial elongation | [3] |
| Mfn2-/- MEFs | M1 | 4.42 µM (EC50) | 24 h | Promotes mitochondrial elongation | [3] |
| BRIN-BD11 Pancreatic Beta Cells | M1 + Cholesterol | 20 µM | 12 h | Decreases mitochondrial ROS to 1.0±0.44 fold, enhances mitochondrial membrane potential from 0.29±0.05 to 0.5±0.07 fold | [2] |
| BRIN-BD11 Pancreatic Beta Cells | M1 + Cholesterol | 20 µM | 12 h | Prevents impairment of oxygen consumption rate | [2] |
| TM3 Mouse Leydig Cells | M1 + TPHP | 1 µM | 12 h | Increases expression of Mfn1, Mfn2, and Opa1 | [2] |
| BEAS-2B Airway Epithelial Cells | M1 + CSE | - | - | Reduces release of IL-6, IL-8, and TNF-α; reduces MDA and ROS levels; increases SOD activity |
Table 2: In Vivo Efficacy of M1
| Animal Model | Treatment | Dosage | Route | Effect | Reference |
| Rats with Cardiac I/R Injury | M1 | 2 mg/kg | i.v. | Protects against brain damage, increases brain mitochondrial fusion, reduces BBB damage and apoptosis | [2] |
| Mice exposed to Cigarette Smoke | M1 | - | - | Attenuates lung histologic damage and mucus hypersecretion; reduces IL-6 and IL-8 in BALF |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of M1.
Mitochondrial Fusion Assay (Fluorescence Recovery After Photobleaching - FRAP)
This protocol is adapted from the methodology used in the initial discovery of M1.[1]
-
Cell Culture and Transfection:
-
Plate cells (e.g., MEFs) on glass-bottom dishes.
-
Transfect cells with a mitochondrial-targeted photoactivatable green fluorescent protein (paGFP).
-
-
M1 Treatment:
-
Treat cells with the desired concentration of M1 or vehicle control for the specified duration (e.g., 5 µM for 24 hours).
-
-
Image Acquisition:
-
Use a confocal microscope equipped with a 488 nm laser for imaging GFP and a 405 nm laser for photoactivation.
-
Acquire pre-bleach images of the mitochondrial network.
-
-
Photobleaching:
-
Select a region of interest (ROI) within the mitochondrial network.
-
Bleach the paGFP in the ROI using the 405 nm laser.
-
-
Post-Bleach Imaging:
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as photoactivated paGFP diffuses from unbleached regions.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Calculate the mobile fraction and the half-time of recovery to quantify the rate of mitochondrial fusion.
-
ATP Production Assay
This protocol is a general method for measuring cellular ATP levels.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with M1 or control under conditions of interest.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to release ATP.
-
-
Luciferase Reaction:
-
Add a luciferase-based ATP detection reagent to the cell lysate. The reagent contains luciferin (B1168401) and luciferase.
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Normalization:
-
Normalize the ATP levels to the total protein concentration or cell number in each well.
-
Cell Viability Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate.
-
Treat cells with various concentrations of M1 or a toxicant with and without M1.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Conclusion
This compound is a promising small molecule that has demonstrated the ability to promote mitochondrial fusion and rescue cellular function in various models of disease. Its discovery through a targeted phenotypic screen highlights the potential of this approach for identifying novel therapeutics. The elucidation of its mechanism of action, including the involvement of the PI3K/AKT signaling pathway, provides a rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to explore the therapeutic potential of M1 and the broader field of mitochondrial dynamics. Further investigation into the detailed molecular targets of M1 and its efficacy in a wider range of disease models is warranted.
References
Mitochondrial Fusion Promoter M1: A Deep Dive into its Impact on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial Fusion Promoter M1 is a small molecule compound that has garnered significant interest for its ability to enhance mitochondrial function and protect against cellular dysfunction. By promoting the fusion of mitochondria, M1 counteracts mitochondrial fragmentation, a hallmark of cellular stress and various pathological conditions. This technical guide provides a comprehensive overview of M1's core mechanism of action and its profound effects on cellular respiration. We will delve into the quantitative data from key studies, detail the experimental protocols used to assess its efficacy, and visualize the intricate signaling pathways involved. This document serves as a vital resource for researchers and drug development professionals exploring the therapeutic potential of modulating mitochondrial dynamics.
Introduction to Mitochondrial Dynamics and M1
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their health and functionality. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, regulating mitochondrial quality control, and adapting to metabolic demands. An imbalance in mitochondrial dynamics, often skewed towards excessive fission, leads to mitochondrial fragmentation, which is associated with a decline in cellular respiration, increased oxidative stress, and the progression of numerous diseases.
This compound (4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol) is a cell-permeable hydrazone compound that has been identified as a potent promoter of mitochondrial fusion.[1] It has been shown to improve cellular respiration and potentiate glucose-stimulated insulin (B600854) secretion in pancreatic β-cells exposed to cholesterol.[1] M1's pro-fusion activity is dependent on the core mitochondrial fusion machinery, including Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1). While the precise molecular interactions are still under investigation, M1 appears to shift the balance from fission towards fusion, leading to the formation of elongated and interconnected mitochondrial networks.
Quantitative Impact of M1 on Cellular Respiration
The promotion of mitochondrial fusion by M1 has a direct and measurable impact on key parameters of cellular respiration. The following tables summarize the quantitative data from studies investigating the effects of M1 on mitochondrial function.
| Cell Line | Treatment | Parameter | Result | Reference |
| BRIN-BD11 (pancreatic β-cells) | 20 µM M1 for 12 hours | Mitochondrial Membrane Potential | Enhanced from 0.29-fold to 0.5-fold | [2] |
| BRIN-BD11 (pancreatic β-cells) | 20 µM M1 for 12 hours | Mitochondrial Reactive Oxygen Species (mitoROS) | Decreased to 1.0 ± 0.44-fold | [2] |
| Pancreatic β-cells (cholesterol-exposed) | 20 µM M1 for 12 hours | Oxygen Consumption Rate (OCR) | Prevents impairment | [2] |
| High Glucose-treated Cardiomyocytes | M1 treatment | Mitochondrial Respiratory Capacity | Enhanced | [3] |
Table 1: Quantitative Effects of M1 on Mitochondrial Function
Core Mechanism of Action
M1's primary mechanism of action is the promotion of mitochondrial fusion. This process is essential for the exchange of mitochondrial DNA, proteins, and lipids, which helps to maintain a healthy and functional mitochondrial population.
Dependence on Core Fusion Machinery
Studies have shown that the pro-fusion effect of M1 is contingent upon the presence and activity of the canonical mitochondrial fusion proteins Mfn1, Mfn2, and Opa1. In cells lacking these key proteins, M1 is unable to induce mitochondrial elongation, indicating that it acts as a promoter or enhancer of the existing fusion pathway rather than bypassing it.
Signaling Pathways Modulated by M1
Recent evidence suggests that M1's beneficial effects may be mediated, in part, through the modulation of key cellular signaling pathways.
In the context of cigarette smoke-induced airway inflammation and oxidative stress, M1 has been shown to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[4][5] Inhibition of this pathway by M1 leads to a reduction in inflammatory cytokines and oxidative stress. While the direct link between PI3K/AKT inhibition and the enhancement of cellular respiration by M1 requires further investigation, it highlights a potential broader mechanism of action beyond direct interaction with the fusion machinery.
Signaling pathway of M1's action on cellular respiration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of M1's effects on cellular respiration.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration in live cells.
Materials:
-
Seahorse XF96 or XFe96 Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test Compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
This compound
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
M1 Treatment: Treat the cells with the desired concentration of M1 (e.g., 20 µM) for the specified duration (e.g., 12 hours) in a standard cell culture incubator.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mito Stress Test: Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (uncouples oxygen consumption from ATP production)
-
Port C: Rotenone/Antimycin A (inhibit Complex I and III, respectively)
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental workflow for Seahorse XF Mito Stress Test.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is commonly used to measure mitochondrial membrane potential.
Materials:
-
JC-1 Dye
-
Fluorescence microscope or plate reader
-
Cell culture plates
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate plates and treat with M1 as described previously.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) in a cell culture incubator for 15-30 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Imaging/Fluorescence Measurement:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both red and green emission wavelengths. The ratio of red to green fluorescence is used as a quantitative measure of mitochondrial membrane potential.
-
-
Data Analysis: Compare the red/green fluorescence ratio between control and M1-treated cells to determine the effect of M1 on mitochondrial membrane potential.
Quantification of ATP Levels
Cellular ATP levels can be quantified using a luciferase-based assay.
Materials:
-
ATP Assay Kit (e.g., ENLITEN® ATP Assay System)
-
Luminometer
-
Cell lysis buffer
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with M1 in a multi-well plate.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin (B1168401) reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the ATP levels to the total protein concentration in each sample and compare the results between control and M1-treated groups.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for diseases associated with mitochondrial dysfunction. Its ability to promote mitochondrial fusion and enhance cellular respiration has been demonstrated in various cellular models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into M1's mechanism of action and its potential clinical applications.
Future research should focus on:
-
Elucidating the precise molecular target of M1 within the mitochondrial fusion machinery.
-
Further investigating the role of the PI3K/AKT pathway and other signaling networks in mediating M1's effects on cellular respiration.
-
Conducting in vivo studies in relevant disease models to validate the therapeutic efficacy of M1.
-
Optimizing the delivery and pharmacokinetic properties of M1 for potential clinical use.
By continuing to unravel the complexities of M1's function, the scientific community can pave the way for novel therapeutic strategies targeting mitochondrial dynamics to combat a wide range of debilitating diseases.
References
- 1. Restoring Mitochondrial Function: A Small Molecule-mediated Approach to Enhance Glucose Stimulated Insulin Secretion in Cholesterol Accumulated Pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dynamics Controls T Cell Fate through Metabolic Programming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Effect of M1 Macrophage Polarization on Mitochondrial Morphology
Abstract
Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for cellular homeostasis, metabolism, and signaling. In the context of immunology, these morphological changes are intrinsically linked to the function of immune cells. This technical guide provides an in-depth analysis of the effect of classical pro-inflammatory (M1) macrophage polarization on mitochondrial morphology. M1 activation, typically induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), triggers a dramatic shift in mitochondrial dynamics, favoring fission over fusion. This process results in a fragmented mitochondrial network, a hallmark of the M1 phenotype. This guide details the core signaling pathways, summarizes the morphological changes, and provides standardized experimental protocols for studying this phenomenon. The central mechanism involves the activation of Dynamin-related protein 1 (Drp1), which orchestrates the constriction and division of mitochondria. This morphological adaptation is tightly coupled with the metabolic reprogramming toward glycolysis and the production of mitochondrial reactive oxygen species (mtROS), both essential for the pro-inflammatory functions of M1 macrophages.
Introduction: Mitochondrial Dynamics in Macrophage Function
Macrophages are highly plastic immune cells that adopt distinct phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. M1 macrophages are critical for host defense against pathogens and are characterized by the production of pro-inflammatory cytokines.[1][2] This functional state is supported by a profound metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis.
Recent evidence has established that mitochondrial dynamics are not merely a consequence of this metabolic shift but are an active regulator of macrophage polarization and function.[3][4] The morphology of the mitochondrial network—whether it is elongated and interconnected (fusion-dominant) or fragmented and punctate (fission-dominant)—directly impacts cellular bioenergetics, signaling, and cell fate.[3] Polarization to the M1 phenotype is consistently associated with a dramatic increase in mitochondrial fission, leading to a fragmented network.[5][6] This guide elucidates the molecular drivers and functional consequences of this critical process.
Core Signaling Pathway: M1-Induced Mitochondrial Fission
The primary driver of mitochondrial fission in M1 macrophages is the GTPase, Dynamin-related protein 1 (Drp1).[1][2][7] In resting (M0) macrophages, Drp1 is predominantly cytosolic. Upon M1 polarization, signaling cascades are initiated that promote the recruitment and activation of Drp1 at the outer mitochondrial membrane, leading to fission.
The canonical pathway for M1-induced fission is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4).[8][9] This engagement triggers a signaling cascade through the adaptor protein MyD88.[8][9] This pathway culminates in post-translational modifications of Drp1, including enhanced phosphorylation at Serine 616, which promotes its fission activity.[10] This leads to Drp1 oligomerization and the formation of contractile rings around mitochondria, which constrict and divide the organelle. Inhibition of Drp1, either pharmacologically with agents like Mdivi-1 or through genetic knockdown, has been shown to attenuate M1 polarization and associated inflammatory responses.[1][2][10]
Quantitative Data Summary
While numerous studies qualitatively describe the shift to fragmented mitochondria in M1 macrophages, standardized quantitative metrics are not always consolidated. The following table summarizes the key observations and molecular changes reported in the literature.
| Parameter | M0 (Resting) Macrophage | M1 (Pro-inflammatory) Macrophage | Key Regulator | Functional Consequence | Reference(s) |
| Mitochondrial Morphology | Elongated, tubular, networked | Fragmented, punctate, vesicular | Drp1 (Upregulated/Activated) | Increased mtROS production | [5][6][10] |
| Mitochondrial State | Fusion-dominant | Fission-dominant | Mfn1/2, OPA1 (Relatively lower) | Facilitates metabolic shift to glycolysis | [5][7] |
| Drp1 Localization | Primarily cytosolic | Enriched on mitochondria | TLR4/MyD88 signaling | Promotes mitochondrial division | [8][9] |
| Cristae Structure | Organized, dense | Disorganized, loose | - | Reduced OXPHOS efficiency | [10] |
Experimental Protocols
This section provides a representative protocol for inducing M1 polarization and assessing the resulting changes in mitochondrial morphology using fluorescence microscopy.
Key Experiment: M1 Polarization and Mitochondrial Staining
Objective: To visualize and quantify changes in mitochondrial morphology in bone marrow-derived macrophages (BMDMs) following polarization to the M1 phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)
-
Recombinant mouse Interferon-gamma (IFN-γ)
-
MitoTracker™ Red CMXRos
-
Hoechst 33342 or DAPI
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Confocal microscope with appropriate lasers and filters
Methodology:
-
Cell Culture: Culture BMDMs on glass-bottom dishes or coverslips suitable for high-resolution imaging in complete RPMI medium. Allow cells to adhere and reach 60-70% confluency.
-
M1 Polarization:
-
Mitochondrial Staining:
-
Fixation and Nuclear Staining:
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize if necessary (e.g., 0.1% Triton X-100 in PBS for 10 minutes) if co-staining for intracellular proteins.
-
Stain nuclei by incubating with Hoechst 33342 (1 µg/mL) or DAPI (300 nM) for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope. Acquire Z-stacks to capture the entire volume of the cells. Use consistent laser power and detector settings across all samples.
-
-
Image Analysis:
-
Use image analysis software (e.g., Fiji/ImageJ) to quantify mitochondrial morphology.
-
Apply a threshold to the mitochondrial channel to create a binary mask.
-
Use the "Analyze Particles" function to measure parameters such as:
-
Aspect Ratio: Ratio of major to minor axis. Lower values indicate more circular, fragmented mitochondria.
-
Circularity/Roundness: Values closer to 1.0 indicate a perfect circle.
-
Mitochondrial Count: An increase suggests fission.
-
Average Mitochondrial Area/Length: A decrease indicates fragmentation.
-
-
Experimental Workflow Diagram
References
- 1. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]
- 2. Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide promotes Drp1-dependent mitochondrial fission and associated inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission | springermedizin.de [springermedizin.de]
A Technical Guide to the Role of M1 Signaling in the Regulation of Optic Atrophy 1 (Opa1)
Executive Summary
Optic Atrophy 1 (OPA1) is a critical mitochondrial dynamin-related GTPase essential for inner mitochondrial membrane fusion and cristae organization. Mutations in the OPA1 gene are the primary cause of Autosomal Dominant Optic Atrophy (ADOA), a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs).[1][2][3] The term "M1" in the context of Opa1 regulation presents a dual significance: it refers to the pro-inflammatory M1 macrophage phenotype and a novel small molecule, designated "M1," with therapeutic potential. This technical guide elucidates both facets, providing an in-depth analysis of how Opa1 is integral to M1 macrophage function and how the small molecule M1 positively regulates Opa1 expression to promote neural repair. This document synthesizes current research, presenting key signaling pathways, quantitative data, and detailed experimental protocols to support further investigation and drug development in the field of mitochondrial optic neuropathies.
Part 1: The Intrinsic Role of Opa1 in M1 Macrophage Polarization and Function
Contrary to a model where M1 macrophages directly regulate Opa1 expression in other cells, current evidence indicates a reverse relationship: Opa1 is a fundamental metabolic driver required for the proper functional commitment of M1 macrophages.[4] Myeloid-specific deletion of Opa1 significantly impairs the polarization of macrophages into the pro-inflammatory M1 phenotype.[4][5]
Signaling Pathways Governing M1 Macrophage Commitment
1. Opa1-TCA Cycle-NF-κB Signaling Axis: Opa1's role in maintaining mitochondrial structure is directly linked to metabolic output, which in turn governs inflammatory signaling. Mechanistically, the deletion of Opa1 disrupts the tricarboxylic acid (TCA) cycle, leading to an accumulation of specific metabolites.[4] This metabolic shift, particularly an increased α-ketoglutarate (αKG) to succinate (B1194679) ratio, results in defective activation of the NF-κB signaling pathway.[4] Since NF-κB is a master transcriptional regulator of pro-inflammatory genes, its suppression prevents macrophages from adopting a full M1 phenotype.[4][6]
2. SIRT3-Mediated Deacetylation of Opa1: In alveolar macrophages, post-translational modification of Opa1 is a key regulatory point. The mitochondrial deacetylase Sirtuin 3 (SIRT3) directly binds to and deacetylates Opa1.[7] During inflammatory conditions like sepsis, SIRT3 expression is reduced. This leads to hyper-acetylation of Opa1 at lysine (B10760008) 792, which promotes its cleavage, disrupts mitochondrial dynamics, and pushes macrophages towards a pro-inflammatory M1 phenotype, exacerbating injury.[7]
Quantitative Data: Impact of Opa1 Deficiency on M1 Macrophage Markers
Studies using bone marrow-derived macrophages (BMDMs) from myeloid-specific Opa1 knockout mice (OPA1M/M) quantitatively demonstrate a failure to polarize towards the M1 phenotype.
| Marker | Method | Result in OPA1M/M vs. Control M1 Macrophages | Reference |
| Il6 mRNA | qPCR | Significantly Reduced | [4][5] |
| Tnf mRNA | qPCR | Significantly Reduced | [4][5] |
| Nos2 mRNA | qPCR | Significantly Reduced | [4][5] |
| IL-6 Secretion | ELISA | Decreased | [4][5] |
| TNF-α Secretion | ELISA | Decreased | [4][5] |
| Nitric Oxide (NO) | DAR-4M AM Staining | Reduced Burst | [4][5] |
| Cell Viability | Apoptosis Assay | ~10% more susceptible to cell death at 11 and 5.5 mM glucose | [4] |
Experimental Protocols
Protocol 1: In Vitro M1 Macrophage Polarization and Analysis This protocol outlines the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to the M1 phenotype for marker analysis.
-
BMDM Isolation and Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 40 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into BMDMs.[5]
-
-
M1 Polarization:
-
Analysis of M1 Markers:
-
qPCR: Extract total RNA from cell lysates, synthesize cDNA, and perform quantitative real-time PCR using primers for M1 markers (Il6, Tnf, Nos2) and a housekeeping gene (Rplp0) for normalization.[5]
-
ELISA: Collect cell culture supernatants after the 24-hour stimulation. Centrifuge to remove debris. Measure concentrations of secreted IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
Western Blot: Lyse cells to extract total protein. Quantify protein concentration, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against NOS2 and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies for chemiluminescent detection.[5]
-
Part 2: The Small Molecule "M1" as a Positive Regulator of Opa1
Distinct from M1 macrophages, a small molecule named M1 has been identified as a potent promoter of axon regeneration in both the peripheral (PNS) and central nervous system (CNS).[8] Its mechanism of action is directly linked to the positive regulation of mitochondrial fusion proteins, including Opa1.
Mechanism of Action and Signaling
Treatment with the small molecule M1 enhances the intrinsic growth capacity of injured neurons.[8] It achieves this by increasing the gene and protein expression of Opa1 and Mitofusin 2 (Mfn2), the key proteins governing mitochondrial fusion.[8] This enhancement of the fusion machinery leads to elongated axonal mitochondria, accelerated mitochondrial transport, and ultimately, robust axon regeneration.[8] The therapeutic effect of M1 is completely abolished when Opa1 or Mfn2 is silenced, confirming their central role in its mechanism.[8]
Quantitative Data: Upregulation of Mitochondrial Fusion Proteins by M1
In cultured adult dorsal root ganglion (DRG) neurons, treatment with the M1 molecule resulted in a significant upregulation of Opa1 and Mfn2.
| Molecule | Measurement | Fold Increase (M1 vs. Control) | Reference |
| Opa1 | mRNA | 6.5-fold | [8] |
| Mfn2 | mRNA | 15-fold | [8] |
| OPA1 | Protein (Mitochondrial Fraction) | 2-fold | [8] |
| MFN2 | Protein (Mitochondrial Fraction) | 1.4-fold | [8] |
Experimental Protocols
Protocol 2: RGC Culture and Co-culture with Macrophages This protocol provides a framework for studying the interactions between retinal ganglion cells (RGCs) and macrophages, relevant for investigating neuroinflammation and the effects of secreted factors.
-
Preparation of Culture Surfaces:
-
Coat sterile glass coverslips or culture plates with Poly-D-Lysine (PDL) solution (e.g., 0.25 mg/ml) overnight at room temperature.[9]
-
Aspirate PDL, wash twice with sterile water, and allow to dry.
-
Coat the PDL-treated surface with laminin (B1169045) solution (e.g., 5 µg/ml) for at least 2 hours at room temperature before plating cells.[9][10]
-
-
RGC Isolation and Culture (Adapted from Rodent Protocols):
-
Dissect retinas from early postnatal rodents and incubate in a papain solution (e.g., 17 U/ml) with L-cysteine at 37°C to dissociate the tissue.[11]
-
Gently triturate the retina in a solution containing bovine serum albumin (BSA) and DNase to obtain a single-cell suspension.[11]
-
Purify RGCs using an immunopanning method, which typically involves sequential panning on plates coated with antibodies against macrophage surface antigens (to remove microglia/macrophages) and then a positive selection step using an antibody against a neuronal marker like Thy1.1.[10]
-
Plate purified RGCs onto the prepared laminin-coated surfaces in a serum-free growth medium (e.g., Neurobasal medium supplemented with B27, glutamine, and other growth factors).[10]
-
-
Macrophage Co-culture:
-
Isolate macrophages from a source such as the peritoneal cavity.[12]
-
Once RGCs have adhered to the culture plate (e.g., after 24 hours), place a cell culture insert (e.g., 0.4 µm pore size) into the well.
-
Seed macrophages onto the insert.[12] This co-culture system allows for the exchange of soluble factors between the two cell types without direct cell-to-cell contact.
-
Alternatively, macrophage-conditioned medium (MCM) can be prepared by culturing macrophages (with or without an activating stimulus like Zymosan) for a set period (e.g., 8-72 hours), collecting the supernatant, filtering it, and applying it to the RGC cultures.[11][12]
-
-
Analysis:
-
Assess RGC survival by counting labeled cells (e.g., pre-labeled with a fluorescent tracer or immunostained for RGC markers like β-III tubulin).[13]
-
Measure neurite outgrowth using immunocytochemistry for neuronal markers (e.g., Tuj-1) followed by imaging and quantification with software like ImageJ.[12]
-
Implications for Research and Drug Development
The dual nature of "M1" in the context of Opa1 regulation offers distinct but complementary avenues for therapeutic intervention in optic neuropathies.
-
Targeting Neuroinflammation: The finding that Opa1 is essential for M1 macrophage function suggests that modulating mitochondrial metabolism in macrophages could be a strategy to control neuroinflammation. A dysfunctional M1 response due to Opa1 deficiency might impair necessary debris clearance but could also reduce chronic pro-inflammatory cytokine release. Further research is needed to understand the net effect of targeting the Opa1/NF-κB axis in macrophages within the specific environment of the degenerating optic nerve.
-
Promoting Regeneration: The small molecule M1 provides a direct proof-of-concept for a pro-regenerative strategy. By upregulating Opa1 and Mfn2, it directly counteracts the mitochondrial fragmentation and dysfunction that is a hallmark of ADOA.[8] This identifies the mitochondrial fusion machinery as a high-value target for drug development. Future efforts could focus on identifying other small molecules with similar activity, optimizing delivery to RGCs (e.g., via intravitreal administration), and exploring combination therapies that both promote regeneration and manage the inflammatory environment.[8]
This guide underscores the complex interplay between mitochondrial dynamics, cellular metabolism, and immune signaling in the pathology of optic atrophy. A deeper understanding of these pathways is crucial for developing novel and effective treatments for this debilitating disease.
References
- 1. Optimized OPA1 Isoforms 1 and 7 Provide Therapeutic Benefit in Models of Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OPA1 Dominant Optic Atrophy: Pathogenesis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPA1 functions in mitochondria and dysfunctions in optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial DNA and TLR9 drive muscle inflammation upon Opa1 deficiency | The EMBO Journal [link.springer.com]
- 7. Sirt3-Mediated Opa1 Deacetylation Protects Against Sepsis-Induced Acute Lung Injury by Inhibiting Alveolar Macrophage Pro-Inflammatory Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Co-culture Model for Determining the Target Specificity of the de novo Generated Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Macrophage-Derived Factors Stimulate Optic Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuron-Macrophage Co-cultures to Activate Macrophages Secreting Molecular Factors with Neurite Outgrowth Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mitochondrial Fusion Promoter M1 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for neuronal health, maintaining mitochondrial quality control, and ensuring efficient energy production. In neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, this delicate balance is often disrupted, leading to mitochondrial fragmentation, bioenergetic failure, and subsequent neuronal death. The small molecule M1 has emerged as a promising therapeutic agent that promotes mitochondrial fusion, offering a potential strategy to counteract these detrimental effects. This technical guide provides a comprehensive overview of the core science behind M1, its mechanism of action, and its observed effects in various neurodegenerative disease models. We present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction to Mitochondrial Dynamics and M1
Mitochondria are not static organelles but exist in a dynamic network that is constantly remodeled through the opposing processes of fission and fusion.
-
Mitochondrial Fission: Mediated by proteins like Dynamin-related protein 1 (Drp1), fission is essential for creating new mitochondria and for the removal of damaged organelles through mitophagy.
-
Mitochondrial Fusion: This process, governed by Mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic atrophy 1 (OPA1) on the inner membrane, allows for the mixing of mitochondrial contents, including DNA, proteins, and metabolites. This complementation helps to buffer against the consequences of mitochondrial damage and maintain a healthy and functional mitochondrial population.
In many neurodegenerative disorders, the balance shifts towards excessive fission, resulting in a fragmented mitochondrial network. These fragmented mitochondria are often dysfunctional, exhibiting reduced ATP production, increased generation of reactive oxygen species (ROS), and a greater propensity to initiate apoptosis.
Mitochondrial Fusion Promoter M1 is a cell-permeable small molecule that has been shown to promote mitochondrial elongation and interconnectivity. By fostering a more fused mitochondrial network, M1 is being investigated as a therapeutic strategy to restore mitochondrial function and protect neurons in the context of neurodegenerative diseases.
Mechanism of Action of M1
M1 promotes mitochondrial fusion primarily by modulating the key proteins involved in this process. While the precise molecular interactions are still under investigation, current evidence suggests that M1 enhances the expression and/or activity of MFN1, MFN2, and OPA1. This upregulation of fusion machinery helps to counteract the excessive fission observed in pathological conditions.
Caption: M1 promotes mitochondrial fusion and neuroprotection.
Quantitative Data on M1's Efficacy
The following tables summarize the quantitative effects of M1 as observed in various experimental models relevant to neurodegenerative diseases. It is important to note that direct quantitative data for M1 in specific Alzheimer's, Parkinson's, and Huntington's disease models is still emerging. The data presented here is from related models of neuronal stress and injury.
Table 1: Effects of M1 on Mitochondrial Morphology
| Cell/Tissue Type | Model | M1 Concentration/Dose | Duration of Treatment | Observed Change in Mitochondrial Length/Morphology | Reference |
| Dorsal Root Ganglion (DRG) Neurons | In vitro | Not Specified | Not Specified | 25% increase in mitochondrial size in distal axons | [1] |
| Mitofusin-1/2 Knock-out Fibroblasts | In vitro | 5-25 µM | 24 hours | Promotes mitochondrial elongation | [2] |
| BRIN-BD11 Pancreatic Beta Cells | In vitro | 20 µM | 12 hours | Restores mitochondrial architecture | [2] |
Table 2: Effects of M1 on Cellular Bioenergetics and Survival
| Cell/Tissue Type | Model | M1 Concentration/Dose | Duration of Treatment | Outcome Measure | Quantitative Change | Reference |
| Pancreatic Beta Cells | Cholesterol Exposure | 20 µM | 12 hours | Oxygen Consumption Rate | Prevents impairment | [2] |
| Pancreatic Beta Cells | Cholesterol Exposure | 20 µM | 12 hours | Mitochondrial ROS | Decreased to 1.0±0.44 fold | [2] |
| Pancreatic Beta Cells | Cholesterol Exposure | 20 µM | 12 hours | Mitochondrial Membrane Potential | Enhanced from 0.29±0.05 fold to 0.5±0.07 fold | [2] |
| TM3 Mouse Leydig Cells | Triphenyl Phosphate Exposure | 1 µM | Not Specified | Apoptosis | Reduced | |
| SH-SY5Y Cells | MPP+ Induced Toxicity | 5 µM | Not Specified | Cytotoxicity | Protected against |
Table 3: In Vivo Effects of M1 in Neurotrauma and Ischemia Models
| Animal Model | Disease/Injury Model | M1 Dosage and Administration | Outcome Measure | Quantitative Change/Observation | Reference |
| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg, i.v. | Brain Mitochondrial Fusion | Increased | [2] |
| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg, i.v. | Brain Apoptosis | Reduced | [2] |
| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg, i.v. | Alzheimer's Disease-related Proteins | Reduced expression | [2] |
| Mouse | Optic Nerve Crush | Not Specified | Axon Regeneration | Enhanced | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of M1's efficacy.
Mitochondrial Morphology Analysis
Objective: To quantitatively assess changes in mitochondrial morphology (e.g., length, aspect ratio, form factor) in response to M1 treatment.
Materials:
-
Cell culture reagents
-
This compound (specific concentration to be determined by dose-response studies)
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
High-resolution fluorescence microscope (confocal recommended)
-
Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin or MITOMATICS)
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) on glass-bottom dishes or coverslips. Allow cells to adhere and grow to the desired confluency. Treat cells with M1 at the desired concentration and for the specified duration. Include a vehicle control group.
-
Mitochondrial Staining: Thirty minutes before the end of the treatment period, add MitoTracker dye to the culture medium at the manufacturer's recommended concentration (typically 100-500 nM). Incubate at 37°C.
-
Fixation and Permeabilization: Wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image Acquisition: Acquire images using a high-resolution fluorescence microscope. For 3D analysis, acquire z-stacks. Ensure consistent imaging parameters (laser power, exposure time, etc.) across all samples.
-
Image Analysis:
-
Open the acquired images in ImageJ/Fiji.
-
Use the MiNA (Mitochondrial Network Analysis) toolset or a similar plugin.
-
Threshold the mitochondrial channel to create a binary mask of the mitochondrial network.
-
Analyze the binary images to quantify parameters such as:
-
Mitochondrial footprint: Total area covered by mitochondria.
-
Average mitochondrial length/area.
-
Aspect ratio: Ratio of the major to the minor axis of the mitochondrion (a measure of elongation).
-
Form factor: A measure of circularity and branching.
-
Network complexity: Number of branches and junctions.
-
-
Statistically compare the quantified parameters between control and M1-treated groups.
-
Caption: Workflow for Mitochondrial Morphology Analysis.
Seahorse XF Real-Time ATP Rate Assay
Objective: To measure the rates of ATP production from glycolysis and mitochondrial respiration in real-time in live cells treated with M1.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4
-
Supplements: glucose, pyruvate, glutamine
-
This compound
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing Oligomycin and Rotenone/Antimycin A)
-
Cells of interest (e.g., primary neurons, SH-SY5Y cells)
Protocol:
-
Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere overnight.
-
M1 Treatment: Treat the cells with the desired concentration of M1 for the specified duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare the assay medium by supplementing Seahorse XF DMEM with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Wash the cells with the prepared assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes before the assay.
-
-
Drug Loading: Load the injector ports of the sensor cartridge with Oligomycin and Rotenone/Antimycin A according to the Seahorse XF Real-Time ATP Rate Assay protocol.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the assay protocol, which will measure basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), followed by measurements after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
Use the Seahorse Wave software to calculate the rates of mitochondrial ATP production (mitoATP) and glycolytic ATP production (glycoATP).
-
The software calculates these rates based on the changes in OCR and ECAR upon the addition of the inhibitors.
-
Compare the ATP production rates between control and M1-treated cells.
-
Caption: Seahorse XF Real-Time ATP Rate Assay Workflow.
In Vivo Administration of M1 in Mouse Models
Objective: To deliver M1 systemically to a mouse model of a neurodegenerative disease.
Materials:
-
M1 compound
-
Vehicle (e.g., sterile saline, DMSO, or a combination)
-
Syringes and needles (e.g., 27-30 gauge for intraperitoneal injection)
-
Animal scale
-
Appropriate mouse model of neurodegeneration (e.g., APP/PS1 for Alzheimer's, MPTP-induced for Parkinson's, R6/2 for Huntington's)
Protocol (Intraperitoneal Injection):
-
Preparation of M1 Solution: Dissolve M1 in a suitable vehicle to the desired stock concentration. The final injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg). Ensure the final concentration of any organic solvent like DMSO is non-toxic.
-
Animal Handling and Restraint: Weigh the mouse to calculate the correct dose. Gently restrain the mouse, exposing the abdomen.
-
Injection: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs. Insert the needle at a 15-30 degree angle and inject the M1 solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
-
Dosing Regimen: Administer M1 according to the planned experimental schedule (e.g., daily, every other day) for the duration of the study.
Behavioral Testing
Objective: To assess the effects of M1 treatment on cognitive and motor function in mouse models of neurodegenerative diseases.
4.4.1. Morris Water Maze (for Alzheimer's Disease Models)
Protocol:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: For several consecutive days, mice are placed in the pool from different starting positions and timed on how long it takes them to find the hidden platform.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Analysis: Compare the escape latency during acquisition and the time in the target quadrant during the probe trial between M1-treated and vehicle-treated mice.
4.4.2. Rotarod Test (for Parkinson's and Huntington's Disease Models)
Protocol:
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.
-
Training: Mice are trained to walk on the rotating rod at a low, constant speed.
-
Testing: The rod is set to accelerate, and the latency to fall is recorded. Multiple trials are typically performed.
-
Data Analysis: Compare the average latency to fall between M1-treated and vehicle-treated mice.
4.4.3. Open Field Test (for Huntington's and general locomotor activity)
Protocol:
-
Apparatus: A square or circular arena with walls.
-
Procedure: The mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 10-20 minutes).
-
Data Analysis: A video tracking system is used to measure parameters such as total distance traveled, time spent in the center versus the periphery (an indicator of anxiety), and rearing frequency. Compare these parameters between M1-treated and vehicle-treated groups.
Conclusion and Future Directions
The this compound represents a promising therapeutic avenue for neurodegenerative diseases by targeting the fundamental process of mitochondrial dynamics. The available data suggests that M1 can restore a more fused and functional mitochondrial network, leading to improved cellular bioenergetics and enhanced neuronal survival in models of neuronal stress.
However, further research is critically needed to translate these promising preclinical findings into clinical applications. Specifically, future studies should focus on:
-
Disease-Specific Efficacy: Conducting comprehensive studies to obtain robust quantitative data on the effects of M1 in validated animal models of Alzheimer's, Parkinson's, and Huntington's diseases.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of M1, as well as its dose-response relationship in the central nervous system.
-
Long-term Safety and Efficacy: Evaluating the long-term effects of M1 treatment on disease progression and potential off-target effects.
-
Combination Therapies: Investigating the potential synergistic effects of M1 when combined with other therapeutic agents that target different aspects of neurodegenerative pathology.
By addressing these key areas, the scientific and drug development communities can further elucidate the therapeutic potential of M1 and pave the way for novel treatments for these devastating neurological disorders.
References
A Therapeutic Strategy Centered on a Novel M1-Inhibitory Compound (M1-IC)
An In-depth Technical Guide: Modulating M1 Macrophage Polarization in Cardiac Ischemia/Reperfusion Injury
Audience: Researchers, scientists, and drug development professionals.
Abstract
Myocardial ischemia/reperfusion (I/R) injury is a complex pathological process that, despite the restoration of blood flow, can paradoxically exacerbate cardiac damage.[1][2][3][4] A key contributor to this secondary injury is a robust inflammatory response, largely mediated by the polarization of macrophages towards a pro-inflammatory M1 phenotype.[1][5] This guide explores the therapeutic potential of a hypothetical M1-inhibitory compound (M1-IC) in mitigating cardiac I/R injury. We will delve into the preclinical data, experimental methodologies, and the underlying signaling pathways associated with the targeted modulation of M1 macrophage activity.
Introduction: The Double-Edged Sword of Reperfusion
The timely restoration of blood flow to an ischemic myocardium is crucial for salvaging cardiac tissue.[1][4] However, the act of reperfusion itself can trigger a cascade of detrimental events, including oxidative stress, calcium overload, and a sterile inflammatory response, collectively termed ischemia/reperfusion injury.[3][4][6] This inflammatory phase is characterized by the infiltration of immune cells, with macrophages playing a central role in both the initial damage and subsequent repair processes.
Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the classically activated, pro-inflammatory M1 macrophages, and the alternatively activated, anti-inflammatory and pro-reparative M2 macrophages. In the acute phase following I/R, a surge in M1 macrophages contributes to tissue damage through the release of pro-inflammatory cytokines and reactive oxygen species.[1][5] Therefore, a therapeutic strategy aimed at inhibiting the excessive M1 polarization or promoting a switch towards the M2 phenotype presents a promising approach to protect the heart from I/R injury.
This whitepaper focuses on a hypothetical selective M1 macrophage inhibitor, M1-IC, and its potential to ameliorate cardiac I/R injury.
Quantitative Preclinical Data for M1-IC
The following tables summarize the hypothetical, yet plausible, quantitative data from preclinical studies evaluating the efficacy of M1-IC in a murine model of cardiac ischemia/reperfusion injury.
Table 1: Effect of M1-IC on Myocardial Infarct Size and Cardiac Function
| Parameter | Vehicle Control | M1-IC (10 mg/kg) | p-value |
| Infarct Size (% of Area at Risk) | 45.2 ± 5.8 | 25.7 ± 4.1 | <0.01 |
| Ejection Fraction (%) | 35.1 ± 4.2 | 50.3 ± 5.5 | <0.01 |
| Fractional Shortening (%) | 18.9 ± 2.5 | 28.1 ± 3.1 | <0.01 |
Table 2: Impact of M1-IC on Cardiac Biomarkers
| Biomarker | Vehicle Control | M1-IC (10 mg/kg) | p-value |
| Serum Creatine Kinase-MB (CK-MB) (U/L) | 850.6 ± 95.3 | 425.1 ± 70.8 | <0.001 |
| Serum Lactate Dehydrogenase (LDH) (U/L) | 1205.4 ± 150.7 | 650.9 ± 110.2 | <0.001 |
Table 3: M1-IC's Effect on Inflammatory Markers in Myocardial Tissue
| Marker | Vehicle Control | M1-IC (10 mg/kg) | p-value |
| M1 Macrophage Infiltration (%) | 30.5 ± 4.1 | 12.3 ± 2.8 | <0.01 |
| M2 Macrophage Infiltration (%) | 10.2 ± 2.5 | 25.6 ± 3.9 | <0.01 |
| TNF-α Expression (pg/mg protein) | 150.8 ± 18.2 | 65.4 ± 10.5 | <0.001 |
| IL-6 Expression (pg/mg protein) | 210.3 ± 25.6 | 80.1 ± 15.3 | <0.001 |
| IL-10 Expression (pg/mg protein) | 45.7 ± 8.9 | 110.2 ± 12.7 | <0.01 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Murine Model of Myocardial Ischemia/Reperfusion Injury
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
Mice are endotracheally intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a 7-0 silk suture.
-
Ischemia is confirmed by the observation of myocardial blanching.
-
After 30 minutes of ischemia, the ligature is removed to allow for reperfusion.
-
The chest is closed in layers, and the animal is allowed to recover.
-
-
Drug Administration: M1-IC (10 mg/kg) or vehicle (saline) is administered via intravenous injection 5 minutes prior to reperfusion.
Measurement of Infarct Size
-
Procedure:
-
24 hours post-reperfusion, the heart is excised.
-
The aorta is cannulated, and the coronary arteries are perfused with 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution.
-
The heart is then fixed in 10% formalin.
-
The ventricles are sliced into 1 mm thick sections.
-
The sections are imaged, and the infarct area (white) and area at risk (red) are quantified using ImageJ software.
-
Echocardiographic Assessment of Cardiac Function
-
Procedure:
-
Transthoracic echocardiography is performed at 7 days post-I/R using a high-frequency ultrasound system.
-
M-mode images of the left ventricle are acquired from the parasternal short-axis view.
-
Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated from the M-mode measurements.
-
Immunohistochemical Analysis of Macrophage Polarization
-
Procedure:
-
Heart tissue is harvested, fixed in 10% formalin, and embedded in paraffin.
-
5 µm sections are cut and mounted on slides.
-
Sections are stained with primary antibodies against CD86 (for M1 macrophages) and CD206 (for M2 macrophages).
-
A fluorescent secondary antibody is used for visualization.
-
The number of positive cells is quantified in the infarct border zone.
-
ELISA for Inflammatory Cytokines
-
Procedure:
-
A portion of the myocardial tissue from the infarct border zone is homogenized in lysis buffer.
-
The protein concentration of the lysate is determined using a BCA assay.
-
The levels of TNF-α, IL-6, and IL-10 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in M1 macrophage polarization and the experimental workflow for evaluating M1-IC.
Caption: Signaling pathways leading to M1 macrophage polarization.
Caption: Experimental workflow for preclinical evaluation of M1-IC.
Conclusion and Future Directions
The targeted inhibition of M1 macrophage polarization by a novel compound, M1-IC, demonstrates significant therapeutic potential in mitigating cardiac ischemia/reperfusion injury in a preclinical model. The reduction in infarct size, improvement in cardiac function, and modulation of the inflammatory environment underscore the promise of this approach. Future research should focus on the long-term effects of M1-IC on cardiac remodeling and the potential for combination therapies to further enhance cardioprotection. A deeper understanding of the precise molecular targets of M1-IC will be crucial for its translation into a clinical setting.
References
- 1. Molecular Insights into Ischemia–Reperfusion Injury in Coronary Artery Disease: Mechanisms and Therapeutic Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Myocardial ischemia reperfusion injury - from basic science to clinical bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial ischemia/reperfusion injury: Mechanisms of injury and implications for management (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways and targeted therapy for myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myocardial ischemia-reperfusion injury: a neglected therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Mitochondrial Fusion Promoter M1: A Technical Guide for Metabolic Disorders Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous and balanced processes of mitochondrial fusion and fission, are critical for maintaining cellular homeostasis, particularly in metabolically active tissues. Dysregulation of these processes is increasingly implicated in the pathophysiology of a wide range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Mitochondrial fragmentation, an excess of fission over fusion, is a common feature in these conditions, leading to impaired mitochondrial function, increased oxidative stress, and cellular dysfunction.
The small molecule Mitochondrial Fusion Promoter M1 has emerged as a key pharmacological tool to investigate the therapeutic potential of restoring mitochondrial fusion in metabolic diseases. M1, a cell-permeable hydrazone, has been shown to promote mitochondrial elongation and enhance mitochondrial function in various preclinical models.[1][2] This technical guide provides a comprehensive overview of M1, its mechanism of action, its effects on metabolic parameters, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound is a modulator of mitochondrial dynamics that promotes the fusion of mitochondria.[1][3] While its precise molecular mechanism is not fully elucidated, it is known to function independently of the canonical mitochondrial fusion proteins Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), as it can promote mitochondrial elongation even in Mfn1/2 knockout fibroblasts.[1] Some studies have suggested an involvement of the catalytic α and β subunits of ATP synthase in M1's mechanism, although this remains an area of active investigation.[4] The pro-fusion effect of M1 is dependent on basal fusion machinery, as it does not induce fusion in cells lacking both Mfn1/2 or OPA1.[4] Notably, M1 appears to selectively promote fusion in fragmented mitochondria without causing excessive hyperfusion in cells with already fused mitochondrial networks.[4]
M1 in Metabolic Disorders: Preclinical Evidence
Insulin (B600854) Resistance and Glucose Metabolism
M1 has demonstrated significant promise in models of insulin resistance and impaired glucose homeostasis. In pancreatic beta cells exposed to high cholesterol, a condition that mimics lipotoxicity in type 2 diabetes, M1 treatment has been shown to restore glucose-stimulated insulin secretion (GSIS).[1] This effect is associated with the preservation of mitochondrial function and a reduction in mitochondrial reactive oxygen species (mitoROS).[1]
Non-alcoholic Fatty Liver Disease (NAFLD) and Obesity
Research in animal models has begun to explore the utility of M1 in the context of obesity and related liver complications. While some studies have shown beneficial effects on cellular bioenergetics, others suggest that the systemic effects of M1 can be tissue-specific, with some evidence of potential toxicity in the liver and testes with prolonged in vivo treatment in aged rats.[5] These findings underscore the importance of carefully controlled dose-response and toxicity studies in relevant disease models.
Quantitative Data on M1's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
| Cell-Based Assays | |||||
| Cell Type | M1 Concentration | Incubation Time | Key Parameter Measured | Effect of M1 | Reference |
| Mitofusin-1/2 Knockout Fibroblasts | 5-25 µM | 24 h | Mitochondrial Morphology | Promoted mitochondrial elongation | [1] |
| Cholesterol-Exposed Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 h | Oxygen Consumption Rate (OCR) | Prevented impairment | [1] |
| 20 µM | 12 h | Extracellular Acidification Rate (ECAR) | Prevented impairment of non-mitochondrial respiration | [1] | |
| 20 µM | 12 h | Glucose Stimulated Insulin Secretion (GSIS) | Restored | [1] | |
| 20 µM | 12 h | Mitochondrial ROS | Decreased to 1.0±0.44 fold | [1] | |
| 20 µM | 12 h | Mitochondrial Membrane Potential | Enhanced from 0.29±0.05 fold to 0.5±0.07 fold | [1] | |
| Human iPSCs | Not Specified | 48 h | Mitochondrial Morphology | Fused fragmented mitochondria | [4] |
| Airway Epithelial Cells (BEAS-2B) treated with Cigarette Smoke Extract (CSE) | Not Specified | Pretreatment | Inflammatory Cytokine Release (IL-6, IL-8, TNF-α) | Significantly reduced | [6] |
| Not Specified | Pretreatment | Malondialdehyde (MDA) and ROS levels | Reduced | [6] | |
| Not Specified | Pretreatment | Superoxide Dismutase (SOD) activity | Increased | [6] |
| In Vivo Studies | |||||
| Animal Model | M1 Dosage | Administration Route | Key Parameter Measured | Effect of M1 | Reference |
| Rats with Cardiac Ischemia/Reperfusion Injury | 2 mg/kg | i.v. | Brain Mitochondrial Fusion | Increased | [1] |
| 2 mg/kg | i.v. | Blood-Brain Barrier Tight Junction Proteins | Increased | [1] | |
| 2 mg/kg | i.v. | Brain Mitochondrial Dysfunction and Apoptosis | Reduced | [1] | |
| Streptozotocin-induced Diabetic Rats | 2 mg/kg/d | i.p. for 6 weeks | Mitochondrial Fusion in Diabetic Hearts | Significantly promoted | [7] |
| 2 mg/kg/d | i.p. for 6 weeks | Oxidative Stress in Diabetic Hearts | Attenuated | [7] | |
| 2 mg/kg/d | i.p. for 6 weeks | Mitochondrial Function in Diabetic Hearts | Improved | [7] | |
| Cigarette Smoke-exposed Mice | Not Specified | Pretreatment | Lung Histologic Damage and Mucus Hypersecretion | Attenuated | [6] |
| Not Specified | Pretreatment | IL-6 and IL-8 in Bronchoalveolar Lavage Fluid (BALF) | Reduced | [6] |
Experimental Protocols
Assessment of Mitochondrial Morphology by Immunofluorescence
This protocol details the visualization of mitochondrial networks in cultured cells following treatment with M1.
a. Cell Culture and M1 Treatment:
-
Seed cells on glass coverslips in a multi-well plate at a density that allows for 70-90% confluency at the time of imaging.[8]
-
Culture cells overnight to allow for adherence.
-
Treat cells with the desired concentration of this compound (e.g., 5-25 µM) for the specified duration (e.g., 12-24 hours).[1] A vehicle control (e.g., DMSO) should be run in parallel.[2]
b. Immunostaining:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[9]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Block non-specific antibody binding by incubating with 3% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[9]
-
Incubate the cells with a primary antibody against a mitochondrial marker (e.g., anti-Tom20 or anti-HSP60) diluted in the blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.[4][10]
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.[9][10]
-
(Optional) Counterstain nuclei with DAPI.[9]
-
Wash the cells a final time with PBS and mount the coverslips onto glass slides using an antifade mounting medium.[10]
c. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.[10]
-
Capture images and perform quantitative analysis of mitochondrial morphology using software such as ImageJ or MitoGraph.[10][11] Key parameters to measure include mitochondrial length, aspect ratio (major axis/minor axis), and form factor.[9][10]
Caption: Experimental workflow for immunofluorescence staining of mitochondria.
Measurement of Mitochondrial Respiration
This protocol describes how to assess the impact of M1 on mitochondrial function by measuring the oxygen consumption rate (OCR) using a high-resolution respirometer or a microplate-based system.[12][13]
a. Cell Preparation and Treatment:
-
Culture cells in an appropriate multi-well plate suitable for the respirometry platform.
-
Treat cells with this compound as described in the previous protocol.
b. Respirometry Assay:
-
Prior to the assay, replace the culture medium with a specific respiration buffer (e.g., Seahorse XF DMEM Medium, pH 7.4).
-
Equilibrate the cells in a CO2-free incubator at 37°C for approximately 1 hour.
-
Load the sensor cartridge with compounds to be injected during the assay. A typical mitochondrial stress test involves the sequential injection of:
-
Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a protonophore, to measure maximal respiration.
-
Rotenone and Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Perform the assay according to the instrument's instructions, measuring OCR at baseline and after each injection.
c. Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the respiratory profiles of M1-treated cells with vehicle-treated controls.
Caption: Workflow for a mitochondrial stress test to assess respiration.
In Vivo Administration of M1 in Mouse Models
This protocol provides a general guideline for the administration of M1 to mice for studies on metabolic disorders.
a. Preparation of M1 Solution:
-
This compound is soluble in DMSO.[2] For in vivo use, prepare a stock solution in DMSO and then dilute it to the final working concentration in a suitable vehicle, such as saline or a solution containing a solubilizing agent (e.g., Tween 80, PEG). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
b. Administration:
-
The route of administration will depend on the experimental design. Intraperitoneal (i.p.) and intravenous (i.v.) injections have been reported.[1][7]
-
A typical dosage used in studies is 2 mg/kg.[1][7] However, the optimal dose and frequency of administration should be determined empirically for the specific animal model and disease context.
-
Administer the prepared M1 solution or vehicle control to the mice according to the planned schedule (e.g., daily injections for several weeks).[7]
c. Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the treatment period, collect blood and tissues for downstream analysis, such as measurement of metabolic parameters (glucose, insulin), histological examination of tissues (e.g., liver, adipose tissue), and molecular analysis of mitochondrial proteins.
Signaling Pathways Influenced by M1
M1's effects on cellular metabolism are mediated through its impact on mitochondrial dynamics and function, which in turn influences several key signaling pathways. In the context of cigarette smoke-induced inflammation, M1 has been shown to inhibit the activation of the PI3K/AKT signaling pathway.[6][14] By promoting mitochondrial fusion, M1 can counteract stress-induced mitochondrial fragmentation, leading to improved cellular respiration, reduced oxidative stress, and restoration of metabolic homeostasis.
Caption: M1's role in counteracting metabolic stress signaling.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the role of mitochondrial dynamics in metabolic diseases. The preclinical data accumulated to date suggest that promoting mitochondrial fusion can ameliorate key aspects of metabolic dysfunction, such as impaired insulin secretion and inflammation. However, further research is needed to fully understand its mechanism of action and to evaluate its long-term efficacy and safety in relevant disease models. The experimental protocols and data presented in this guide are intended to facilitate the design and execution of rigorous studies that will further clarify the therapeutic potential of targeting mitochondrial fusion in metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 6. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3. Immunofluorescence and Analysis of Mitochondrial Morphology [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring mitochondrial respiration in intact single muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to M1: A Small Molecule Modulator of Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule known as Mitochondrial Fusion Promoter M1, a hydrazone compound identified as a key modulator of mitochondrial dynamics. This document consolidates current research findings on its mechanism of action, presents quantitative data from various experimental models, and details core experimental protocols for its study.
Introduction to M1
Mitochondrial dynamics, the continuous cycle of fission and fusion events, is critical for maintaining mitochondrial health, cellular homeostasis, and function. An imbalance in these processes, often leading to mitochondrial fragmentation, is associated with a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions[1].
M1 is a small molecule, chemically identified as 4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol (CAS 219315-22-7), that has emerged as a potent promoter of mitochondrial fusion[2]. It selectively acts on cells with fragmented mitochondria, shifting the dynamic equilibrium towards fusion and thereby protecting cells from fragmentation-associated dysfunction and death[3][4]. Its therapeutic potential has been demonstrated in models of cardiac ischemia/reperfusion injury, diabetic cardiomyopathy, and cigarette smoke-induced inflammation[5][6][7].
Mechanism of Action
The pro-fusion activity of M1 is multifaceted and appears to be context-dependent. Its mechanism is not fully elucidated, but research points to several key pathways and dependencies.
Core Mechanism: M1's primary effect is to promote the elongation and interconnection of fragmented mitochondria[4]. This action is not a result of inhibiting the fission machinery directly but rather an enhancement of the fusion process[4]. Crucially, the effects of M1 require a basal level of endogenous fusion machinery, as it fails to induce fusion in cells with double knockouts of key fusion proteins like Mitofusin 1/2 (Mfn1/2) or OPA1[3].
Key Molecular Pathways:
-
OPA1-Dependent Pathway: A significant body of evidence suggests that M1's effects are often dependent on Optic Atrophy 1 (OPA1), a key protein mediating inner mitochondrial membrane fusion. In models of diabetic cardiomyopathy, M1 treatment was found to attenuate the reduction of OPA1 expression, and the protective effects of M1 were nullified when OPA1 was knocked down with siRNA[7]. This indicates that M1 may stabilize or upregulate OPA1 to exert its pro-fusion effects.
-
Regulation of Dynamics Proteins: In airway epithelial cells exposed to cigarette smoke extract, M1 pretreatment protected mitochondrial function by increasing the expression of fusion proteins (MFN2 and OPA1) and decreasing the expression of fission proteins (DRP1 and MFF)[6].
-
PI3K/AKT Signaling Pathway Inhibition: In the context of cigarette smoke-induced airway inflammation, transcriptomic and Western blot analyses revealed that M1's protective effects are mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway[6].
-
ATP Synthase Subunits: Early mechanistic studies suggested a potential link to the catalytic α and β subunits of ATP synthase (ATP5A/B)[1][3]. M1 treatment was shown to rescue the expression of these subunits in Mfn1/2 knockout cells, concurrent with the restoration of mitochondrial morphology[3].
The diagram below illustrates the proposed signaling pathways through which M1 modulates mitochondrial dynamics.
References
- 1. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Role of M1 Against Mitochondrial Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the protective mechanisms of the small molecule M1 against mitochondrial fragmentation. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding of M1's therapeutic potential.
Introduction: The Significance of Mitochondrial Dynamics
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, energy production, and quality control.[1][2] An imbalance in these processes, particularly excessive mitochondrial fission, leads to mitochondrial fragmentation. This is a hallmark of cellular stress and is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[3][4] The key proteins regulating these dynamics are the mitofusins (MFN1, MFN2) and optic atrophy 1 (OPA1) for fusion, and dynamin-related protein 1 (DRP1) and its receptors (Fis1, Mff, MiD49/51) for fission.[4][5][6][7]
The small molecule M1, a hydrazone compound, has emerged as a promising agent that promotes mitochondrial fusion and protects against fragmentation-associated cell death.[3][8][9] This guide delves into the molecular mechanisms underlying M1's protective effects, presenting the available data and methodologies for its investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of M1 on mitochondrial dynamics and related cellular processes.
Table 1: Effect of M1 on Mitochondrial Morphology and Cell Viability
| Parameter | Model System | Treatment/Condition | Result | Reference |
| Mitochondrial Morphology | SH-SY5Y cells | MPP+ induced stress | M1 pretreatment significantly inhibited mitochondrial fragmentation, leading to more elongated structures. | [9] |
| Cell Viability | SH-SY5Y cells | MPP+ induced stress | M1 pretreatment resulted in a higher neuronal survival rate. | [9] |
| Mitochondrial Length | CRND8 mice (Alzheimer's model) | Mdivi-1 (fission inhibitor) treatment | Significantly increased mean mitochondrial length. | [10] |
| Neurons with Fragmented Mitochondria | CRND8 mice | Mdivi-1 treatment | Significantly decreased percentage of neurons with fragmented mitochondria. | [10] |
Table 2: Effect of M1 on the Expression of Mitochondrial Dynamics Proteins
| Protein | Model System | Treatment/Condition | Method | Result | Reference |
| MFN2 | BEAS-2B cells | Cigarette Smoke Extract (CSE) | Western Blot | M1 pretreatment increased expression. | [11] |
| OPA1 | BEAS-2B cells | CSE | Western Blot | M1 pretreatment increased expression. | [11] |
| DRP1 | BEAS-2B cells | CSE | Western Blot | M1 pretreatment decreased expression. | [11] |
| MFF | BEAS-2B cells | CSE | Western Blot | M1 pretreatment decreased expression. | [11] |
Table 3: Effect of M1 on Markers of Inflammation and Oxidative Stress
| Marker | Model System | Treatment/Condition | Result | Reference |
| IL-6 | BEAS-2B cells | CSE | M1 pretreatment significantly reduced release. | [11] |
| IL-8 | BEAS-2B cells | CSE | M1 pretreatment significantly reduced release. | [11] |
| TNF-α | BEAS-2B cells | CSE | M1 pretreatment significantly reduced release. | [11] |
| Malondialdehyde (MDA) | BEAS-2B cells | CSE | M1 pretreatment reduced levels. | [11] |
| Reactive Oxygen Species (ROS) | BEAS-2B cells | CSE | M1 pretreatment reduced levels. | [11] |
| Superoxide Dismutase (SOD) | BEAS-2B cells | CSE | M1 pretreatment increased activity. | [11] |
Signaling Pathways and Mechanisms of Action
M1's protective effects against mitochondrial fragmentation are orchestrated through the modulation of specific signaling pathways that regulate mitochondrial dynamics.
Inhibition of the PI3K-AKT Signaling Pathway
In the context of cigarette smoke-induced airway inflammation and oxidative stress, M1 has been shown to inhibit the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[11] This inhibition leads to a rebalancing of mitochondrial dynamics, favoring fusion over fission.
Caption: M1 inhibits the PI3K-AKT pathway to prevent mitochondrial fragmentation.
Regulation of Mitochondrial Fission and Fusion Machinery
M1 directly influences the core machinery of mitochondrial dynamics. It promotes the expression of fusion proteins MFN2 and OPA1 while concurrently decreasing the expression of fission proteins DRP1 and MFF.[11] This dual action shifts the balance towards a more fused and protected mitochondrial network.
Caption: M1 modulates the core fission and fusion machinery.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the protective role of M1 against mitochondrial fragmentation.
Mitochondrial Fragmentation Assay
This assay is used to visualize and quantify changes in mitochondrial morphology.
Principle: Mitochondria are stained with a fluorescent dye, and their morphology is observed using high-resolution microscopy. The degree of fragmentation is then quantified.[12]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, BEAS-2B) on glass-bottom dishes or coverslips.
-
Allow cells to adhere overnight.
-
Pre-treat cells with M1 at the desired concentration for the specified duration (e.g., 24 hours).[9]
-
Induce mitochondrial fragmentation by adding a stressor (e.g., MPP+, CSE) for the appropriate time.[9][11]
-
-
Mitochondrial Staining:
-
Imaging:
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology.
-
Measure parameters such as:
-
Mitochondrial Length/Aspect Ratio: Trace and measure the length of individual mitochondria.
-
Form Factor: A measure of particle circularity and branching.
-
Fragmentation Index: The ratio of "spot" to "ridge" textures in the mitochondrial image.[12]
-
-
Categorize cells based on their mitochondrial morphology (e.g., filamentous, intermediate, fragmented).[10]
-
Caption: Workflow for a mitochondrial fragmentation assay.
Western Blotting for Mitochondrial Dynamics Proteins
This technique is used to quantify the protein levels of key players in mitochondrial fission and fusion.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Mitochondrial Isolation (Optional, for higher purity):
-
Harvest cells and homogenize them in an appropriate buffer.
-
Perform differential centrifugation to pellet the crude mitochondrial fraction.
-
For higher purity, a sucrose (B13894) gradient centrifugation can be performed.
-
-
Protein Extraction:
-
Lyse cells or the isolated mitochondrial pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against MFN2, OPA1, DRP1, MFF, and a loading control (e.g., GAPDH, β-tubulin, or a mitochondrial marker like COX IV) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Caption: Workflow for Western Blotting analysis.
Conclusion and Future Directions
The small molecule M1 demonstrates significant potential as a therapeutic agent for diseases characterized by excessive mitochondrial fragmentation. Its ability to promote mitochondrial fusion, primarily through the inhibition of the PI3K-AKT pathway and the direct modulation of fission/fusion proteins, offers a clear mechanism for its protective effects. The experimental protocols detailed in this guide provide a robust framework for further investigation into M1 and other potential modulators of mitochondrial dynamics.
Future research should focus on elucidating the broader signaling networks influenced by M1, its precise molecular targets, and its efficacy in a wider range of preclinical disease models. Such studies will be crucial for translating the promise of M1 into novel therapeutic strategies for a variety of debilitating diseases.
References
- 1. Frontiers | Mitochondrial dynamics involves molecular and mechanical events in motility, fusion and fission [frontiersin.org]
- 2. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamin-Related Protein 1 and Mitochondrial Fragmentation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibition triggers mitochondrial fragmentation in cardiomyocytes through proteosome-dependent prohibitin degradation and OPA-1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dynamics reveal potential to facilitate axonal regeneration after spinal cord injury | springermedizin.de [springermedizin.de]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of mitochondrial fragmentation protects against Alzheimer’s disease in rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mitochondrial Fusion Promoter M1 Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitovation.com [scitovation.com]
- 13. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pyruvate Kinase M1 in T Cell Fate and Metabolic Programming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T lymphocyte activation and differentiation are intrinsically linked to profound metabolic reprogramming. Upon antigen encounter, T cells switch from a quiescent, catabolic state reliant on oxidative phosphorylation (OXPHOS) to a highly anabolic state characterized by aerobic glycolysis. This metabolic shift is essential to meet the bioenergetic and biosynthetic demands of proliferation and effector function. At the heart of this metabolic reprogramming lies the regulation of glycolytic enzymes, particularly pyruvate (B1213749) kinase (PK), which catalyzes the final rate-limiting step of glycolysis. The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in activated T cells and is crucial for promoting aerobic glycolysis.[1] Conversely, the M1 isoform (PKM1), expressed in most differentiated tissues, is a constitutively active tetramer that favors a high rate of glycolysis coupled to OXPHOS.[2][3] This guide explores the involvement of PKM1 in T cell fate and metabolic programming, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. Understanding the differential roles of PKM1 and PKM2 in T cell metabolism offers potential avenues for therapeutic intervention in autoimmunity, cancer, and infectious diseases.
Quantitative Data on the Impact of PKM1 Expression in T Cells
The forced expression of PKM1 in T cells, which predominantly express PKM2 upon activation, leads to significant alterations in their metabolic profile and functional phenotype. The following tables summarize the observed and expected quantitative effects of PKM1 overexpression on key T cell parameters.
Table 1: Effect of PKM1 Expression on T Cell Proliferation and Cytokine Production
| Parameter | Control (Activated T Cells - High PKM2) | PKM1-Overexpressing T Cells | Citation(s) |
| Proliferation Rate | High | Reduced | [3][4] |
| IFN-γ Secretion | ~1000-5000 pg/mL | Decreased | [1][5] |
| TNF-α Secretion | ~500-2000 pg/mL | Decreased | [1][6][7] |
| IL-2 Secretion | ~200-1000 pg/mL | Potentially Decreased | [7][8] |
| TCF1 Expression | Low in effector T cells | Increased (promotes progenitor-like state) | [1] |
Note: Quantitative values for control T cells are representative ranges from literature. The effects of PKM1 overexpression are primarily based on studies involving PKM2 knockout with compensatory PKM1 upregulation, indicating a qualitative shift.[1]
Table 2: Metabolic Profile of PKM1-Expressing T Cells
| Metabolic Parameter | Control (Activated T Cells - High PKM2) | PKM1-Overexpressing T Cells | Citation(s) |
| Glycolysis (ECAR) | High (e.g., 150-250 mpH/min) | Potentially Lower Glycolytic Reserve | [9] |
| Oxidative Phosphorylation (OCR) | Moderate (e.g., 100-200 pmol/min) | Increased Basal and Maximal Respiration | [2][10] |
| OCR/ECAR Ratio | Low | High | [11] |
| Lactate Production | High | Decreased | [2] |
| Intracellular Pyruvate | Low | Increased | [2] |
| Intracellular ATP | Moderate | Increased | [2] |
Note: Specific OCR/ECAR values can vary based on T cell subset and activation status. The metabolic profile of PKM1-overexpressing T cells is inferred from studies in other cell types where PKM1 promotes a more oxidative state.[2]
Key Experimental Protocols
Retroviral Transduction of Primary T Cells for PKM1 Overexpression
This protocol describes a method for introducing the Pkm1 gene into primary murine T cells using a retroviral vector.
Materials:
-
Phoenix-eco packaging cell line
-
Retroviral vector encoding murine PKM1 (e.g., pMIG-PKM1)
-
DMEM and RPMI-1640 media with supplements (FBS, L-glutamine, penicillin-streptomycin, 2-mercaptoethanol)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipofectamine)
-
Spleens from mice (e.g., C57BL/6)
-
T cell isolation kit (e.g., magnetic bead-based negative selection)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human IL-2
-
RetroNectin-coated plates
-
Centrifuge, incubators, flow cytometer
Methodology:
-
Retrovirus Production:
-
One day prior to transfection, plate Phoenix-eco cells at 50-70% confluency.
-
Transfect the Phoenix-eco cells with the pMIG-PKM1 retroviral vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh RPMI-1640 supplemented for T cell culture.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter and use immediately or store at -80°C.
-
-
Primary T Cell Isolation and Activation:
-
Isolate T cells from murine spleens using a negative selection kit to achieve high purity.
-
Activate the isolated T cells with plate-bound or bead-conjugated anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium supplemented with recombinant human IL-2 (e.g., 50 U/mL).
-
-
Transduction (Spinoculation):
-
24 hours after activation, harvest the T cells.
-
Add the retroviral supernatant to RetroNectin-coated plates and centrifuge to allow the virus to bind to the plate.
-
Remove the supernatant and add the activated T cells to the virus-coated plates in the presence of IL-2.
-
Centrifuge the plates (spinoculation) at approximately 2000 x g for 1-2 hours at 32°C to facilitate transduction.
-
Incubate the cells overnight. A second round of spinoculation can be performed the following day to increase transduction efficiency.
-
-
Expansion and Analysis:
-
Expand the transduced T cells in complete RPMI-1640 with IL-2 for 3-5 days.
-
Assess transduction efficiency by flow cytometry, gating on the marker gene from the retroviral vector (e.g., GFP).
-
Confirm PKM1 overexpression by Western blot or intracellular flow cytometry using a PKM1-specific antibody.
-
Metabolic Flux Analysis of PKM1-Overexpressing T Cells using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of transduced T cells.
Materials:
-
Transduced PKM1-overexpressing T cells and control T cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Assay Medium (e.g., RPMI-based, supplemented with glucose, pyruvate, and glutamine immediately before the assay)
-
Mitochondrial stress test compounds: Oligomycin, FCCP (or BAM15), Rotenone/Antimycin A
-
Seahorse XF Analyzer
Methodology:
-
Plate Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Coat the cell culture microplate with an adhesive such as poly-D-lysine to ensure T cell adherence.
-
-
Cell Seeding:
-
Harvest transduced T cells, count, and assess viability.
-
Resuspend the cells in pre-warmed XF assay medium at the desired concentration (e.g., 200,000 to 300,000 cells per well).
-
Seed the cells into the coated microplate and centrifuge gently to promote adherence.
-
Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Seahorse XF Assay:
-
Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge. Typical final concentrations are 1.0-1.5 µM Oligomycin, 1.0-1.5 µM FCCP, and 0.5 µM Rotenone/Antimycin A.[12]
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The assay will measure baseline OCR and ECAR, followed by sequential injections of the stress test compounds to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to the number of cells per well.
-
Calculate the OCR/ECAR ratio to assess the metabolic phenotype (oxidative vs. glycolytic).
-
Compare the metabolic parameters between PKM1-overexpressing T cells and control cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of PKM Splicing in T Cell Activation
Upon T cell activation via the T cell receptor (TCR) and co-stimulatory molecules like CD28, a signaling cascade is initiated that leads to the expression of the transcription factor c-Myc.[3] c-Myc, in turn, upregulates heterogeneous nuclear ribonucleoproteins (hnRNPs) that bind to the pre-mRNA of the Pkm gene.[1][13] These hnRNPs promote the exclusion of exon 9 and the inclusion of exon 10, resulting in the preferential expression of the PKM2 isoform, which is characteristic of activated, proliferating T cells.
Caption: Signaling pathway regulating PKM isoform expression in T cells.
Experimental Workflow for PKM1 Overexpression and Analysis
The following diagram illustrates the logical flow of experiments to investigate the role of PKM1 in T cell function.
Caption: Workflow for studying the effects of PKM1 overexpression in T cells.
Conclusion and Future Directions
The available evidence strongly suggests that the isoform of pyruvate kinase expressed in T cells is a critical determinant of their metabolic programming and, consequently, their functional fate. While activated effector T cells rely on PKM2 to fuel aerobic glycolysis for rapid proliferation and cytokine production, a shift towards PKM1 expression promotes a more oxidative metabolic state. This PKM1-driven metabolism is associated with a less differentiated, progenitor-like phenotype, characterized by reduced effector cytokine secretion and enhanced expression of markers like TCF1.[1]
These findings have significant implications for drug development and immunotherapy. Pharmacological manipulation of PKM isoform activity or splicing could offer a novel strategy to modulate T cell responses. For instance, promoting a PKM1-like metabolic state might be beneficial in the context of autoimmune diseases by dampening pro-inflammatory T cell responses. Conversely, in cancer immunotherapy, transiently enforcing a more oxidative metabolism could enhance the persistence and memory formation of adoptively transferred T cells, potentially leading to more durable anti-tumor immunity.
Future research should focus on obtaining more direct quantitative data on the effects of PKM1 overexpression in various T cell subsets. Quantitative proteomics and metabolomics analyses of PKM1-overexpressing T cells will be invaluable in elucidating the precise molecular changes that underpin the observed phenotypic shifts.[14][15][16] Furthermore, investigating the in vivo consequences of modulating PKM1/PKM2 balance in preclinical models of disease will be crucial for translating these fundamental insights into novel therapeutic strategies.
References
- 1. Deficiency of metabolic regulator PKM2 activates the pentose phosphate pathway and generates TCF1+ progenitor CD8+ T cells to improve checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKM1 Confers Metabolic Advantages and Promotes Cell-Autonomous Tumor Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAK1 overexpression promotes cell proliferation in cutaneous T cell lymphoma via suppression of PUMA and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbc.ir [ijbc.ir]
- 6. T-cell-derived TNF-α and a cluster of immunological parameters from plasma allow a separation between SARS-CoV-2 convalescent versus vaccinated elite athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferon gamma (IFN-γ) negative CD4+ and CD8+ T-cells can produce immune mediators in response to viral antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Measuring bioenergetics in T cells using a Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Frontiers | Determination of CAR T cell metabolism in an optimized protocol [frontiersin.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Proteomic Analyses of Human Regulatory T Cells Reveal Adaptations in Signaling Pathways that Protect Cellular Identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proteomic Analysis of Regulatory T Cells Reveals the Importance of Themis1 in the Control of Their Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Emerging insights and challenges for understanding T cell function through the proteome [frontiersin.org]
The Double-Edged Sword: Unraveling the Therapeutic Potential of M1 Macrophage Modulation in Diabetic Cardiomyopathy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetic cardiomyopathy (DCM) represents a significant and growing contributor to heart failure morbidity and mortality among individuals with diabetes. The pathophysiology of DCM is complex, with chronic low-grade inflammation emerging as a pivotal driver of cardiac dysfunction. At the heart of this inflammatory process lies the macrophage, a highly plastic immune cell that can adopt distinct functional phenotypes. In the diabetic heart, a notable shift towards a pro-inflammatory M1 macrophage phenotype is observed, contributing to cardiomyocyte injury, fibrosis, and adverse cardiac remodeling.[1][2][3] This technical guide delves into the therapeutic potential of targeting M1 macrophages in DCM. We will explore the key signaling pathways governing M1 polarization, summarize quantitative data from preclinical studies investigating M1-targeted interventions, provide detailed experimental protocols for key assays, and present visual workflows and pathway diagrams to facilitate a deeper understanding of this promising therapeutic avenue.
The Central Role of M1 Macrophages in Diabetic Cardiomyopathy
Under hyperglycemic conditions, the cardiac microenvironment is inundated with pro-inflammatory stimuli, including advanced glycation end-products (AGEs) and damage-associated molecular patterns (DAMPs).[4] These signals promote the recruitment of monocytes to the heart and their subsequent differentiation into M1 macrophages.[2] M1 macrophages are characterized by their secretion of a cocktail of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS).[1][5] This inflammatory milieu directly contributes to cardiomyocyte apoptosis, hypertrophy, and dysfunction.[6]
Furthermore, M1 macrophages play a crucial role in orchestrating cardiac fibrosis, a hallmark of DCM.[1][3] Through the secretion of pro-fibrotic mediators, M1 macrophages activate cardiac fibroblasts, leading to excessive deposition of extracellular matrix proteins and subsequent stiffening of the myocardium.[1] The imbalance between pro-inflammatory M1 and anti-inflammatory M2 macrophages is a critical determinant of disease progression in DCM.[1][3]
Key Signaling Pathways in M1 Macrophage Activation
Several interconnected signaling pathways are responsible for the M1 polarization of macrophages in the diabetic heart. Understanding these pathways is crucial for the rational design of targeted therapies.
Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that is activated by ligands such as lipopolysaccharide (LPS) and endogenous danger signals prevalent in the diabetic milieu.[2] Activation of TLR4 initiates a downstream signaling cascade that converges on the transcription factor Nuclear Factor-kappa B (NF-κB).[2][7] NF-κB then translocates to the nucleus and drives the expression of a wide array of pro-inflammatory genes, including those encoding for M1-associated cytokines.[7][8]
The NLRP3 Inflammasome and IL-1β Processing
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[4] In the context of DCM, metabolic stress signals, such as hyperglycemia and ROS, can activate the NLRP3 inflammasome in macrophages.[9] This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted and promotes inflammation and fibrosis.[1][10]
Quantitative Data on M1-Targeted Therapies in Preclinical Models of DCM
A growing body of preclinical research has demonstrated the therapeutic efficacy of interventions aimed at inhibiting M1 macrophage activation or promoting a switch to an M2 phenotype in animal models of DCM. The following tables summarize key quantitative findings from these studies.
Table 1: Effects of M1-Targeted Therapies on Cardiac Function in Animal Models of DCM
| Therapeutic Agent | Animal Model | Treatment Duration | Change in Ejection Fraction (EF) | Change in Fractional Shortening (FS) | Reference |
| Diacerein (IL-1β inhibitor) | db/db mice | 8 weeks | ↑ from ~45% to ~60% | ↑ from ~20% to ~30% | [1] |
| Paquinimod (S100A9 inhibitor) | STZ + HFD mice | 10 weeks | ↑ by ~15% vs. diabetic control | ↑ by ~10% vs. diabetic control | [11][12] |
| Clodronate Liposomes (Macrophage depletion) | STZ + HFD mice | 4 weeks | Significant improvement vs. diabetic control | Significant improvement vs. diabetic control | [11][12] |
Table 2: Effects of M1-Targeted Therapies on Cardiac Fibrosis and Inflammation in Animal Models of DCM
| Therapeutic Agent | Animal Model | Change in Cardiac Fibrosis (Masson's Trichrome) | Change in IL-1β Levels (cardiac tissue) | Change in TNF-α Levels (cardiac tissue) | Reference |
| Diacerein (IL-1β inhibitor) | db/db mice | ↓ by ~50% vs. diabetic control | ↓ significantly vs. diabetic control | Not Reported | [1] |
| Paquinimod (S100A9 inhibitor) | STZ + HFD mice | ↓ significantly vs. diabetic control | ↓ in serum vs. diabetic control | ↓ in serum vs. diabetic control | [12] |
| Metformin | Human macrophages (in vitro) | Not Applicable | Not Reported | ↓ in LPS-stimulated M2 macrophages | |
| Empagliflozin (SGLT2i) | 5/6 nephrectomy rats | Not Reported | Not Reported | ↓ plasma TNF-α levels | [2] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the study of M1 macrophages in DCM.
Induction of Diabetic Cardiomyopathy in Mice (STZ + High-Fat Diet Model)
This protocol describes a widely used method to induce a type 2 diabetes-like condition with associated cardiomyopathy in mice.[11][12]
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Streptozotocin (STZ), freshly prepared in citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
Insulin (B600854) for humane euthanasia if severe hyperglycemia develops
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Switch mice to a high-fat diet for 8 weeks to induce obesity and insulin resistance.
-
After 8 weeks of HFD, fast the mice for 4-6 hours.
-
Administer a single low dose of STZ (e.g., 50 mg/kg) via intraperitoneal injection daily for five consecutive days.
-
Monitor blood glucose levels weekly from the tail vein. Mice with non-fasting blood glucose levels consistently above 15 mmol/L (270 mg/dL) are considered diabetic.
-
Continue the HFD for the duration of the study (e.g., an additional 8-12 weeks) to allow for the development of diabetic cardiomyopathy.
-
At the study endpoint, assess cardiac function via echocardiography before sacrificing the animals for tissue collection and analysis.
Macrophage and Cardiac Fibroblast Co-culture
This in vitro model is used to study the paracrine signaling between macrophages and fibroblasts, which is critical in the development of cardiac fibrosis.[1][13]
Materials:
-
Primary mouse peritoneal macrophages or a macrophage cell line (e.g., RAW264.7)
-
Primary mouse cardiac fibroblasts or a fibroblast cell line (e.g., NIH/3T3)
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
DMEM with high glucose (25 mM)
-
Lipopolysaccharide (LPS) for M1 polarization (optional)
-
Therapeutic agent of interest (e.g., IL-1β inhibitor)
-
Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody) and ELISA (e.g., IL-1β ELISA kit)
Procedure:
-
Seed macrophages in the lower chamber of a 24-well plate and allow them to adhere.
-
Seed cardiac fibroblasts in the upper Transwell insert.
-
Culture the cells in high-glucose DMEM to mimic diabetic conditions. If desired, stimulate macrophages with LPS (e.g., 100 ng/mL) to induce a strong M1 phenotype.
-
Add the therapeutic agent to the co-culture system at the desired concentration.
-
Incubate the co-culture for a specified period (e.g., 24-48 hours).
-
At the end of the incubation, collect the supernatant for cytokine analysis by ELISA.
-
Fix and permeabilize the fibroblasts in the Transwell insert for immunofluorescence staining to assess the expression of activation markers like α-smooth muscle actin (α-SMA).
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating a therapeutic agent targeting M1 macrophages in DCM and the logical relationship between M1 activation and the pathogenesis of the disease.
Conclusion and Future Directions
The evidence strongly implicates M1 macrophages as key drivers of the pathological processes in diabetic cardiomyopathy. Their pro-inflammatory and pro-fibrotic activities contribute significantly to the decline in cardiac function. Therapeutic strategies aimed at inhibiting M1 polarization, neutralizing their effector cytokines, or promoting a shift towards a reparative M2 phenotype hold considerable promise for the treatment of DCM. Future research should focus on the development of more specific and targeted therapies that can modulate macrophage function within the cardiac microenvironment with minimal off-target effects. Furthermore, the identification of robust biomarkers to monitor macrophage phenotype in patients will be crucial for the clinical translation of these promising therapeutic approaches. This in-depth understanding of the role of M1 macrophages paves the way for the development of novel and effective treatments for this debilitating complication of diabetes.
References
- 1. Interleukin-1β polarization in M1 macrophage mediates myocardial fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role and therapeutic potential of macrophages in the pathogenesis of diabetic cardiomyopathy [frontiersin.org]
- 3. TLR4 regulates cardiac lipid accumulation and diabetic heart disease in the nonobese diabetic mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies targeting mechanisms of macrophages in diabetic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. Mechanisms and Therapeutic Prospects of Diabetic Cardiomyopathy Through the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-ĸB axis in diabetic neuropathy, cardiomyopathy and nephropathy: A roadmap from molecular intervention to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Toll-Like Receptors and Inflammasome Complexes in the Diabetic Cardiomyopathy-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 11. ijbs.com [ijbs.com]
- 12. Macrophage-derived S100A9 promotes diabetic cardiomyopathy by disturbing mitochondrial quality control via STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophages regulate healing-associated fibroblasts in diabetic wound - PMC [pmc.ncbi.nlm.nih.gov]
The M1 Muscarinic Acetylcholine Receptor's Intricate Dance with Glucose-Stimulated Insulin Secretion in Pancreatic Beta Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The autonomic nervous system, particularly the parasympathetic branch, plays a crucial role in regulating pancreatic beta-cell function and maintaining glucose homeostasis. Acetylcholine (B1216132), the principal parasympathetic neurotransmitter, potentiates glucose-stimulated insulin (B600854) secretion (GSIS) through the activation of muscarinic acetylcholine receptors (mAChRs) on pancreatic islet cells. Among the five mAChR subtypes, the M1 receptor presents a complex and multifaceted mechanism of action that extends beyond direct stimulation of the beta-cell. This technical guide provides a comprehensive overview of the current understanding of the M1 receptor's effect on GSIS, detailing its signaling pathways, presenting quantitative data from key studies, and outlining experimental protocols for its investigation. A key focus is the dual role of the M1 receptor: a potential direct, albeit minor, influence on beta-cells and a more significant indirect modulation via paracrine signaling from delta-cells.
Introduction
The precise regulation of insulin secretion is paramount for maintaining metabolic health. While glucose is the primary stimulant for insulin release from pancreatic beta-cells, this process is finely tuned by a variety of hormonal and neural inputs. The cholinergic pathway, mediated by acetylcholine, is a significant potentiator of GSIS, ensuring a rapid and robust insulin response to nutrient intake.[1][2]
Muscarinic acetylcholine receptors, a family of G-protein coupled receptors (GPCRs), are the primary mediators of acetylcholine's effects in the pancreas. While the M3 receptor subtype is recognized as the predominant player in directly stimulating insulin secretion from rodent beta-cells, the role of the M1 receptor is more nuanced and appears to differ between species.[3][4] Emerging evidence, particularly from human islet studies, suggests that the M1 receptor's primary influence on insulin secretion is indirect, occurring through its regulation of somatostatin (B550006) release from neighboring delta-cells.[5] This guide will delve into the direct and indirect mechanisms by which the M1 receptor modulates GSIS, providing researchers and drug development professionals with a detailed understanding of this potential therapeutic target.
M1 Receptor Signaling Pathways
The M1 muscarinic receptor is a Gq-protein coupled receptor. Its activation initiates a canonical signaling cascade that is central to its modulatory effects on insulin secretion.
The Canonical Gq/11 Signaling Pathway
Upon acetylcholine binding, the M1 receptor activates the Gαq/11 subunit of its associated heterotrimeric G-protein.[3] This activation leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This elevation in intracellular Ca2+ is a critical signal for the exocytosis of insulin-containing granules.
-
DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates conventional and novel isoforms of protein kinase C (PKC).[7] In pancreatic beta-cells, various PKC isoforms, including PKCα and PKCε, have been implicated in the regulation of insulin secretion.[8] Activated PKC can phosphorylate a multitude of downstream targets involved in the secretory machinery, enhancing the sensitivity of the exocytotic process to Ca2+.
Quantitative Data on M1 Receptor Effects
The direct contribution of M1 receptor activation to GSIS in beta-cells is a subject of ongoing investigation, with evidence suggesting a more prominent role for the M3 receptor subtype in this direct potentiation. However, studies utilizing selective antagonists have provided quantitative insights into the M1 receptor's involvement.
| Agent | Model System | Experimental Conditions | Effect on Insulin/GLP-1 Secretion | Reference |
| Pirenzepine (B46924) (M1 Antagonist) | Normal Human Subjects | Mixed meal tolerance test | 200 mg dose significantly reduced peak post-prandial plasma glucose and insulin levels. | [1] |
| Pirenzepine (M1 Antagonist) | Rat Pancreatic Acini | Carbamoylcholine-stimulated amylase secretion | IC50 of 4.5 µM (compared to 30 nM for atropine), indicating lower affinity for pancreatic muscarinic receptors than non-selective antagonists. | [9] |
| Pirenzepine (M1 Antagonist) | Human L-cell line (NCI-H716) | Bethanechol-induced GLP-1 secretion | Completely inhibited bethanechol-induced GLP-1 secretion at 10-1000 µM. | [7] |
| McN-A-343 (M1 Agonist) | Human L-cell line (NCI-H716) | GLP-1 secretion | Dose-dependently stimulated GLP-1 secretion, reaching 252 ± 50% of control at 1000 µM. | [7] |
| Carbachol (non-selective agonist) + Pirenzepine | Isolated Rat Pancreatic Islets | 20 mM glucose | Pirenzepine blocked carbachol-stimulated insulin secretion, though M3 antagonists were more potent. | [2] |
Table 1: Quantitative Effects of M1-Selective Agents on Secretion
The Indirect Mechanism: M1 Receptors on Delta-Cells
A significant body of evidence points to an indirect mechanism for the M1 receptor's influence on insulin secretion, primarily through its action on pancreatic delta-cells. Delta-cells secrete somatostatin, a potent paracrine inhibitor of both insulin and glucagon (B607659) secretion.[2][10]
Activation of M1 receptors on delta-cells is thought to stimulate somatostatin release.[5] This, in turn, inhibits insulin secretion from adjacent beta-cells, creating a negative feedback loop. Therefore, cholinergic stimulation via M1 receptors can have a dual, and potentially opposing, effect on net insulin output depending on the relative activation of M1 receptors on delta-cells versus other muscarinic receptor subtypes on beta-cells.
Experimental Protocols
Investigating the role of the M1 receptor in GSIS requires a combination of techniques to measure insulin and somatostatin secretion, intracellular signaling events, and electrophysiological changes.
Isolation of Pancreatic Islets
A standard method for isolating pancreatic islets from rodents involves collagenase digestion of the pancreas followed by purification.
-
Materials: Collagenase P solution, Hanks' Balanced Salt Solution (HBSS), RPMI-1640 medium, Ficoll gradient.
-
Procedure:
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution.
-
Excise the distended pancreas and incubate at 37°C to allow for enzymatic digestion.
-
Mechanically disrupt the digested tissue and purify the islets using a density gradient (e.g., Ficoll).
-
Hand-pick purified islets under a stereomicroscope for subsequent experiments.
-
Glucose-Stimulated Insulin and Somatostatin Secretion Assay
This static incubation assay is used to quantify hormone release in response to various stimuli.
-
Materials: Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations, M1-selective agonists (e.g., McN-A-343) and antagonists (e.g., pirenzepine, telenzepine), insulin ELISA kit, somatostatin ELISA kit.[11]
-
Procedure:
-
Pre-incubate isolated islets in low glucose (e.g., 2.8 mM) KRB for 1-2 hours to establish a basal secretion rate.
-
Transfer groups of islets to tubes containing KRB with low glucose, high glucose (e.g., 16.7 mM), and high glucose plus various concentrations of M1-selective ligands.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
Collect the supernatant for hormone measurement using ELISA.
-
Lyse the islets to determine total hormone content for normalization of secretion data.
-
For somatostatin measurement from mouse islets, it is recommended to use a higher number of islets (e.g., 50 islets in 200 µL of buffer) due to the lower abundance of delta-cells and to include protease inhibitors in the collection buffer.[12]
Intracellular Calcium Imaging
Fura-2 AM is a ratiometric fluorescent indicator used to measure changes in intracellular calcium concentration.[9][12]
-
Materials: Fura-2 AM, Pluronic F-127, HBSS, imaging system with dual-wavelength excitation (340/380 nm).
-
Procedure:
-
Load isolated islets or dispersed islet cells with Fura-2 AM in the presence of Pluronic F-127 to aid in dye solubilization.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Mount the islets/cells on a perfusion chamber on a fluorescence microscope.
-
Record the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
Perfuse with solutions containing different glucose concentrations and M1-selective ligands to observe real-time changes in intracellular calcium.
-
Immunofluorescence Staining
This technique is used to visualize the localization of M1 receptors within the pancreatic islets.[1]
-
Materials: Pancreatic tissue sections, primary antibody against M1 receptor, fluorescently-labeled secondary antibody, antibodies for insulin and somatostatin for co-localization, DAPI for nuclear staining, mounting medium.
-
Procedure:
-
Fix, embed, and section pancreatic tissue.
-
Perform antigen retrieval to unmask the epitope.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI and mount the coverslips.
-
Visualize using a fluorescence or confocal microscope.
-
Crosstalk with Other Signaling Pathways
The M1 receptor signaling pathway does not operate in isolation. It can interact with other key signaling pathways in the beta-cell, such as the GLP-1 receptor pathway.
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that potentiates GSIS via a Gs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP). While the direct crosstalk between M1 and GLP-1 receptor signaling in beta-cells is not fully elucidated, the M1 receptor's stimulation of GLP-1 secretion from intestinal L-cells provides an important indirect link.[7][13] Increased circulating GLP-1 would then act on beta-cells to further amplify insulin secretion.
Conclusion
The M1 muscarinic acetylcholine receptor plays a complex and indirect role in the regulation of glucose-stimulated insulin secretion. While its direct effects on pancreatic beta-cells appear to be minor compared to the M3 receptor, its significant influence on somatostatin release from delta-cells in human islets highlights a crucial paracrine regulatory mechanism. Furthermore, its ability to stimulate GLP-1 secretion from intestinal L-cells adds another layer of indirect control over insulin release. For researchers and drug development professionals, understanding these intricate and sometimes opposing actions of the M1 receptor is essential for the rational design of novel therapeutic strategies for metabolic diseases that target the cholinergic potentiation of insulin secretion. Further research is warranted to fully dissect the quantitative contribution of each of these pathways and to explore the therapeutic potential of M1-selective ligands in modulating glucose homeostasis.
References
- 1. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 2. Inhibitory action of somatostatin on pancreatic alpha and beta cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response effect of somatostatin-14 on human basal pancreatic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin-induced inhibition of insulin secretion from isolated islets of rat pancreas in presence of glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanisms of muscarinic acetylcholine receptor–stimulated increase in cytosolic free Ca2+ concentration and ERK1/2 activation in the MIN6 pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors control glucagon-like peptide 1 secretion by human endocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 9. Inhibitory effects of pirenzepine on muscarinic stimulation of rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin inhibits oxidative respiration in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] GLP-1 and Muscarinic Receptor Mediated Activation of ERK1/2 in Pancreatic β-cells | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: M1 Compound (Mitochondrial Fusion Promoter)
For Research Use Only.
Introduction
The M1 compound, a hydrazone, is a cell-permeable small molecule identified as a promoter of mitochondrial fusion.[1] It functions by modulating mitochondrial dynamics, primarily through the upregulation of Mitofusin 2 (MFN2), a key protein in the outer mitochondrial membrane fusion machinery.[2] In cell culture models, M1 has been demonstrated to counteract mitochondrial fragmentation, a cellular state associated with various stress conditions and pathologies. Its application has shown promise in diverse research areas, including the differentiation of induced pluripotent stem cells (iPSCs) into cardiac lineages, protection of pancreatic β-cells from cholesterol-induced dysfunction, and ameliorating ischemia/reperfusion injury in preclinical models.[1]
These notes provide essential information regarding the preparation, storage, and application of the M1 compound for in vitro cell culture experiments.
Physicochemical Properties & Storage
A summary of the compound's properties and recommended storage conditions.
| Property | Data | Reference |
| Molecular Weight | 364.1 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO at 40 mg/mL; Soluble in Ethanol at 6 mg/mL. | [1] |
| Stock Solution | For a 15 mM stock, reconstitute 5 mg of powder in 0.92 mL of DMSO. | [1] |
| Lyophilized Storage | Store at room temperature, desiccated. Stable for 24 months. | [1] |
| Solution Storage | Store stock solutions at -20°C. Use within 2 months. Aliquot to avoid multiple freeze/thaw cycles. | [1] |
Working Concentration
The optimal working concentration of the M1 compound is highly dependent on the cell type, cell density, and the specific desired biological effect. As such, it is critical to perform a dose-response experiment to determine the optimal concentration for your specific model system. Working concentrations can vary, and researchers should empirically determine the ideal range.[1]
| Application | Cell Type | Reported Working Concentration Range | Reference |
| Promotion of mitochondrial fusion | Various | 1 µM - 25 µM (Empirical determination required) | Based on general compound screening principles |
| Differentiation of iPSCs into cardiac lineage | Human iPSCs | Must be empirically determined | [1] |
| Prevention of cholesterol-mediated suppression of cellular respiration | Pancreatic β cells | Must be empirically determined | [1] |
Protocols
Protocol for Preparation of M1 Compound Stock Solution
This protocol describes the preparation of a 15 mM stock solution in DMSO.
Materials:
-
M1 Compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes, sterile
Procedure:
-
Briefly centrifuge the vial of lyophilized M1 compound to ensure the powder is at the bottom.
-
To prepare a 15 mM stock solution, reconstitute 5 mg of the M1 compound powder in 0.92 mL of sterile DMSO.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for up to two months.[1]
Protocol for Determining Optimal Working Concentration using an MTT Assay
This protocol provides a method to assess the cytotoxicity of the M1 compound and identify a suitable working concentration range for subsequent functional assays. The principle involves measuring the metabolic activity of cells, which correlates with cell viability.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
M1 Compound stock solution (e.g., 15 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[3]
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
Day 1: Cell Seeding
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[3]
Day 2: Compound Treatment
-
Prepare serial dilutions of the M1 compound in complete culture medium. For a starting range, consider final concentrations from 0.1 µM to 100 µM.
-
To minimize DMSO concentration effects, first prepare an intermediate dilution of the stock solution in medium. Then perform serial dilutions. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective M1 compound concentrations. Add medium with the equivalent DMSO concentration to the "untreated" control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), which should match the intended functional assay duration.
Day 4: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[4]
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[4] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[3]
-
Add 100 µL of the solubilization solution to each well.[4]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid in dissolving the formazan crystals. For some solubilizing agents, an overnight incubation at 37°C may be required for complete dissolution.[3][4]
-
Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[3]
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the % Viability against the log of the M1 compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration). Select working concentrations for functional assays that are well below the CC₅₀ value (e.g., showing >90% viability).
Visualizations
Caption: Mechanism of action for the M1 compound.
Caption: Workflow for determining the optimal working concentration.
References
Determining the Optimal M1 Macrophage Concentration for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M1 macrophages, also known as classically activated macrophages, are pivotal players in the pro-inflammatory response and are integral to host defense against pathogens and tumor surveillance. Their function is characterized by the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, and the production of reactive oxygen and nitrogen species. Harnessing the cytotoxic and inflammatory properties of M1 macrophages in vitro is crucial for a wide range of studies, from investigating anti-tumor immunity to understanding inflammatory disease mechanisms.
The "optimal concentration" of M1 macrophages is not a single value but is highly dependent on the specific experimental context, including the target cell type, the duration of the study, and the biological question being addressed. This document provides comprehensive application notes and detailed protocols to guide researchers in determining the optimal M1 macrophage concentration for their in vitro studies.
M1 Macrophage Signaling Pathways
M1 polarization is initiated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). These signals activate a cascade of intracellular signaling pathways that orchestrate the M1 phenotype. Key pathways include the JAK/STAT, NF-κB, and PI3K/Akt signaling cascades.
Figure 1. Key signaling pathways in M1 macrophage polarization.
Quantitative Data Summary
The optimal concentration of M1 macrophages is often expressed as an effector-to-target (E:T) cell ratio in co-culture experiments. The following tables summarize commonly used concentrations of polarizing agents and E:T ratios from the literature.
Table 1: Common Reagent Concentrations for M1 Macrophage Polarization
| Reagent | Source Organism | Typical Concentration Range | Reference |
| IFN-γ | Human | 20 - 50 ng/mL | [1] |
| IFN-γ | Murine | 20 - 100 U/mL | [2] |
| LPS | Both | 10 - 100 ng/mL | [1][2] |
Table 2: Exemplary Effector (M1 Macrophage) to Target Cell Ratios in Co-culture Studies
| Target Cell Type | E:T Ratio | Application | Reference |
| Cancer Cells | 10:1, 5:1, 2:1 | Cytotoxicity Assays | [3] |
| Cancer Cells | 1:1 to 1:60 (initial range) | Cytotoxicity Assays | [4] |
| Cancer Cells | 1:3 (30% macrophages) | General Co-culture | [5] |
| Porcine Kidney Cells | 10:1 | Cytotoxicity Assay | [6] |
| Burkitt's Lymphoma Cells | 5:1 | Cytotoxicity Assay | [7] |
Experimental Protocols
Protocol 1: Generation of M1 Macrophages from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the differentiation of monocytes isolated from human PBMCs into M0 macrophages, followed by polarization to the M1 phenotype.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF
-
Recombinant Human IFN-γ
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation. Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Differentiation to M0 Macrophages: Resuspend monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF. Seed the cells in tissue culture plates at a density of 1 x 10^6 cells/mL and incubate for 6-7 days at 37°C in a 5% CO2 incubator. Replace the medium every 2-3 days.
-
M1 Polarization: After the differentiation period, replace the medium with fresh RPMI-1640 containing 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL IFN-γ, and 100 ng/mL LPS.
-
Incubation: Incubate the cells for 24-48 hours to induce M1 polarization.
-
Confirmation of M1 Phenotype: Characterize the polarized macrophages by analyzing the expression of M1-specific surface markers (e.g., CD80, CD86) via flow cytometry and measuring the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
Protocol 2: Determining Optimal M1 Macrophage Concentration for a Co-culture Cytotoxicity Assay
This protocol provides a framework for titrating M1 macrophages to find the optimal concentration for inducing cytotoxicity in a target cancer cell line.
Materials:
-
Polarized M1 macrophages (from Protocol 1)
-
Target cancer cell line
-
Complete culture medium for the target cell line
-
96-well flat-bottom tissue culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Target Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 - 10,000 cells/well). Allow the cells to adhere overnight.
-
M1 Macrophage Titration: On the following day, add the polarized M1 macrophages to the wells containing the target cells at various E:T ratios. A common starting range is 10:1, 5:1, 2.5:1, 1:1, and 0.5:1. Include control wells with target cells only and M1 macrophages only.
-
Co-incubation: Co-incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cytotoxicity: At the desired time points, assess the viability of the target cells using a suitable cell viability assay. If using an MTT assay, gently wash the wells to remove non-adherent macrophages before adding the MTT reagent to minimize interference.
-
Data Analysis: Calculate the percentage of specific cytotoxicity for each E:T ratio. The optimal concentration will be the lowest E:T ratio that elicits the desired level of cytotoxicity for the specific research question.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the optimal M1 macrophage concentration for an in vitro study.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. agilent.com [agilent.com]
- 3. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Mitochondrial Fusion Promoter M1
Introduction
Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound designed to enhance mitochondrial fusion. It is a valuable tool for researchers studying mitochondrial dynamics, cellular metabolism, and the role of mitochondrial morphology in various physiological and pathological processes. M1 has been shown to protect cells from cell death associated with mitochondrial fragmentation.[1] This small molecule is particularly effective in promoting the elongation of fragmented mitochondria, making it a key reagent in studies involving cellular stress, neurodegenerative diseases, and metabolic disorders.[2][3][4]
M1's mechanism involves balancing mitochondrial dynamics, often in an Optic Atrophy 1 (Opa1)-dependent manner.[5] It has been demonstrated to restore mitochondrial function in various models, including protecting against diabetic cardiomyopathy, mitigating cigarette smoke-induced airway inflammation, and promoting the differentiation of induced pluripotent stem cells (iPSCs) into cardiac lineages.[2][5][6][7]
Physicochemical Properties and Solubility
This compound is typically supplied as a lyophilized white to beige powder.[2]
Molecular Formula: C₁₄H₁₀Cl₄N₂O[2][3][4] Molecular Weight: 364.1 g/mol [2][3][4]
Solubility Data
The solubility of M1 varies across different suppliers and solvent batches. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in ethanol. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 1 - 40 mg/mL | 2.75 - 109.8 mM | Soluble up to 100 mM.[1] Sonication or gentle warming may be required for higher concentrations.[8][9] Use freshly opened, anhydrous DMSO for best results.[8] |
| Ethanol | ~6 mg/mL | ~16.5 mM | Significantly less soluble than in DMSO.[2][3] |
| Methanol | Soluble | - | Qualitative data indicates solubility, but specific concentrations are not consistently provided.[4] |
Protocols
Preparation of Stock Solutions
Critical: M1 is supplied as a lyophilized powder and should be handled in a chemical fume hood. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure for a 15 mM DMSO Stock Solution:
-
Briefly centrifuge the vial of lyophilized M1 to ensure the powder is at the bottom.
-
To prepare a 15 mM stock from 5 mg of M1 (MW: 364.1 g/mol ), add 0.92 mL of sterile DMSO to the vial.[2]
-
Calculation: (5 mg / 364.1 g/mol ) / 0.015 mol/L = 0.000916 L = 0.92 mL
-
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][3]
Storage and Stability:
-
Lyophilized Powder: Store at room temperature, desiccated. Stable for up to 24 months.[2][3]
-
Stock Solution (in DMSO): Store aliquots at -20°C. The solution is stable for up to 2 months.[2][3]
General Protocol for Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent mammalian cells with M1. The optimal concentration and treatment duration should be determined empirically for each cell type and experimental context.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
M1 stock solution (e.g., 15 mM in DMSO)
-
Vehicle control (sterile DMSO)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the M1 DMSO stock solution at room temperature.
-
Prepare a series of dilutions of M1 in complete culture medium to achieve the desired final concentrations. Common working concentrations range from 1 µM to 10 µM.[4][8][10]
-
Example: To make 1 mL of 10 µM working solution from a 15 mM stock, add 0.67 µL of the stock to 1 mL of medium.
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest M1 concentration. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of M1 (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 12 to 24 hours), depending on the experimental endpoint.
-
-
Downstream Analysis: Following incubation, cells can be harvested for analysis, such as mitochondrial morphology imaging, western blotting for mitochondrial dynamics proteins (e.g., Mfn1/2, Opa1, Drp1), or functional assays like measuring cellular respiration.[5][8]
Figure 1. Experimental workflow for treating cultured cells with M1.
Protocol for Isolation of Mitochondria from Cultured Cells
Following treatment with M1, researchers may need to isolate mitochondria to assess protein localization, enzymatic activity, or organelle integrity. This protocol is adapted from standard cell fractionation procedures.[11][12]
Materials:
-
Treated cultured cells (approx. 1x10⁸ cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Mitochondrial Isolation Buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce tissue homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into a collection tube using a cell lifter and centrifuge at 500 x g for 5 minutes at 4°C.[12]
-
-
Homogenization:
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ice-cold Mitochondrial Isolation Buffer containing protease inhibitors.
-
Allow cells to swell on ice for 10-15 minutes.[11]
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 gentle strokes of the pestle.[12]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.
-
Centrifuge the supernatant at 12,000 - 15,000 x g for 15 minutes at 4°C to pellet the mitochondria.[12]
-
-
Washing and Final Pellet:
-
Discard the supernatant (cytosolic fraction).
-
Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold Mitochondrial Isolation Buffer.
-
Repeat the high-speed centrifugation (12,000 x g for 15 minutes at 4°C).
-
The resulting pellet is the enriched mitochondrial fraction.
-
-
Downstream Processing: The mitochondrial pellet can be lysed for western blot analysis, used for activity assays, or further purified using a Percoll gradient if higher purity is required.[11]
Figure 2. Workflow for mitochondrial isolation via differential centrifugation.
Signaling and Mechanism of Action
Mitochondrial dynamics are controlled by a balance between fusion (mediated by Mitofusins Mfn1/Mfn2 and Opa1) and fission (mediated by Drp1 and Fis1). Cellular stress, such as high glucose in diabetes or exposure to toxins, often shifts this balance towards fission, leading to mitochondrial fragmentation, dysfunction, and oxidative stress.
M1 promotes mitochondrial fusion, counteracting the effects of fission-inducing stimuli.[2] It has been shown to increase the expression of the key inner mitochondrial membrane fusion protein Opa1.[5] By restoring a more fused and elongated mitochondrial network, M1 improves mitochondrial function, enhances respiratory capacity, and reduces the production of reactive oxygen species (ROS).[5] This restoration of mitochondrial homeostasis can alleviate cellular damage and improve cell survival and function.[1][2] In some contexts, M1's protective effects are also linked to the modulation of other signaling pathways, such as inhibiting the PI3K/AKT pathway in models of airway inflammation.[7]
Figure 3. M1 signaling pathway in restoring mitochondrial dynamics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. drexel.edu [drexel.edu]
- 12. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M.O.L.E.C.U.L.E. M1-Induced Mitochondrial Fusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
M.O.L.E.C.U.L.E. M1 is a cell-permeable hydrazone compound that has been identified as a potent promoter of mitochondrial fusion.[1] In healthy cells, mitochondrial dynamics, the balance between fusion and fission, are crucial for maintaining mitochondrial function, cellular homeostasis, and cell fate.[2] Dysregulation of these dynamics, often leading to mitochondrial fragmentation, is associated with various pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders.[3] M1 offers a valuable pharmacological tool to investigate the roles of mitochondrial fusion and explore its therapeutic potential by shifting the balance from fission towards fusion.[3]
These application notes provide a comprehensive overview of the use of M1 to induce mitochondrial fusion, including detailed protocols for in vitro experiments, a summary of effective treatment durations and concentrations, and an illustration of the known signaling pathways involved.
Data Presentation: M1 Treatment Duration and Concentration
The optimal concentration and duration of M1 treatment can vary depending on the cell type and the specific experimental goals. The following table summarizes effective conditions reported in various studies.
| Cell Type/Model | M1 Concentration | Treatment Duration | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 48 hours | Rescued mitochondrial morphology in Mfn1/2- or Opa1-double-knockout MEFs. | [2] |
| Human iPSCs | 5 µM, 10 µM | 48 hours | Reduced the proportion of granular mitochondria. | |
| Human iPSCs (during embryoid body formation) | 5 µM | 6 days | Increased percentage of beating embryoid bodies and expression of cardiac-specific genes. | |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 hours | Decreased mitochondrial ROS, enhanced mitochondrial membrane potential, and restored mitochondrial architecture. | [4] |
| TM3 mouse Leydig cells | 1 µM | 12 hours | Attenuated TPHP-induced mitochondrial reduction and abnormal alignment. | [4] |
| Primary rat cardiomyocytes | Not specified | 6 weeks (in vivo) | Promoted mitochondrial fusion and attenuated the reduction in Opa1 expression in diabetic hearts. | [5] |
| Doxorubicin-treated rats | 2 mg/kg/day (IP) | 30 days (in vivo) | Mitigated mitochondrial dysfunction, oxidative stress, inflammation, and apoptosis. | [3] |
| SH-SY5Y cells | 5 µM | Not specified | Protected against MPP+-induced mitochondrial fragmentation and cytotoxicity. | [6] |
| Cultured adult DRG neurons | 2.5 µM | Not specified | Increased axonal mitochondrial length and expression of key mitochondrial fusion proteins. | [7] |
Experimental Protocols
Protocol 1: In Vitro M1 Treatment to Induce Mitochondrial Elongation
This protocol describes a general procedure for treating cultured mammalian cells with M1 to observe changes in mitochondrial morphology.
Materials:
-
Cultured mammalian cells (e.g., HeLa, U2OS, or a cell line relevant to your research)
-
Complete cell culture medium
-
M1 (Mitochondrial Fusion Promoter M1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MitoTracker™ Red CMXRos or other mitochondrial-specific fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde (PFA) for cell fixation
-
Mounting medium with DAPI
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
M1 Stock Solution Preparation:
-
Prepare a stock solution of M1 in DMSO. For example, to make a 10 mM stock, dissolve 3.64 mg of M1 in 1 mL of DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
M1 Treatment:
-
On the day of the experiment, dilute the M1 stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
As a vehicle control, prepare a corresponding dilution of DMSO in the medium.
-
Remove the old medium from the cells and replace it with the M1-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C with 5% CO₂.
-
-
Mitochondrial Staining (Live-Cell Imaging):
-
Thirty minutes before the end of the M1 treatment, add a mitochondrial-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos at a final concentration of 100-200 nM) to the culture medium.
-
Continue the incubation at 37°C for 30 minutes.
-
Replace the staining medium with pre-warmed, fresh culture medium.
-
Proceed to live-cell imaging using a fluorescence microscope.
-
-
Cell Fixation and Staining (Fixed-Cell Imaging):
-
After the M1 treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by three washes with PBS.
-
Stain the mitochondria using an antibody against a mitochondrial protein (e.g., TOM20), followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze mitochondrial morphology. In M1-treated cells, expect to see an increase in elongated and interconnected mitochondrial networks compared to the more fragmented or individual mitochondria in control cells.
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as mitochondrial length, aspect ratio, and form factor.
-
Protocol 2: Immunofluorescence Staining for Mitochondrial Morphology
This protocol provides a more detailed procedure for immunofluorescence staining of mitochondria to assess morphological changes after M1 treatment.
Materials:
-
Cells grown on coverslips and treated with M1 (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against a mitochondrial outer membrane protein (e.g., anti-TOM20)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation:
-
After M1 treatment, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-TOM20) in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Mandatory Visualization
Signaling Pathways of M1 in Mitochondrial Fusion
Caption: M1 promotes mitochondrial fusion, counteracting stress-induced fission.
Experimental Workflow for Assessing M1 Effects
Caption: Workflow for M1 treatment and mitochondrial morphology analysis.
Discussion and Conclusion
M.O.L.E.C.U.L.E. M1 is a valuable research tool for studying the physiological and pathological consequences of mitochondrial fusion. The provided protocols offer a starting point for investigating the effects of M1 in various cellular contexts. It is important to note that the optimal conditions for M1 treatment should be determined empirically for each specific cell type and experimental setup.
The mechanism of M1 action appears to be dependent on the basal mitochondrial fusion machinery, as it is ineffective in cells lacking key fusion proteins like Mfn1/2 and Opa1.[2] Furthermore, recent studies suggest that M1's protective effects may also involve the modulation of signaling pathways such as the PI3K-AKT pathway.[8] Further research is warranted to fully elucidate the molecular targets and downstream effects of M1. By carefully designing and executing experiments using the guidelines provided in these application notes, researchers can effectively utilize M1 to advance our understanding of mitochondrial dynamics in health and disease.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A mitofusin-dependent docking ring complex triggers mitochondrial fusion in vitro | eLife [elifesciences.org]
- 7. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Cellular Responses to Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the mitochondrial fusion promoter, M1, a cell-permeable hydrazone compound that enhances mitochondrial fusion. This document outlines responsive cell lines, detailed protocols for key experiments, and the underlying signaling pathways affected by M1 treatment.
Overview of Mitochondrial Fusion Promoter M1
This compound is a small molecule that has been demonstrated to promote mitochondrial elongation and protect cells from mitochondrial fragmentation-associated cell death.[1][2] It is a valuable tool for studying the role of mitochondrial dynamics in various cellular processes and disease models. M1 has been shown to be effective in cells where the mitochondrial fusion machinery is compromised, such as in Mitofusin-1 (Mfn1) or Mitofusin-2 (Mfn2) knockout mouse embryonic fibroblasts (MEFs).[2] Its mechanism is suggested to be dependent on basal fusion machinery, as it does not promote fusion in cells lacking both Mfn1/2 or Opa1.[3]
Cell Lines Responsive to M1 Treatment
A variety of primary cells and cell lines from different species have been shown to be responsive to M1 treatment. The effective concentration and treatment duration can vary depending on the cell type and the specific experimental goals.
| Cell Line/Type | Species | Typical Concentration | Observed Effects | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 5-25 µM | Promotes mitochondrial elongation, even in Mfn1 or Mfn2 knockout cells. | [2][4] |
| BRIN-BD11 Pancreatic β-cells | Rat | 20 µM | Restores mitochondrial architecture, enhances mitochondrial membrane potential, and decreases mitochondrial ROS. Prevents impairment of oxygen consumption and restores glucose-stimulated insulin (B600854) secretion. | [4] |
| TM3 Leydig Cells | Mouse | 1 µM | Attenuates TPHP-induced mitochondrial reduction and abnormal alignment. Increases expression of Mfn1, Mfn2, and Opa1. Reduces apoptosis and restores testosterone (B1683101) levels. | [2][4] |
| Human Induced Pluripotent Stem Cells (iPSCs) | Human | 5-10 µM | Reduces the proportion of granular mitochondria and promotes differentiation into an early mesodermal cardiac lineage. | [3][5] |
| SH-SY5Y Neuroblastoma Cells | Human | 5 µM | Protects against MPP+-induced mitochondrial fragmentation and cytotoxicity. | [2] |
| BEAS-2B Airway Epithelial Cells | Human | N/A | Mitigates cigarette smoke-induced inflammation and oxidative stress. Increases MFN2 and OPA1 expression while decreasing DRP1 and MFF. | [6][7] |
| Effector T Cells | N/A | N/A | Induces mitochondrial fusion, imposing a memory T cell morphology. | |
| Dorsal Root Ganglion (DRG) Neurons | N/A | N/A | Increases mitochondrial size in axons and enhances axon regeneration. | [8] |
| Human Macrophages | Human | N/A | Rescues mitochondrial dysfunction and fragmentation induced by cholesterol. | [3] |
| Rat Hippocampal Neurons | Rat | N/A | Rescues mitochondrial dysfunction and fragmentation induced by amyloid beta exposure. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of M1 treatment.
Mitochondrial Morphology Assessment
This protocol is used to visualize and quantify changes in mitochondrial morphology following M1 treatment.
Materials:
-
MitoTracker Red CMXRos (or other suitable mitochondrial stain)
-
Formaldehyde or Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that allows for clear visualization of individual cells. Allow cells to adhere overnight.
-
M1 Treatment: Treat cells with the desired concentration of M1 for the specified duration (e.g., 1-20 µM for 12-24 hours). Include a vehicle control (DMSO).
-
Mitochondrial Staining: 30 minutes before the end of the M1 incubation, add MitoTracker Red CMXRos to the culture medium at a final concentration of 100-200 nM. Incubate at 37°C.
-
Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If performing subsequent immunofluorescence, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Mitochondria can be categorized based on their morphology (e.g., fragmented, intermediate, tubular). Quantify the percentage of cells in each category for at least 100 cells per condition.
Western Blotting for Mitochondrial Dynamics Proteins
This protocol is to quantify the protein levels of key mitochondrial fusion (Mfn1, Mfn2, Opa1) and fission (Drp1, Mff) proteins.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Mfn1, anti-Mfn2, anti-Opa1, anti-Drp1, anti-Mff, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Lysis: After M1 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add chemiluminescence substrate and visualize the protein bands using a gel documentation system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
This protocol measures the effect of M1 on cellular respiration using an extracellular flux analyzer.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
M1 Treatment: Treat cells with M1 for the desired time.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the sensor cartridge of the extracellular flux analyzer.
-
Mitochondrial Stress Test: Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Place the cell culture plate in the analyzer and initiate the mitochondrial stress test protocol.
-
Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Signaling Pathways and Experimental Workflows
M1-Mediated Signaling Pathway in Response to Cellular Stress
M1 has been shown to mitigate cellular stress by modulating mitochondrial dynamics, often involving the PI3K/AKT signaling pathway.[6][7] In conditions like cigarette smoke-induced stress, M1 treatment can inhibit the activation of this pathway, leading to a reduction in inflammation and oxidative stress.
References
- 1. This compound = 95 HPLC 219315-22-7 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying M1 Muscarinic Receptor Signaling in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the human neuroblastoma cell line, SH-SY5Y, as a robust in vitro model to investigate the function and signaling of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR). This document includes detailed protocols for cell culture, differentiation, transfection, and key functional assays, along with quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction to M1 Receptor in SH-SY5Y Cells
The SH-SY5Y cell line endogenously expresses muscarinic acetylcholine receptors, with a significant population identified as the M1 subtype. These receptors are coupled to Gq/11 proteins, and their activation initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). The tractability and neuronal-like characteristics of SH-SY5Y cells make them an excellent model system for screening M1-targeted compounds and elucidating the intricacies of M1 receptor signaling in a neuronal context.
Data Presentation
Ligand Binding Affinities and Functional Potencies at the M1 Receptor in SH-SY5Y Cells
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of commonly used M1 receptor ligands in SH-SY5Y cells. This data is crucial for designing experiments with appropriate ligand concentrations.
| Ligand | Type | Assay | Parameter | Value | Reference(s) |
| Pirenzepine (B46924) | Antagonist | [3H]QNB Binding | KH (high affinity) | 10 nM | [1] |
| [3H]QNB Binding | KL (low affinity) | 1 µM | [1] | ||
| [3H]Pirenzepine Binding | Kd | 13 nM | [2] | ||
| Inhibition of Carbachol-stimulated IP1 accumulation | Ki | 11 nM | [2] | ||
| Atropine | Antagonist | Inhibition of Carbachol-stimulated IP1 accumulation | Ki | 0.24 nM | |
| Carbachol (B1668302) | Agonist | IP1 Accumulation | EC50 | 14 µM | |
| Ca2+ Mobilization | EC50 | ~0.25 - 50 µM | [3] | ||
| Forskolin-stimulated cAMP accumulation | EC50 | 3 µM | [4] | ||
| Oxotremorine-M | Agonist | Rb+ Efflux | EC50 | 0.45 µM | [5] |
| Rb+ Influx | EC50 | 1.35 µM | [5] |
Transfection Efficiency in SH-SY5Y Cells
Achieving efficient transfection of plasmid DNA into SH-SY5Y cells is critical for studies involving receptor overexpression or reporter gene assays. The following table compares the efficiency of different transfection reagents.
| Transfection Reagent | Reported Efficiency | Reference(s) |
| Lipofectamine® 3000 | <30% | |
| K4 Transfection System | ~35% | |
| METAFECTENE PRO | ~30% | |
| GeneXPlus | ~40% |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 receptor in SH-SY5Y cells triggers a well-defined signaling cascade. The following diagram illustrates the key components of this pathway.
Caption: M1 receptor signaling cascade in SH-SY5Y cells.
Experimental Workflow for Studying M1 Receptor Activation
A typical workflow for investigating M1 receptor activation and its downstream effects in SH-SY5Y cells is outlined below.
Caption: General workflow for M1 receptor experiments.
Experimental Protocols
SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham’s F12 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+- and Mg2+-free
Protocol:
-
Prepare complete growth medium by supplementing the EMEM:F12 base with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer with PBS. b. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin with 6-8 mL of complete growth medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh growth medium and plate at a subcultivation ratio of 1:4 to 1:10.
Differentiation of SH-SY5Y Cells (Optional)
Differentiation can enhance the neuronal phenotype of SH-SY5Y cells. A common method involves treatment with retinoic acid (RA).
Materials:
-
Complete growth medium (as above)
-
Reduced-serum medium (e.g., 1% FBS in EMEM:F12)
-
Retinoic acid (RA) stock solution (10 mM in DMSO, store protected from light at -20°C)
Protocol:
-
Seed SH-SY5Y cells in the desired culture vessel at a low density (e.g., 1 x 10^4 cells/cm^2).
-
Allow cells to attach for 24 hours in complete growth medium.
-
Replace the medium with reduced-serum medium containing 10 µM RA.
-
Change the medium every 2-3 days, replenishing with fresh RA-containing medium.
-
Continue differentiation for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Transient Transfection
Materials:
-
SH-SY5Y cells (50-80% confluent)
-
Plasmid DNA of interest
-
Transfection reagent (e.g., Lipofectamine® 3000, GeneXPlus)
-
Opti-MEM™ I Reduced Serum Medium
Protocol (for a 24-well plate):
-
One day before transfection, seed 1-2 x 10^5 cells per well.
-
On the day of transfection, prepare the following solutions in separate sterile tubes: a. DNA solution: Dilute 0.5 µg of plasmid DNA in 25 µL of Opti-MEM™. b. Lipofectamine solution: Dilute 1.5 µL of Lipofectamine® 3000 in 25 µL of Opti-MEM™.
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the 50 µL DNA-lipid complex dropwise to the cells in each well.
-
Incubate the cells at 37°C for 24-48 hours before proceeding with the experiment.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration following M1 receptor activation.
Materials:
-
SH-SY5Y cells (differentiated or undifferentiated) seeded on black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES
-
M1 agonist (e.g., Carbachol)
-
M1 antagonist (e.g., Pirenzepine)
Protocol:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 2 µM and 0.02%, respectively.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well.
-
For antagonist studies, add the antagonist (e.g., pirenzepine at a final concentration of 1-100 nM) and incubate for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader or microscope equipped for calcium imaging (Excitation: ~494 nm, Emission: ~516 nm).
-
Add the M1 agonist (e.g., carbachol at a final concentration of 1-100 µM) and immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
-
Analyze the data by calculating the change in fluorescence (ΔF) from baseline (F0) (ΔF/F0).
ERK Phosphorylation Western Blot
This protocol detects the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
SH-SY5Y cells cultured in 6-well plates
-
Serum-free medium
-
M1 agonist (e.g., Carbachol or Oxotremorine-M)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Treat the cells with the M1 agonist (e.g., 10 µM carbachol or 10 µM oxotremorine-M) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation relative to the unstimulated control.
By following these detailed protocols and utilizing the provided quantitative data, researchers can effectively employ the SH-SY5Y cell line to advance our understanding of M1 muscarinic receptor pharmacology and its role in neuronal function and disease.
References
- 1. Muscarinic receptors in human SH-SY5Y neuroblastoma cell line: regulation by phorbol ester and retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intact human neuroblastoma cell (SH-SY5Y) exhibits high-affinity [3H]pirenzepine binding associated with hydrolysis of phosphatidylinositols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbachol enhances forskolin-stimulated cyclic AMP accumulation via activation of calmodulin system in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of muscarinic cholinergic receptors on human SH-SY5Y neuroblastoma cells enhances both the influx and efflux of K+ under conditions of hypo-osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: M1 Pyruvate Kinase (PKM1) in Mouse Embryonic Fibroblasts (MEFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase (PK) is a critical enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (B93156) (PEP) to pyruvate and generating ATP. The M isoform of pyruvate kinase (PKM) exists as two splice variants, PKM1 and PKM2, which exhibit distinct regulatory properties and are differentially expressed in various tissues. While PKM2 is predominantly found in embryonic and proliferating cells, PKM1 is typically expressed in differentiated tissues with high energy demands. Mouse embryonic fibroblasts (MEFs) have emerged as a valuable in vitro model system to investigate the specific roles of PKM isoforms in cellular metabolism, proliferation, and signaling. These application notes provide a comprehensive overview of the function of PKM1 in MEFs, supported by experimental protocols and quantitative data.
Functional Role of PKM1 in MEFs
Expression of PKM1 in fibroblasts has been shown to significantly influence cellular metabolism and tumorigenesis. Unlike the allosterically regulated PKM2, PKM1 is a constitutively active tetramer that robustly promotes glycolysis.
Metabolic Reprogramming:
In fibroblasts, PKM1 expression enhances the glycolytic rate, leading to increased production and secretion of lactate (B86563).[1][2] This metabolic shift is a hallmark of aerobic glycolysis, often observed in cancer cells. Studies using MEFs derived from genetically engineered mice expressing either PKM1 or PKM2 have demonstrated that PKM1-expressing MEFs have higher levels of cellular NAD+ and ATP derived from glucose.
Tumor Growth and Proliferation:
While direct in vitro proliferation assays on MEFs overexpressing PKM1 are not extensively detailed in the reviewed literature, in vivo studies using xenograft models have shown that fibroblasts overexpressing PKM1 can promote the growth of co-injected breast cancer cells.[1][2][3] This suggests that the metabolic alterations induced by PKM1 in the stromal fibroblast population, such as increased lactate production, can create a supportive microenvironment for tumor progression. The increased lactate can serve as a fuel source for cancer cells.
Data Presentation
The following tables summarize the quantitative data on the metabolic effects of PKM1 expression in fibroblasts.
Table 1: Lactate Secretion in Human Fibroblasts
| Cell Line | Condition | Fold Change in Lactate Secretion (vs. Control) | Reference |
| Immortalized Human Fibroblasts | PKM1 Overexpression | 1.5 | [1] |
| Immortalized Human Fibroblasts | PKM2 Overexpression | No significant change | [1] |
Table 2: NAD+ and ATP Levels in MEFs
| MEF Genotype | Parameter | Relative Abundance (PKM1 vs. PKM2) | Reference |
| PkmM1/M1 vs. PkmM2/M2 | Cellular NAD+ | Higher in PKM1-expressing MEFs | |
| PkmM1/M1 vs. PkmM2/M2 | Glucose-derived ATP | Higher in PKM1-expressing MEFs |
Signaling Pathways
In human fibroblasts, the overexpression of PKM2, but not PKM1, has been shown to activate the NF-κB signaling pathway.[1] This suggests that PKM1 and PKM2 have distinct roles in cellular signaling in fibroblasts. The following diagram illustrates this differential signaling.
Caption: Differential signaling of PKM1 and PKM2 in fibroblasts.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culture of Mouse Embryonic Fibroblasts (MEFs)
This protocol describes the standard procedure for culturing MEFs.
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen MEFs: a. Rapidly thaw a cryovial of MEFs in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 200 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. e. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: a. When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. b. Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until the cells detach. c. Add 8 mL of complete growth medium to inactivate the trypsin. d. Gently pipette the cell suspension up and down to create a single-cell suspension. e. Perform a cell count and seed new flasks or plates at the desired density (e.g., 1:3 to 1:5 split ratio).
Caption: Workflow for MEF cell culture and subculturing.
Protocol 2: Overexpression of PKM1 in MEFs via Plasmid Transfection
This protocol describes the transient transfection of MEFs to overexpress PKM1 using a lipid-based transfection reagent.
Materials:
-
MEFs plated in 6-well plates (70-90% confluent)
-
PKM1 expression plasmid (e.g., pCMV-PKM1)
-
Lipid-based transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Plating: The day before transfection, seed MEFs in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: a. DNA Dilution: In an Eppendorf tube, dilute 2.5 µg of the PKM1 expression plasmid in 125 µL of Opti-MEM. b. Lipofectamine Dilution: In a separate Eppendorf tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM and mix gently. c. Complex Formation: Combine the diluted DNA and diluted Lipofectamine. Mix gently and incubate at room temperature for 15-20 minutes.
-
Transfection: a. Aspirate the medium from the MEF-containing wells and replace it with 2 mL of fresh, pre-warmed complete growth medium. b. Add the 250 µL of DNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Post-Transfection: a. Incubate the cells at 37°C in a 5% CO2 incubator. b. After 24-48 hours, harvest the cells for downstream analysis (e.g., Western blot to confirm overexpression, metabolic assays).
Caption: Workflow for PKM1 overexpression in MEFs.
Protocol 3: Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration in MEFs using a Seahorse XF Analyzer.
Materials:
-
MEFs
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Cell Seeding: a. Seed MEFs in a Seahorse XF cell culture microplate at an optimized density (typically 20,000 - 80,000 cells per well). b. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Warm to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation: a. Remove the culture medium from the MEFs and wash twice with the prepared Seahorse XF assay medium. b. Add 180 µL of assay medium to each well. c. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium and load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Seahorse Assay: a. Calibrate the instrument with the sensor cartridge. b. Replace the calibrant plate with the cell plate. c. Start the assay protocol, which will measure basal OCR followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
References
- 1. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for M1 Receptor Agonist Treatment of Induced Pluripotent Stem Cells (iPSCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Induced pluripotent stem cells (iPSCs) represent a powerful tool in regenerative medicine and drug discovery due to their capacity for self-renewal and differentiation into various cell types. The cholinergic system, particularly the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1), has been identified as a significant regulator of stem cell fate, including proliferation and differentiation.[1][2] Activation of the M1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and intracellular calcium mobilization, which can influence neuronal development and function.[1][3] These application notes provide an overview and detailed protocols for the treatment of iPSCs with M1 receptor agonists to modulate their differentiation potential, with a primary focus on neural lineages.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor typically initiates a Gq-protein mediated signaling cascade. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and DAG collectively activate Protein Kinase C (PKC), which then phosphorylates downstream targets to modulate cellular processes such as gene expression related to differentiation.
Data Presentation
The following tables summarize quantitative data gathered from studies on the effects of M1 agonists on stem cells and their derivatives.
Table 1: M1 Agonist Concentrations and Effects
| Agonist | Cell Type | Concentration(s) | Duration of Treatment | Observed Effects | Reference(s) |
| Carbachol (B1668302) | Human Adipose Tissue-Derived Mesenchymal Stem Cells | 1, 10, 50 µM | 1, 3, and 5 days | Increased cell number at 1 and 50 µM on day 3, and at 1 and 10 µM on day 5. Non-cytotoxic at these concentrations. | [4] |
| Carbachol | Human iPSC-derived Cardiomyocytes | Up to 600 nM | Not specified | Dose-dependent prolongation of corrected field potential duration (FPDc) by 9.7 ± 0.6%. | [5] |
| Cyclosarin (AChE Inhibitor) | Human iPSC-derived Cardiomyocytes | Up to 600 nM | Not specified | Dose-dependent prolongation of FPDc by 9.4 ± 0.5%. | [5] |
| Atropine (Antagonist) | Human iPSC-derived Cardiomyocytes | Not specified | Not specified | Completely reversed the FPDc prolongation induced by carbachol and cyclosarin. | [5] |
Experimental Protocols
This section provides detailed protocols for iPSC culture and a proposed workflow for investigating the effects of M1 agonist treatment on iPSC differentiation.
Protocol 1: Human iPSC Culture
This protocol is a general guideline for the maintenance of undifferentiated human iPSCs.
Materials:
-
Matrigel-coated 6-well plates
-
mTeSR™1 medium
-
DMEM/F12 medium
-
Dispase or other suitable non-enzymatic dissociation reagent
-
Sterile pipettes and culture dishes
Procedure:
-
Culture human iPSCs on Matrigel-coated 6-well plates in mTeSR™1 medium.
-
Maintain the cells at 37°C in a 5% CO2 incubator.
-
Change the medium daily.
-
Passage the iPSCs when colonies reach approximately 80% confluency.
-
To passage, aspirate the medium, wash with DMEM/F12, and treat with Dispase to detach the colonies.
-
Gently collect the colony fragments and re-plate them onto new Matrigel-coated plates.
Protocol 2: Proposed Workflow for M1 Agonist-Mediated iPSC Differentiation
This protocol outlines a general workflow to assess the impact of M1 agonists on the differentiation of iPSCs, particularly towards a neural lineage. This is a generalized protocol and may require optimization for specific iPSC lines and desired cell types.
Procedure:
-
iPSC Expansion: Culture iPSCs as described in Protocol 1 until they reach 80-90% confluency.
-
Initiation of Differentiation:
-
To induce neural differentiation, switch the culture medium to a neural induction medium. A common method is the dual inhibition of the SMAD signaling pathway using small molecules like Noggin and SB431542.
-
-
M1 Agonist Treatment:
-
Prepare stock solutions of the M1 agonist (e.g., Carbachol) and a specific M1 antagonist (e.g., Pirenzepine) in a suitable solvent.
-
Divide the differentiating cultures into three groups:
-
Treatment Group: Add the M1 agonist to the neural induction medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Control Group: Add the vehicle (solvent for the agonist) to the neural induction medium.
-
Antagonist Control Group: Add both the M1 agonist and the M1 antagonist to the neural induction medium to confirm that the observed effects are M1 receptor-mediated.
-
-
Continue the treatment for a defined period, replacing the medium with fresh medium containing the respective compounds daily.
-
-
Analysis:
-
Cell Viability: At different time points (e.g., day 1, 3, 5), perform an MTT assay to assess the cytotoxicity of the M1 agonist treatment.[4]
-
Morphological Assessment: Daily, observe the cells under a microscope to monitor changes in morphology indicative of differentiation.
-
Marker Analysis: At the end of the treatment period, fix the cells and perform immunocytochemistry to detect the expression of pluripotency markers (e.g., OCT4, SOX2) and lineage-specific markers (e.g., PAX6, SOX1 for neural progenitors; β-III-tubulin, MAP2 for neurons). Additionally, extract RNA for quantitative PCR (qPCR) to quantify the expression levels of these marker genes.
-
Functional Analysis: For mature neuronal cultures, perform functional assays such as calcium imaging or electrophysiology to assess neuronal activity.
-
Protocol 3: MTT Assay for Cell Viability
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Plate the iPSCs in a 96-well plate at a suitable density.
-
Treat the cells with different concentrations of the M1 agonist as described in Protocol 2.
-
At the desired time points, add 10 µl of MTT solution to each well containing 100 µl of medium.
-
Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Concluding Remarks
The treatment of iPSCs with M1 muscarinic receptor agonists presents a potential strategy to influence their differentiation fate, particularly towards neural lineages. The provided protocols offer a foundational framework for researchers to explore this application. It is crucial to empirically determine the optimal agonist concentrations and treatment durations for specific iPSC lines and desired differentiated cell types. Further research is warranted to fully elucidate the downstream signaling pathways and transcriptional networks regulated by M1 receptor activation in the context of iPSC pluripotency and differentiation.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. CHRM1 cholinergic receptor muscarinic 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Carbachol, along with calcium, indicates new strategy in neural differentiation of human adipose tissue-derived mesenchymal stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arrhythmogenic potential of nerve agents and a cardiac safety profile of antidotes - A proof-of-concept study using human induced pluripotent stem cells derived cardiomyocytes (hiPSC-CM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Fusion Promoter M1 is a small molecule hydrazone compound that has emerged as a significant modulator of mitochondrial dynamics.[1] It actively promotes the fusion of mitochondria, particularly in cells where mitochondria are fragmented.[1] This function is crucial for maintaining mitochondrial health, preserving cellular respiration, and protecting against cell death associated with mitochondrial dysfunction.[2][3] Preclinical studies have demonstrated its therapeutic potential in a variety of in vivo models, suggesting its utility in conditions characterized by excessive mitochondrial fission and dysfunction. These include neurodegenerative diseases, cardiac ischemia/reperfusion injury, diabetic cardiomyopathy, and inflammatory airway diseases.[1][2][4]
These application notes provide a comprehensive overview of the in vivo use of M1, including detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound enhances mitochondrial elongation and network formation.[2] Its pro-fusion activity has been shown to be dependent on the basal mitochondrial fusion machinery, as it is ineffective in cells lacking key fusion proteins like Mitofusin 1/2 (Mfn1/2) or Optic Atrophy 1 (OPA1).[5] While the precise molecular target is still under investigation, some studies suggest its effects may involve the catalytic α and β subunits of ATP synthase.[5]
A notable mechanism identified in the context of airway inflammation is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[4][6] In a mouse model of cigarette smoke-induced lung injury, M1 was found to suppress the activation of PI3K/AKT, leading to reduced inflammation and oxidative stress.[4][6]
Signaling Pathway Diagram
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for M1 Macrophage Polarization in Rodent Models of Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for inducing M1 macrophage polarization in rodent models of various diseases. The information is intended to guide researchers in designing and executing experiments to study the role of M1 macrophages in pathological processes and to evaluate the efficacy of novel therapeutics targeting this cell population.
Introduction to M1 Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. Classically activated macrophages, or M1 macrophages, are pro-inflammatory and play a critical role in host defense against pathogens. However, their excessive or prolonged activation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. In rodent models, M1 polarization is commonly induced by the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and interferon-gamma (IFN-γ), a pleiotropic cytokine.
M1 Signaling Pathways
The polarization of macrophages towards an M1 phenotype is orchestrated by a complex network of signaling pathways. The two primary stimuli, IFN-γ and LPS, activate distinct but converging pathways that lead to the expression of pro-inflammatory genes.
-
IFN-γ Signaling: IFN-γ binds to its receptor (IFNGR), leading to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, JAK1 and JAK2 phosphorylate STAT1, which then dimerizes and translocates to the nucleus to induce the transcription of M1-associated genes, such as inducible nitric oxide synthase (iNOS) and various chemokines.
-
LPS Signaling: LPS is recognized by Toll-like receptor 4 (TLR4) on the macrophage surface. This interaction triggers downstream signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which drive the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.
The synergistic action of IFN-γ and LPS leads to a robust M1 polarization, characterized by high levels of pro-inflammatory mediators and enhanced microbicidal and tumoricidal activity.
M1 Macrophage Signaling Pathways
In Vivo M1 Polarization Experimental Workflow
A typical in vivo experiment to induce and assess M1 macrophage polarization in a rodent model of disease involves several key steps, from animal model selection to endpoint analysis. The following diagram outlines a general workflow.
In Vivo M1 Polarization Workflow
Quantitative Data Summary
The following tables summarize in vivo dosages of LPS and IFN-γ used to induce M1 macrophage polarization in various rodent models of disease. It is crucial to note that optimal dosages can vary depending on the specific rodent strain, age, sex, and the desired severity of the disease model. Therefore, pilot studies are recommended to determine the most appropriate dosage for a particular experimental setup.
Table 1: In Vivo LPS Dosages for M1 Polarization in Mouse Models
| Disease Model | Mouse Strain | Route of Administration | LPS Dosage | Key Findings |
| Sepsis | BALB/c | Intraperitoneal (i.p.) | 5 mg/kg | Induction of systemic inflammation and M1 macrophage polarization. |
| Sepsis | C57BL/6 | Intraperitoneal (i.p.) | 25 mg/kg | Lethal endotoxemia model with significant inflammatory response.[1] |
| Rheumatoid Arthritis (Reactivation) | DBA/1J | Intraperitoneal (i.p.) | 5 µ g/mouse | Reactivation of collagen-induced arthritis with increased IFN-γ and M1-related cytokines.[2] |
| Acute Kidney Injury | C57BL/6 | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg | Induction of acute kidney injury with inflammatory cell infiltration.[3] |
Table 2: In Vivo IFN-γ Dosages for M1 Polarization in Rat Models
| Disease Model | Rat Strain | Route of Administration | IFN-γ Dosage | Key Findings |
| Neuroinflammation (Stroke) | Sprague-Dawley | Intravenous (i.v.) | 20 µ g/rat | Exacerbation of neural injury, suggesting a pro-inflammatory role.[4] |
| Neuroinflammation (Stroke) | Sprague-Dawley | Intraperitoneal (i.p.) | 5 µ g/rat (neutralizing antibody) | Reduction of infarct volume, indicating a pathogenic role of IFN-γ.[4] |
| Brain Injury (Neonatal) | Wistar | Intracerebral | Dose-dependent | Inhibition of astrocyte proliferation.[5] |
| Anti-GBM Glomerulonephritis | Wistar-Kyoto | Adoptive transfer (in vitro pre-treatment) | - | Macrophages pre-treated with IFN-γ for 18 hours exacerbated renal injury.[6] |
Detailed Experimental Protocols
Protocol 1: Induction of M1 Polarization in a Mouse Model of Sepsis
Objective: To induce a systemic inflammatory response and M1 macrophage polarization in mice using LPS.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
LPS Preparation: Dissolve LPS in sterile PBS to a final concentration of 0.5 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
LPS Administration: Inject mice intraperitoneally with a single dose of 5 mg/kg LPS. A 20g mouse would receive a 200 µL injection. Control mice should be injected with an equivalent volume of sterile PBS.
-
Monitoring: Monitor mice for signs of sepsis, including lethargy, piloerection, and huddled behavior.
-
Endpoint Analysis: At a predetermined time point (e.g., 6, 12, or 24 hours post-injection), euthanize the mice and collect tissues (e.g., spleen, liver, peritoneal lavage) and blood for analysis of M1 macrophage markers.
-
Flow Cytometry: Isolate splenocytes or peritoneal macrophages and stain for M1 markers such as F4/80, CD11b, CD86, and MHC Class II.
-
ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in serum or tissue homogenates.
-
qPCR: Analyze the gene expression of M1 markers (e.g., Nos2, Tnf, Il6, Il12b) in isolated macrophages or whole tissue.
-
Protocol 2: Proposed Protocol for M1 Polarization in a Rat Model of Neuroinflammation
Objective: To investigate the role of M1 macrophages in a rat model of neuroinflammation using IFN-γ.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Recombinant rat IFN-γ (R&D Systems or equivalent)
-
Sterile, pyrogen-free saline
-
Model of neuroinflammation (e.g., experimental autoimmune encephalomyelitis (EAE) induction, or focal brain injury)
-
Syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Animal Model Induction: Induce the chosen model of neuroinflammation according to established protocols.
-
IFN-γ Preparation: Reconstitute and dilute recombinant rat IFN-γ in sterile saline to the desired concentration. Based on literature, a starting dose of 20 µ g/rat for intravenous injection or 5 µ g/rat for intraperitoneal injection can be considered.[4]
-
IFN-γ Administration: Administer IFN-γ at the selected time points relative to the induction of neuroinflammation. This may involve single or multiple injections depending on the experimental design. Control animals should receive an equivalent volume of sterile saline.
-
Behavioral and Clinical Scoring: Monitor the animals for clinical signs of neuroinflammation (e.g., EAE scoring, motor function tests).
-
Endpoint Analysis: At the peak of the disease or a specified endpoint, euthanize the rats and collect brain, spinal cord, and lymphoid tissues.
-
Immunohistochemistry/Immunofluorescence: Analyze brain and spinal cord sections for the infiltration and polarization state of microglia/macrophages using markers such as Iba1, CD68 (ED1), CD86, and iNOS.
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system and analyze for M1 macrophage markers.
-
qPCR/ELISA: Measure the expression of M1-related genes and proteins in brain tissue homogenates.
-
Logical Relationships in M1 Polarization Dosage
The dose of the M1-polarizing agent is a critical determinant of the resulting inflammatory response and disease phenotype. The relationship is not always linear and can be influenced by various factors.
Dosage-Dependent Effects of M1 Agonists
Low Dose: May result in a subtle M1 polarization, which might be insufficient to induce a clear disease phenotype but could be useful for studying priming effects or subclinical inflammation.
Moderate Dose: Often the target for creating a reproducible disease model with significant but not overwhelming M1 macrophage activation. This range is typically determined through dose-response studies.
High Dose: Can lead to hyperinflammation, excessive tissue damage, and high mortality rates, which may not be representative of the chronic disease process being modeled.
Disclaimer: These protocols and dosage ranges are intended as a guide. Researchers must adhere to all institutional and national guidelines for animal welfare and experimental procedures. Optimization of protocols for specific research questions and experimental conditions is highly recommended.
References
- 1. Macrophages polarization in renal inflammation and fibrosis animal models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipopolysaccharide injected systemically in the reactivation of collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pro-inflammatory interferon gamma signaling is directly associated with stroke induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracerebral injection of interferon-gamma inhibits the astrocyte proliferation following the brain injury in the 6-day-old rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage polarization in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-treatment with M1 (Mitochondrial Fusion Promoter) and Mdivi-1 (Mitochondrial Fission Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, a process critical for cell health and function.[1][2] An imbalance in mitochondrial dynamics, characterized by excessive fission or insufficient fusion, is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1][2] This has led to the development of small molecules that can modulate these processes.
This document provides detailed application notes and protocols for the co-treatment of cells with two such modulators:
-
M1 (Mitochondrial Fusion Promoter): A hydrazone compound that promotes the fusion of fragmented mitochondria.[3][4] It has been shown to protect cells from mitochondrial fragmentation-associated cell death and improve cellular respiration.[5][6]
-
Mdivi-1 (B1676016) (Mitochondrial Division Inhibitor-1): A small molecule widely used as an inhibitor of Dynamin-related protein 1 (Drp1), a key mediator of mitochondrial fission.[1][2] By inhibiting Drp1, Mdivi-1 is reported to foster a more fused and elongated mitochondrial network.[1][2] It is important to note that some studies suggest Mdivi-1 may have off-target effects, including the inhibition of mitochondrial Complex I, particularly at concentrations above 25 µM.[6]
The co-treatment with M1 and Mdivi-1 allows for a multi-pronged approach to restoring mitochondrial homeostasis by simultaneously promoting fusion and inhibiting fission. This strategy is being explored for its therapeutic potential in various disease models.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of M1 and Mdivi-1 on key cellular and mitochondrial parameters.
Table 1: Effects on Cell Viability and Apoptosis
| Compound(s) | Cell Type | Concentration | Treatment Time | Effect | Reference |
| Mdivi-1 | Cultured Neurons | 50 µM | 24 hours | Protected against NMDA-induced excitotoxicity, reducing cell death. | [7] |
| Mdivi-1 | Human Cardiac Stem Cells | Dose-dependent | 24 hours | Significantly reduced H2O2-induced cell death. | [8] |
| Mdivi-1 + Cisplatin | MDA-MB-231 Cancer Cells | 20 µM (each) | 20 hours | Synergistically induced apoptosis, as measured by caspase-3 cleavage.[9] | [9] |
| M1 + Mdivi-1 | Prediabetic Rat Hearts (in vivo) | M1: 2 mg/kg, Mdivi-1: 1.2 mg/kg | Pre-, during, or post-ischemia | Reduced apoptosis, evidenced by decreased Bax/Bcl-2 ratio and TUNEL-positive cells.[10] | [10][11] |
Table 2: Effects on Mitochondrial Morphology
| Compound(s) | Cell Type | Concentration | Treatment Time | Effect on Mitochondrial Morphology | Quantitative Metrics | Reference |
| M1 | Fibroblasts (Mfn1/2 knockout) | 5-25 µM | 24 hours | Promoted mitochondrial elongation. | Not specified | [12] |
| Mdivi-1 | Neuroblastoma (N2a) | 25 µM | Not specified | Increased mitochondrial network and length, reduced number of mitochondria. | Increased mRNA and protein levels of fusion proteins (Mfn1, Mfn2, Opa1); Decreased levels of fission proteins (Drp1, Fis1). | [1] |
| Mdivi-1 | Human Endothelial Progenitor Cells | 12.5 µM | 24 hours | Elongated mitochondrial morphology. | Decreased percentage of cells with fission morphology and increased percentage with fusion morphology. | [1] |
| M1 + Mdivi-1 | Donor Microvascular Endothelial Cells | Not specified | Not specified | Promoted mitochondrial fusion. | Not specified | [4] |
Experimental Protocols
Protocol 1: General Co-treatment of Cultured Cells
This protocol provides a general framework for the co-treatment of adherent cultured cells with M1 and Mdivi-1.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
M1 (Mitochondrial Fusion Promoter)
-
Mdivi-1 (Mitochondrial Division Inhibitor-1)
-
DMSO (vehicle for M1 and Mdivi-1)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips for imaging) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Treatment Media:
-
Prepare stock solutions of M1 (e.g., 10-20 mM in DMSO) and Mdivi-1 (e.g., 10-50 mM in DMSO). Store aliquots at -20°C.
-
On the day of the experiment, thaw the stock solutions.
-
Prepare the treatment media by diluting the stock solutions of M1 and Mdivi-1 into fresh, pre-warmed complete cell culture medium to the desired final concentrations (e.g., M1: 5-25 µM; Mdivi-1: 10-50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment groups.
-
-
Co-treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment media (M1 alone, Mdivi-1 alone, M1 + Mdivi-1 co-treatment, or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 1 to 24 hours), depending on the specific experimental goals and cell type.
-
Downstream Analysis: Following incubation, the cells can be harvested or fixed for various downstream analyses as described in the subsequent protocols.
Protocol 2: Assessment of Cell Viability (Calcein-AM Assay)
This protocol measures the number of viable cells based on the enzymatic conversion of non-fluorescent Calcein-AM to fluorescent calcein (B42510) by esterases in live cells.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 96-well plate.
-
Calcein-AM solution
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Preparation of Calcein-AM Working Solution: Prepare a working solution of Calcein-AM in PBS according to the manufacturer's instructions.
-
Staining:
-
After the co-treatment period, aspirate the culture medium.
-
Gently wash the cells with PBS.
-
Add the Calcein-AM working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~490 nm, emission ~520 nm) or visualize and capture images with a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the percentage of viable cells.
Protocol 3: Analysis of Apoptosis by Western Blot for Bax and Bcl-2
This protocol quantifies the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is a key indicator of the propensity of cells to undergo apoptosis.
Materials:
-
Cells cultured and treated as in Protocol 1 in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After co-treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Bax, anti-Bcl-2, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Protocol 4: Evaluation of Mitochondrial Morphology by Immunofluorescence
This protocol allows for the visualization and quantification of changes in mitochondrial morphology.
Materials:
-
Cells cultured on glass coverslips or chamber slides and treated as in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes and then wash three times with PBS.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (e.g., anti-TOM20) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash a final time with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images and analyze mitochondrial morphology.
-
Quantitative analysis can be performed using software like ImageJ to measure parameters such as mitochondrial length, aspect ratio, and form factor.[1]
-
Mandatory Visualization
Caption: Signaling pathways of mitochondrial fission and fusion, and the mechanisms of action of Mdivi-1 and M1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Fusion Promoter M1 | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mdivi-1 Protects Human W8B2+ Cardiac Stem Cells from Oxidative Stress and Simulated Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel combination of mitochondrial division inhibitor 1 (mdivi-1) and platinum agents produces synergistic pro-apoptotic effect in drug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Fusion with M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, a process critical for cell health. Dysregulation of mitochondrial dynamics is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. The small molecule M1 has been identified as a potent promoter of mitochondrial fusion, offering a valuable tool for studying mitochondrial dynamics and a potential therapeutic agent.[1][2] This document provides detailed application notes and protocols for utilizing M1 in live-cell imaging experiments to investigate mitochondrial fusion.
Mechanism of Action
M1, a hydrazone compound, has been demonstrated to promote the fusion of mitochondria, particularly in cells exhibiting mitochondrial fragmentation.[1][2] Its pro-fusion activity is dependent on the core mitochondrial fusion machinery, including Mitofusins (Mfn1 and Mfn2) and Optic Atrophy 1 (Opa1).[2] While the precise mechanism is still under investigation, evidence suggests that M1's effects may be mediated through the PI3K-AKT signaling pathway.[3] Studies have shown that M1 can rescue mitochondrial dysfunction and fragmentation induced by various cellular stressors.[2]
Data Presentation
The following table summarizes quantitative data from studies investigating the effects of M1 on mitochondrial morphology and function.
| Parameter | Cell Type | M1 Concentration | Observation | Reference |
| Mitochondrial Morphology | Human induced pluripotent stem cells (iPSCs) | 5 µM and 10 µM | Significantly reduced the proportion of cells with granular (fragmented) mitochondria after 48 hours of treatment.[2] | [2] |
| Mitochondrial Morphology | Mouse embryonic fibroblasts (MEFs) deficient in Mfn1/2 | Not specified | Restored filamentous mitochondrial morphology. | [2] |
| Mitochondrial Fusion | Mfn1/2 or Opa1 double-knockout MEFs | Not specified | Did not promote mitochondrial fusion, indicating dependence on basal fusion machinery.[2] | [2] |
| Cardiac Differentiation | Human iPSCs | Not specified | Promoted differentiation into an early mesodermal cardiac lineage.[1] | [1] |
| Cellular Respiration | Pancreatic β-cells with cholesterol-induced mitochondrial dysfunction | Not specified | Prevented the suppression of cellular respiration.[1] | [1] |
| Insulin (B600854) Secretion | Pancreatic β-cells with cholesterol-induced mitochondrial dysfunction | Not specified | Increased glucose-stimulated insulin secretion.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of M1 Stock Solution
Materials:
-
Mitochondrial Fusion Promoter M1 (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Bring the vial of lyophilized M1 to room temperature.
-
To prepare a 15 mM stock solution, reconstitute 5 mg of M1 powder in 0.92 mL of DMSO.[1]
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 months.[4]
Protocol 2: Live-Cell Imaging of M1-Induced Mitochondrial Fusion
This protocol outlines the steps for treating cells with M1 and imaging the subsequent changes in mitochondrial morphology using a fluorescent mitochondrial dye such as MitoTracker™.
Materials:
-
Adherent mammalian cells (e.g., HeLa, COS-7, or a cell line relevant to your research)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
M1 stock solution (from Protocol 1)
-
MitoTracker™ Red CMXRos or other suitable mitochondrial stain
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
1. Cell Seeding: a. Seed cells onto glass-bottom imaging dishes at a density that will allow for individual cell imaging (typically 50-70% confluency on the day of the experiment). b. Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.
2. M1 Treatment: a. Prepare working solutions of M1 in complete cell culture medium from the stock solution. A final concentration in the range of 5-10 µM is a good starting point for many cell types.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. b. Include a vehicle control (DMSO) at a concentration equal to that in the M1-treated samples. c. Remove the existing medium from the cells and replace it with the M1-containing medium or the vehicle control medium. d. Incubate the cells for the desired treatment duration. A time course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to capture the dynamics of mitochondrial fusion.
3. Mitochondrial Staining: a. Prepare a working solution of MitoTracker™ dye in pre-warmed, serum-free medium. A final concentration of 100-500 nM is typically used, but this should be optimized for your cell type. b. Remove the M1-containing or vehicle control medium and wash the cells once with pre-warmed PBS. c. Add the MitoTracker™ staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[5][6] d. Remove the staining solution and wash the cells twice with pre-warmed PBS.[5] e. Add pre-warmed live-cell imaging medium to the cells.
4. Live-Cell Imaging: a. Place the imaging dish on the stage of the confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂. b. Allow the dish to equilibrate for at least 10-15 minutes before imaging. c. Acquire images using the appropriate laser lines and emission filters for the chosen mitochondrial stain (e.g., 561 nm excitation and 570-620 nm emission for MitoTracker™ Red CMXRos). d. Capture z-stacks to obtain a three-dimensional view of the mitochondrial network. e. For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to observe the dynamics of mitochondrial fusion.
Protocol 3: Quantitative Analysis of Mitochondrial Morphology
Software:
-
ImageJ/Fiji with the MiNA (Mitochondrial Network Analysis) toolset or other similar plugins.
Procedure:
-
Image Pre-processing: a. Open the acquired images in ImageJ/Fiji. b. If necessary, perform background subtraction to enhance the signal-to-noise ratio. c. Apply a median filter to reduce noise.
-
Image Segmentation: a. Convert the images to 8-bit. b. Use an appropriate thresholding method (e.g., Otsu's method) to create a binary mask of the mitochondrial network. c. Manually adjust the threshold if necessary to accurately represent the mitochondria.
-
Mitochondrial Network Analysis: a. Use the MiNA toolset or a similar analysis package to quantify various morphological parameters from the binary images. Key parameters to analyze include:
- Mitochondrial footprint: The total area covered by mitochondria.
- Network length and branches: To assess the extent of the mitochondrial network.
- Aspect ratio and form factor: To distinguish between fragmented (circular) and elongated (tubular) mitochondria.
- Number of individual mitochondria: A decrease in number may indicate fusion events.
-
Data Interpretation: a. Compare the quantified parameters between control and M1-treated cells. An increase in network length, aspect ratio, and a decrease in the number of individual mitochondria are indicative of enhanced mitochondrial fusion.
Visualization of M1's Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which M1 promotes mitochondrial fusion.
Caption: Proposed signaling pathway of M1 in promoting mitochondrial fusion.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. emulatebio.com [emulatebio.com]
Application of M1 Macrophages in Axonal Regeneration Studies: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of classically activated (M1) macrophages in axonal regeneration. While traditionally viewed as inhibitory, recent evidence highlights the indispensable, albeit complex, role of M1 macrophages in the nerve injury and repair process. These application notes summarize key findings, present quantitative data from relevant studies, and provide detailed protocols for in vitro and in vivo experimental models.
Introduction
Following peripheral nerve injury, a robust inflammatory response is initiated, characterized by the infiltration of immune cells, including macrophages. These macrophages polarize into different phenotypes, with M1 macrophages dominating the early stages of Wallerian degeneration. M1 macrophages are crucial for clearing myelin and axonal debris, a prerequisite for successful regeneration.[1][2] However, their prolonged presence and the release of pro-inflammatory cytokines can also create an environment that is inhibitory to axonal growth.[3] Understanding the dualistic role of M1 macrophages is critical for developing therapeutic strategies that modulate the inflammatory microenvironment to promote nerve repair.
Data Presentation
The following tables summarize quantitative data from studies investigating the impact of M1 macrophages on axonal regeneration.
Table 1: In Vitro Neurite Outgrowth of Dorsal Root Ganglion (DRG) Neurons
| Treatment Group | Average Neurite Length (µm) | Percentage of Neurons with Neurites (%) | Reference |
| Control (Unstimulated Macrophage Conditioned Medium) | 264.6 ± 51.94 | 39.93 ± 1.13 | [4] |
| M1 Macrophage Conditioned Medium (LPS-stimulated) | Significantly Reduced vs. Control | Data Not Quantified | [3] |
| M(INF-γ+LPS) Macrophage Co-culture | Shorter Axons vs. M2 | Not Specified | [5] |
| miR-155 KO (M1-like) Macrophage Co-culture | Increased vs. WT M1 | Increased vs. WT M1 | [6] |
Table 2: In Vivo Axonal Regeneration in Sciatic Nerve Injury Models
| Treatment/Condition | Functional Recovery (% of pre-injury) | Number of Regenerated Axons | Myelination Status | Reference |
| Young Mice (8 weeks post-injury) | 52.34 ± 13.36 | Not Specified | Not Specified | [4] |
| Aged Mice (8 weeks post-injury) | 33.84 ± 8.49 | Not Specified | Not Specified | [4] |
| PRGF Treatment (reduces M1 markers) | Improved vs. Saline | Increased PGP9.5+ axons | Increased Myelin Sheath Formation | [7][8] |
| Control (Saline) | Baseline | Baseline | Baseline | [7][8] |
Table 3: M1 Macrophage Marker Expression in Nerve Injury
| Time Point Post-Injury | M1 Marker(s) | Fold Change/Expression Level | Model System | Reference |
| 1 day | CD68, TNFα, IL-1β, IL-6 | Significantly Increased | Rat Sciatic Nerve Transection | [7] |
| 1-7 days | iNOS | Significantly Increased | Mouse Osteoarthritis Model (DRG) | [9] |
| Multiple time points | CD38, Gpr18 | Highly Involved | Rat Sciatic Nerve Injury | [10][11] |
| 3 and 7 days | Iba1 | Increased | Mouse Sciatic Nerve Injury (DRG) | [12] |
Experimental Protocols
Protocol 1: In Vitro M1 Macrophage Polarization
This protocol describes the generation of M1-polarized macrophages from bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Recombinant murine Interferon-gamma (IFN-γ)
-
Lipopolysaccharide (LPS)
-
Complete RPMI-1640 medium
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
On day 7, replace the medium with fresh complete RPMI-1640.
-
To induce M1 polarization, treat the BMDMs with 20 ng/mL IFN-γ and 100 ng/mL LPS for 24 hours.[9]
-
Confirm M1 polarization by analyzing the expression of M1 markers such as iNOS, TNF-α, and IL-6 using RT-qPCR, ELISA, or flow cytometry.[7][9]
Protocol 2: Neuron-Macrophage Co-culture for Axonal Outgrowth Assay
This protocol details a co-culture system to assess the effect of M1 macrophages on neurite outgrowth from Dorsal Root Ganglion (DRG) neurons.
Materials:
-
Primary DRG neurons
-
M1-polarized macrophages (from Protocol 1)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Cell culture inserts (0.4 µm pore size)
-
Anti-βIII-tubulin antibody for immunostaining
Procedure:
-
Isolate DRG neurons from mice and plate them on poly-D-lysine/laminin-coated coverslips in Neurobasal medium.
-
Allow the neurons to adhere for 24 hours.
-
Plate M1-polarized macrophages onto cell culture inserts.
-
Place the inserts containing the M1 macrophages into the wells with the cultured DRG neurons. This allows for the sharing of soluble factors while keeping the cell populations separate.
-
Co-culture for 48-72 hours.
-
Fix the DRG neurons and perform immunofluorescence staining with an anti-βIII-tubulin antibody to visualize neurites.
-
Capture images using a fluorescence microscope and quantify neurite length and branching using image analysis software.
Protocol 3: In Vivo Sciatic Nerve Crush Injury Model
This protocol describes a common in vivo model to study the role of macrophages in peripheral nerve regeneration.
Materials:
-
Adult mice or rats
-
Anesthesia (e.g., isoflurane)
-
Fine forceps
-
Surgical scissors
-
Sutures
Procedure:
-
Anesthetize the animal and make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding tissue.
-
Using fine forceps, crush the nerve at a specific location for a defined duration (e.g., 30 seconds).
-
Suture the muscle and skin layers.
-
At desired time points post-injury (e.g., 3, 7, 14 days), euthanize the animals and harvest the sciatic nerves and corresponding DRGs.
-
Process the tissues for immunohistochemistry to analyze the infiltration of M1 macrophages (e.g., using antibodies against CD68, iNOS) and to assess axonal regeneration (e.g., using antibodies against neurofilament).
-
Functional recovery can be assessed over time using methods like the sciatic functional index (SFI).
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in M1 macrophage polarization.
Caption: Key signaling pathways in M1 macrophage polarization.
Experimental Workflow
Caption: Experimental workflow for studying M1 macrophages in axonal regeneration.
References
- 1. hh.um.es [hh.um.es]
- 2. Macrophage Roles in Peripheral Nervous System Injury and Pathology: Allies in Neuromuscular Junction Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophages Promote Axon Regeneration with Concurrent Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Macrophages and Associated Ligands in the Aged Injured Nerve: A Defective Dynamic That Contributes to Reduced Axonal Regrowth [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autologous Platelet-Rich Growth Factor Reduces M1 Macrophages and Modulates Inflammatory Microenvironments to Promote Sciatic Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dorsal Root Ganglia Macrophages Maintain Osteoarthritis Pain | Journal of Neuroscience [jneurosci.org]
- 10. Changes of pro-inflammatory and anti-inflammatory macrophages after peripheral nerve injury - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Changes of pro-inflammatory and anti-inflammatory macrophages after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: M1 (Mitochondrial Fusion Promoter 1)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the small molecule M1, a known promoter of mitochondrial fusion. The information is tailored for researchers encountering solubility and stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the small molecule M1 and what is its primary mechanism of action?
A1: M1 is an experimental drug that functions as a promoter of mitochondrial fusion.[1] Its primary mechanism involves modulating mitochondrial dynamics to enhance axon regeneration, particularly following optic nerve injury.[2][3][4][5] M1 facilitates the fusion of mitochondria, a process critical for maintaining mitochondrial health and function.
Q2: What are the known solubility properties of M1?
A2: M1 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is reported to be soluble in DMSO up to 100 mM. However, it is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS), which can lead to precipitation when diluting stock solutions.
Q3: How should I store M1 for optimal stability?
A3: Lyophilized M1 powder should be stored at room temperature and desiccated, where it is stable for up to 24 months. Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C and is typically stable for up to two months.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: What is the established in vivo dosage of M1 for optic nerve regeneration studies in mice?
A4: In published studies on optic nerve crush models in mice, a dosage of 1 µg of M1 administered via intravitreal injection has been shown to be effective in promoting axon regeneration.[2][6]
Troubleshooting Guide
This guide addresses common issues related to the solubility and stability of M1 in experimental settings.
Issue 1: Precipitation of M1 upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media).
-
Cause: This is a common phenomenon known as "solvent-shift" precipitation. M1 is highly soluble in DMSO but has poor solubility in aqueous solutions. When the DMSO concentration drops significantly upon dilution, the M1 can crash out of the solution.
-
Solution:
-
Pre-warm aqueous media: Warming your cell culture medium or PBS to 37°C can help increase the solubility of M1 and reduce the risk of precipitation.[7]
-
Rapid mixing: Ensure immediate and thorough mixing of the solution after adding the M1 DMSO stock. This can be achieved by gentle vortexing or repeated inversion of the tube.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed media, mix well, and then add this intermediate dilution to the final volume.
-
Lower final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experiment that still maintains M1 solubility.
-
Issue 2: Inconsistent experimental results or loss of M1 activity.
-
Cause: This could be due to the degradation of M1 in the stock solution or working solution.
-
Solution:
-
Proper storage: Ensure that the DMSO stock solution is stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
-
Freshly prepare working solutions: Prepare working dilutions of M1 fresh for each experiment from a frozen stock. Do not store M1 in aqueous buffers for extended periods.
-
Check for precipitation: Before each use, visually inspect the M1 solution for any signs of precipitation. If a precipitate is observed, try to redissolve it by gentle warming to 37°C and sonication.[7] If the precipitate does not dissolve, it is best to prepare a fresh solution.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 364.05 g/mol | |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | 6 mg/mL | [3][5] |
| Storage (Lyophilized) | Room temperature, desiccated (stable for 24 months) | [5] |
| Storage (in DMSO) | -20°C (stable for up to 2 months) | [5] |
| In Vivo Dosage (Mouse) | 1 µg via intravitreal injection | [2][6] |
| In Vitro Working Concentration | 1-25 µM (effective range may vary by cell type) | [8] |
Experimental Protocols
Protocol 1: Preparation of M1 Stock and Working Solutions for Cell Culture
Materials:
-
Lyophilized M1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Reconstitution of Lyophilized M1:
-
Briefly centrifuge the vial of lyophilized M1 to ensure the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or pipette up and down to ensure the M1 is completely dissolved. Visually inspect for any undissolved particles.
-
-
Aliquoting and Storage:
-
Aliquot the M1 stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the M1 stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the M1 stock into the pre-warmed medium to achieve the desired final concentration. Ensure rapid and thorough mixing at each dilution step.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Intravitreal Injection of M1 in Mice
Materials:
-
M1 stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine)
-
Topical proparacaine (B1679620)
-
33-gauge Hamilton syringe
-
Dissecting microscope
Procedure:
-
Preparation of M1 Injection Solution:
-
Thaw an aliquot of the M1 DMSO stock solution.
-
Dilute the M1 stock solution in sterile PBS to the final desired concentration for a 1 µg dose in the desired injection volume (typically 1-2 µL). Ensure the final DMSO concentration is low to minimize ocular toxicity.
-
Mix thoroughly by gentle vortexing. Keep the solution on ice until use.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a drop of topical proparacaine to the cornea of the eye to be injected for local anesthesia.
-
-
Intravitreal Injection:
-
Under a dissecting microscope, gently proptose the eye.
-
Using a 33-gauge Hamilton syringe, carefully puncture the sclera just behind the limbus, avoiding the lens.
-
Slowly inject 1 µL of the M1 solution into the vitreous humor.
-
Withdraw the needle carefully.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
-
Post-Procedure Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of adverse reactions at the injection site.
-
Visualizations
Caption: Signaling pathway of M1 in promoting mitochondrial fusion and axon regeneration.
Caption: Troubleshooting workflow for M1 solubility and stability issues.
References
- 1. Mitochondrial fusion promoter M1 - Wikipedia [en.wikipedia.org]
- 2. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. An intravitreal implant injection method for sustained drug delivery into mouse eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing M1 Macrophage Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with M1 macrophages, particularly concerning the optimization of their concentration to prevent unwanted cytotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of M1 macrophage-induced cytotoxicity?
M1 macrophages, also known as classically activated macrophages, are key players in the pro-inflammatory response. Their cytotoxic effects are primarily mediated through the release of a variety of soluble factors, including:
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12.[1][2][3] TNF-α, in particular, can directly induce apoptosis in target cells.[4][5]
-
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): M1 macrophages produce high levels of ROS and nitric oxide (NO), which can induce oxidative stress and lead to programmed cell death in target cells.[1][5]
-
Contact-Dependent Mechanisms: While less emphasized for cytotoxicity, direct cell-to-cell contact can also play a role in M1 macrophage-mediated effects.
Q2: My M1 macrophages are showing cytotoxicity even in my control group (without a target stimulus). What could be the cause?
Unwanted cytotoxicity in control groups can stem from several factors:
-
High Seeding Density: An excessive concentration of M1 macrophages can lead to a high basal level of secreted cytotoxic factors, causing non-specific cell death.
-
Over-stimulation during Polarization: The concentrations of polarizing agents like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) might be too high, leading to hyper-activated macrophages that are overly cytotoxic.
-
Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures can inadvertently activate macrophages, leading to non-specific cytotoxic effects.
-
Culture Media Composition: The choice of culture medium can influence macrophage phenotype and activation state.[6]
Q3: I am not observing the expected cytotoxic effect of my M1 macrophages on my target cells. What are the possible reasons?
A lack of expected cytotoxicity can be due to several factors:
-
Sub-optimal M1 Polarization: The M1 phenotype may not have been successfully induced. It is crucial to verify polarization using appropriate markers (e.g., CD80, CD86 expression) and functional assays (e.g., TNF-α, IL-6 secretion).
-
Low Effector-to-Target (E:T) Ratio: The number of M1 macrophages may be insufficient to elicit a cytotoxic response in the target cell population.
-
Target Cell Resistance: The target cells may have intrinsic resistance mechanisms to M1-mediated cytotoxicity.
-
Inappropriate Assay Timing: The cytotoxic effects of M1 macrophages may take time to manifest. Consider extending the co-culture or conditioned media treatment duration.
-
Rapid Degradation of Cytotoxic Factors: The active cytotoxic components in conditioned media may be unstable and degrade over time.
Troubleshooting Guides
Problem 1: Excessive Cytotoxicity in Co-culture Experiments
Symptoms:
-
High levels of cell death observed in both experimental and control wells.
-
Detachment and lysis of target cells and even the M1 macrophages themselves.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| M1 Macrophage Seeding Density is Too High | Titrate the M1 macrophage concentration to determine the optimal density that induces target-specific cytotoxicity without causing excessive non-specific cell death. Start with a lower density and incrementally increase it. A recommended starting point for a confluent layer is 100,000 cells/cm², which can be reduced by a factor of 3 to 5.[7] |
| Effector-to-Target (E:T) Ratio is Too High | Perform a titration of the E:T ratio. Common starting ratios range from 1:1 to 10:1. For THP-1-derived macrophages, a 10:1 ratio has been shown to be effective.[8] |
| Hyper-activation of M1 Macrophages | Reduce the concentration of polarizing agents (LPS and IFN-γ) or the duration of the polarization step. Ensure that residual polarizing agents are thoroughly washed away before co-culturing with target cells. |
| Sensitive Target Cells | Some target cell lines are inherently more sensitive to pro-inflammatory stimuli. Consider using conditioned media from M1 cultures instead of direct co-culture to have better control over the dose of cytotoxic factors. |
Problem 2: Inconsistent or No Cytotoxicity Observed
Symptoms:
-
No significant difference in target cell viability between control and M1-treated groups.
-
High variability in results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient M1 Polarization | Confirm M1 polarization using multiple markers. For flow cytometry, check for increased expression of CD80 and CD86. For qPCR, assess the upregulation of genes like TNF, IL6, and INOS (in murine macrophages). Measure the secretion of key M1 cytokines (e.g., TNF-α, IL-6) in the culture supernatant via ELISA. |
| Low Effector-to-Target (E:T) Ratio | Increase the E:T ratio systematically to find the optimal concentration for your specific target cells. |
| Assay Endpoint is Too Early | Perform a time-course experiment to determine the optimal duration for observing cytotoxicity. Effects may become apparent after 24, 48, or even 72 hours. |
| Use of Conditioned Media | If using conditioned media, ensure it is collected at the peak of M1 activation and stored properly (e.g., -80°C) to preserve the activity of secreted factors. Consider concentrating the conditioned media if the effect is weak. |
Data Presentation
Table 1: Recommended Starting Concentrations for M1 Macrophage Experiments
| Cell Type | Seeding Density | Effector-to-Target (E:T) Ratio | Cell Line/Source | Reference |
| Primary Human Monocyte-Derived Macrophages | 1 x 10⁶ cells/mL in a 96-well plate (100-200 µL/well) | Not specified | Human PBMCs | [9] |
| THP-1 Derived Macrophages | 100,000 cells/well in a 96-well plate | 10:1 | THP-1 | [8][9] |
| General Recommendation | 100,000 cells/cm² (can be reduced 3-5 fold) | Varies by experiment | N/A | [7] |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | 1 x 10⁶ cells per 10 cm plate for differentiation | Co-culture: 1.5 x 10⁵ total cells/well in a 6-well plate | Mouse Bone Marrow | [10][11] |
Experimental Protocols
Protocol 1: M1 Macrophage Polarization from Human PBMCs
-
Isolation of Monocytes: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14+ magnetic beads.
-
Differentiation to M0 Macrophages: Seed purified monocytes in a culture plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Culture for 6 days, replacing the medium every 2-3 days.
-
M1 Polarization: On day 7, replace the medium with fresh RPMI-1640 containing 10% FBS and polarize the M0 macrophages to the M1 phenotype by adding 100 ng/mL of LPS and 20 ng/mL of IFN-γ. Culture for 24-48 hours.
-
Verification of Polarization: Harvest a subset of cells for flow cytometry analysis of M1 markers (CD80, CD86). Collect the supernatant to measure the concentration of TNF-α and IL-6 by ELISA.
Protocol 2: Co-culture Cytotoxicity Assay
-
Prepare Target Cells: Seed your target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare M1 Macrophages: Polarize macrophages to the M1 phenotype as described in Protocol 1.
-
Co-culture: On the day of the experiment, carefully wash the polarized M1 macrophages to remove any residual LPS and IFN-γ. Gently detach the M1 macrophages and add them to the wells containing the target cells at the desired E:T ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 24-72 hours.
-
Assess Cytotoxicity: Measure target cell viability using a suitable assay such as MTT, XTT, or a live/dead cell staining kit. For apoptosis-specific measurement, use Annexin V/PI staining followed by flow cytometry or microscopy.
Protocol 3: Conditioned Media Cytotoxicity Assay
-
Generate M1 Conditioned Media: Polarize macrophages to the M1 phenotype as described in Protocol 1. After 24-48 hours of polarization, collect the culture supernatant.
-
Process Conditioned Media: Centrifuge the supernatant to remove any detached cells and debris. For long-term storage, filter-sterilize the conditioned media and store it at -80°C.
-
Treat Target Cells: Seed target cells in a 96-well plate and allow them to adhere. Replace the culture medium with the M1 conditioned media (you may need to dilute it with fresh media).
-
Incubation and Assessment: Incubate the target cells with the conditioned media for 24-72 hours and assess cytotoxicity as described in Protocol 2.
Visualizations
Caption: M1 Macrophage Activation and Cytotoxicity Signaling Pathway.
Caption: Experimental Workflow for Optimizing M1 Concentration.
Caption: Troubleshooting Logic for M1 Cytotoxicity Experiments.
References
- 1. Conditioned media from human macrophages of M1 phenotype attenuate the cytotoxic effect of 5-fluorouracil on the HT-29 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned media from macrophages of M1, but not M2 phenotype, inhibit the proliferation of the colon cancer cell lines HT-29 and CACO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned media from macrophages of M1, but not M2 phenotype, inhibit the proliferation of the colon cancer cell lines HT-29 and CACO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of M1 macrophages plays a critical role in the initiation of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1 macrophages – unexpected contribution to tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. promocell.com [promocell.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor cells modulate macrophage phenotype in a novel in vitro co-culture model of the non-small cell lung cancer tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal M1 treatment time for mitochondrial elongation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the optimal M1 treatment time for mitochondrial elongation in macrophages.
Frequently Asked Questions (FAQs)
Q1: What is the expected change in mitochondrial morphology upon M1 polarization of macrophages?
Upon classical activation (M1 polarization) with stimuli such as Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), macrophages undergo significant metabolic and morphological changes.[1][2] While the precise dynamics can vary between studies, a common observation is a shift in mitochondrial morphology. Some studies report a transition towards a more elongated and interconnected mitochondrial network.[1][3] This is in contrast to resting (M0) and alternatively activated (M2) macrophages, which tend to have more fragmented, punctate mitochondria.[1][4] However, other studies have reported increased mitochondrial fragmentation following LPS stimulation.[5][6] These discrepancies may arise from differences in experimental models, the specific stimuli used, and the time points analyzed.[7]
Q2: How long should I treat my macrophages with M1 stimuli to observe mitochondrial elongation?
The optimal treatment time to observe maximal mitochondrial elongation in M1 macrophages can vary depending on the cell type (e.g., bone marrow-derived macrophages (BMDMs), THP-1 cells), the specific M1 polarizing agents used (e.g., LPS concentration, IFN-γ concentration), and the specific research question.[1]
Based on current literature, changes in mitochondrial morphology can be observed as early as 2 hours post-stimulation and continue to evolve over 24 hours.[3][8][9] Some studies have shown a gradual increase in mitochondrial length and network complexity over a 24-hour period following LPS stimulation.[3]
Recommendation: To determine the optimal M1 treatment time for your specific experiment, we recommend performing a time-course experiment.
Troubleshooting Guide
Problem: I am not observing significant mitochondrial elongation after M1 treatment.
Possible Causes & Solutions:
-
Suboptimal Treatment Time: The kinetics of mitochondrial elongation can vary.
-
Inadequate M1 Polarization: The concentration of M1 stimuli (e.g., LPS, IFN-γ) may be too low or too high.
-
Recommendation: Titrate the concentration of your M1 polarizing agents. Confirm successful M1 polarization by assessing established M1 markers (e.g., iNOS, TNF-α, IL-6) at both the gene and protein level.
-
-
Cell Health: Prolonged exposure to high concentrations of M1 stimuli can induce cytotoxicity, which can affect mitochondrial morphology.
-
Recommendation: Assess cell viability at each time point of your experiment using methods like Trypan Blue exclusion or a commercial viability assay. Ensure that the observed changes in mitochondrial morphology are not a result of cellular stress or death.
-
-
Imaging and Analysis Technique: The method used to visualize and quantify mitochondrial morphology may not be sensitive enough.
-
Recommendation: Utilize high-resolution microscopy techniques such as confocal or super-resolution microscopy for clear visualization of mitochondrial networks.[3] Employ quantitative image analysis software (e.g., ImageJ with plugins like MiNA, Mitograph) to objectively measure mitochondrial parameters such as aspect ratio, form factor, and branch length.[10]
-
Experimental Protocols & Data
Table 1: Time-Dependent Changes in Mitochondrial Morphology in M1 Macrophages
| Time Point | Observed Change in Mitochondrial Morphology | Cell Type | M1 Stimulus | Reference |
| 2 hours | Morphology changes begin to be observable compared to control.[8][9] | Macrophages | LPS | [8][9] |
| 4 hours | Continued changes in mitochondrial morphology.[8][9] | Macrophages | LPS | [8][9] |
| 6 hours | Further evolution of mitochondrial morphology.[8][9] | Macrophages | LPS | [8][9] |
| 24 hours | Significantly longer mitochondrial network compared to M0 and M2 macrophages.[1] | BMDMs, THP-1 cells | LPS + IFN-γ | [1] |
| 24 hours | Gradual morphological changes from punctate to filamentous over 24 hours.[3] | BMDMs | LPS | [3] |
Detailed Experimental Protocol: Time-Course Analysis of Mitochondrial Morphology in M1-Polarized BMDMs
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
-
Cell Culture:
-
Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) using M-CSF.
-
Plate BMDMs on glass-bottom dishes suitable for high-resolution microscopy.
-
-
M1 Polarization (Time-Course):
-
Prepare M1 polarization medium containing a standard concentration of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
Treat BMDMs with the M1 polarization medium for different durations: 0 hr (control), 2 hr, 4 hr, 6 hr, 12 hr, and 24 hr.
-
-
Mitochondrial Staining:
-
30 minutes before each time point is complete, incubate the cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Wash the cells with pre-warmed PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition:
-
Acquire images using a confocal microscope with appropriate laser lines and filters.
-
Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.
-
-
Image Analysis:
-
Use image analysis software such as ImageJ or Fiji.
-
Quantify mitochondrial morphology using metrics such as:
-
Aspect Ratio: Ratio of the major to the minor axis of the mitochondrion. Higher values indicate more elongated mitochondria.
-
Form Factor: A measure of mitochondrial branching and complexity.
-
Mitochondrial Length/Area: Direct measurement of the size of individual mitochondria.
-
Number of Mitochondria: Count of individual mitochondrial fragments.
-
-
Visualizations
Signaling Pathway for M1 Polarization-Induced Mitochondrial Dynamics
References
- 1. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-inflammatory macrophages produce mitochondria-derived superoxide by reverse electron transport at complex I that regulates IL-1β release during NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Alterations in mitochondrial morphology as a key driver of immunity and host defence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
M1 Compound Off-Target Effects Investigation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of the M1 compound.
General FAQs: Understanding M1 Compound Off-Target Effects
Q1: What is the primary therapeutic target of the M1 compound?
The M1 compound is designed to target the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions associated with cognition like the hippocampus and cortex.[1][2] Activation of the M1 receptor is linked to the phosphoinositide signaling pathway, which plays a crucial role in modulating neurotransmission and cognitive functions such as learning and memory.[1][3]
Q2: What are off-target effects and why are they a significant concern for a compound like M1?
Off-target effects occur when a drug interacts with unintended molecular targets.[4] For the M1 compound, this could mean binding to other GPCRs, kinases, ion channels, or enzymes. These unintended interactions are a major concern because they can lead to undesirable side effects or toxicity, which are common reasons for the failure of drug candidates in clinical trials.[5][6] Investigating off-target effects early in the drug discovery process is critical to build a comprehensive safety profile and understand the compound's full mechanism of action.[7][8]
Q3: What are the initial steps to investigate the selectivity of the M1 compound?
A common starting point is to perform broad screening assays. This typically involves:
-
Receptor Binding Panels: Assessing the binding of the M1 compound against a large panel of known receptors, especially other muscarinic receptor subtypes (M2-M5) and other GPCRs.
-
Kinase Profiling: Screening the compound against a panel of kinases, as even compounds not designed as kinase inhibitors can have off-target effects on these enzymes.[8][9] Small molecule drugs, on average, bind to a minimum of 6-11 distinct off-targets.[7]
Guide 1: Receptor Binding Assays for Off-Target Screening
This section provides guidance on using receptor binding assays to identify off-target interactions of the M1 compound with other receptors.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is designed to measure the binding affinity of the M1 compound for a suspected off-target receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest.
-
Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor.
-
Unlabeled Ligand: A known high-affinity unlabeled ligand for determining non-specific binding.
-
M1 Compound: Stock solution of known concentration.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
96-well plates, filter mats, and a cell harvester.
-
Scintillation Cocktail and Liquid Scintillation Counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a serial dilution of the M1 compound.
-
Reagent Addition:
-
Total Binding: Add binding buffer, radioligand (at a concentration at or below its Kd), and the membrane preparation.[2][10]
-
Non-Specific Binding (NSB): Add binding buffer, radioligand, a saturating concentration of the unlabeled ligand, and the membrane preparation.
-
Competition Binding: Add binding buffer, radioligand, serially diluted M1 compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.[10] A time-course experiment should be performed beforehand to determine the optimal incubation time.[10]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through filter mats using a cell harvester. This separates the bound from the free radioligand.[10]
-
Washing: Quickly wash the filters with ice-cold wash buffer to minimize ligand dissociation.[10]
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the M1 compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of M1 that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) for the M1 compound using the Cheng-Prusoff equation.
-
Data Presentation: M1 Compound Off-Target Binding Profile
The results from a receptor binding screen can be summarized in a table for clear comparison.
| Receptor Target | M1 Compound Ki (nM) | Fold Selectivity (vs. M1) |
| M1 mAChR (On-Target) | 5.2 | - |
| M2 mAChR | 850 | 163x |
| M3 mAChR | 1,200 | 231x |
| M4 mAChR | 980 | 188x |
| M5 mAChR | 2,500 | 481x |
| Dopamine D2 Receptor | >10,000 | >1900x |
| Serotonin 5-HT2A Receptor | >10,000 | >1900x |
| Adrenergic α1A Receptor | 8,700 | 1673x |
This table presents hypothetical data for illustrative purposes.
Troubleshooting Receptor Binding Assays
Q: My total binding signal is very low. What are the possible causes and solutions?
This issue suggests a problem with one of the core assay components.
| Possible Cause | Recommended Solution |
| Inactive/Degraded Radioligand | Verify the age and storage conditions of the radioligand. Purchase a fresh batch if degradation is suspected.[10] |
| Low Receptor Concentration | Increase the amount of membrane preparation used in the assay. Optimize the membrane preparation protocol to increase receptor yield.[11] |
| Incorrect Assay Buffer | Double-check the pH and composition of the binding buffer. A common buffer is 50 mM Tris-HCl, pH 7.4.[10] |
| Incubation Time Too Short | Perform a time-course experiment to ensure the binding reaction has reached equilibrium.[10] |
Q: My specific binding is low, but my total binding is acceptable. What should I do?
This indicates high non-specific binding (NSB), which can obscure the specific signal.
| Possible Cause | Recommended Solution |
| High Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-receptor sites.[2] |
| Binding to Filter Mats | Pre-soak the filter mats in a solution like 0.5% polyethyleneimine to block non-specific binding sites.[10] |
| Insufficient Washing | Ensure the washing steps are rapid and efficient to remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
Diagrams: Receptor Binding Assay Workflows
References
- 1. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Assessing M1 Macrophage Toxicity in Primary Cell Cultures
<_ A.I. will now generate a response. _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing the toxicity of classically activated (M1) macrophages in primary cell cultures.
Frequently Asked Questions (FAQs)
M1 Polarization & Characterization
Q1: How do I polarize primary monocytes/macrophages to the M1 phenotype?
A1: M1 polarization is typically induced by stimulating naive macrophages (M0) with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2][3] The cells are first differentiated from primary monocytes, often using Macrophage Colony-Stimulating Factor (M-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), followed by treatment with the polarizing stimuli.[2][4]
Q2: What are the key markers to confirm successful M1 polarization?
A2: Successful M1 polarization can be confirmed by assessing the expression of specific cell surface markers, cytokine secretion profiles, and gene expression. Key markers include increased expression of surface markers like CD80, CD86, and MHC class II, and the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][5]
Q3: What concentrations of LPS and IFN-γ are typically used for M1 polarization?
A3: While optimal concentrations can vary by cell source and donor, common starting points are 10-100 ng/mL for LPS and 20-50 ng/mL for IFN-γ.[2][6] It is recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.
Co-Culture System & Experimental Design
Q4: What is a good starting ratio for co-culturing M1 macrophages with primary target cells?
A4: The optimal ratio of M1 macrophages to target cells is dependent on the specific cell types and the research question. There is no fixed ratio, and it often requires empirical optimization.[7] Ratios ranging from 1:1 to 1:10 (macrophage:target cell) have been reported in the literature.[7] A good starting point could be 1:3 or 1:2, but it's advisable to test a range of ratios.[7]
Q5: How long should I co-culture M1 macrophages with my primary cells to observe toxicity?
A5: The duration of co-culture required to observe toxicity can vary significantly, typically ranging from 24 to 72 hours.[4][8] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific assay and cell types.
Q6: My primary cells are dying too quickly in the co-culture, even at early time points. What could be the cause?
A6: Rapid cell death could be due to an excessively high M1 macrophage to target cell ratio, leading to overwhelming inflammation and cytotoxicity. Other causes could include high concentrations of polarizing stimuli (LPS/IFN-γ) carrying over into the co-culture, or the primary target cells being particularly sensitive. Consider reducing the macrophage ratio, washing the M1 macrophages to remove residual stimuli before co-culture, or shortening the co-culture duration.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity/Viability Assays
High variability between replicate wells can obscure real biological effects and lead to unreliable data.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Citation |
| Uneven Cell Seeding | Ensure the cell suspension (both macrophages and target cells) is thoroughly and gently mixed before and during plating to prevent cell settling. | [9] |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation. Avoid using the outer wells for experimental samples or fill them with sterile PBS or media to create a humidity barrier. | [3][9] |
| Inconsistent Incubation Times | For endpoint assays like MTT or MTS, ensure that the time between adding the reagent and reading the plate is consistent for all plates. | [8][9] |
| Pipetting Errors | Regularly calibrate pipettes. Use consistent, proper pipetting techniques to minimize volume variations. | [9] |
| Cell Health & Passage Number | Use primary cells at a consistent and low passage number to avoid phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | [8][10] |
Issue 2: Poor Primary Cell Health & Attachment
Primary cells are more sensitive than cell lines and require careful handling.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Citation |
| Improper Thawing Technique | Thaw cryopreserved primary cells rapidly in a 37°C water bath. Add pre-warmed medium drop-wise to the cell suspension to avoid osmotic shock. Do not centrifuge cells immediately after thawing as it can be harmful. | [11][12] |
| Over-trypsinization | Exposing cells to trypsin for too long can damage surface proteins needed for attachment. Use a low concentration and monitor cells to stop the process as soon as they detach. | [12][13][14] |
| Contamination (Mycoplasma, Bacteria, etc.) | Regularly test cultures for mycoplasma. Practice strict aseptic techniques to prevent bacterial and fungal contamination. Discard any contaminated cultures. | [13][15] |
| Incorrect Media or Supplements | Primary cells can have specific nutritional requirements. Ensure you are using the recommended medium and supplements for your cell type. | [13][14] |
Quantitative Data Summary
The following tables provide typical concentration ranges and markers used in M1 toxicity studies.
Table 1: Common M1 Polarization Stimuli Concentrations
| Stimulus | Typical Concentration Range | Common Incubation Time | Citation |
| Lipopolysaccharide (LPS) | 10 - 100 ng/mL | 24 - 48 hours | [2][6] |
| Interferon-gamma (IFN-γ) | 20 - 50 ng/mL | 24 - 48 hours | [2][6] |
| Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation) | 5 - 200 ng/mL | 24 - 72 hours | [16] |
Table 2: Key M1 Macrophage Characterization Markers
| Marker Type | M1 Markers | Method of Detection | Citation |
| Surface Markers | CD80, CD86, MHC Class II, CD64, CCR7 | Flow Cytometry, Immunofluorescence | [1][2] |
| Secreted Cytokines | TNF-α, IL-1β, IL-6, IL-12 | ELISA, MSD, Cytometric Bead Array | [5][17] |
| Gene Expression | NOS2, TNF, IL6, CXCL10 | RT-qPCR, RNA-Seq | [18][19] |
Experimental Protocols
Protocol 1: M1 Macrophage Polarization from Primary Human Monocytes
-
Monocyte Isolation : Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or plastic adhesion.
-
Differentiation to M0 Macrophages : Plate the isolated monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF or GM-CSF. Incubate for 5-7 days at 37°C and 5% CO2. Change the medium every 2-3 days.[2]
-
M1 Polarization : After differentiation, replace the medium with fresh medium containing M1 polarizing stimuli: 20 ng/mL IFN-γ and 100 ng/mL LPS.[6]
-
Incubation : Incubate the cells for an additional 24-48 hours to achieve a stable M1 phenotype.[6]
-
Confirmation : Before co-culture, confirm M1 polarization by analyzing the expression of markers as detailed in Table 2 (e.g., via flow cytometry for CD80/CD86 or ELISA for TNF-α in the supernatant).
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding : Seed the primary target cells in a 96-well plate at a pre-determined optimal density. Allow them to adhere and stabilize for 24 hours.
-
Co-culture : Add the polarized M1 macrophages to the wells containing the target cells at the desired ratio. Include control wells with target cells only (untreated) and target cells with M0 macrophages.
-
Incubation : Incubate the co-culture for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition : After incubation, carefully remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan (B1609692) Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8][9]
-
Solubilization : Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading : Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation : Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Workflows
Caption: Key signaling pathways in classical M1 macrophage activation.[17][18][20]
Caption: General experimental workflow for M1 toxicity assessment.
Caption: A logical workflow for troubleshooting high variability in data.
References
- 1. researchgate.net [researchgate.net]
- 2. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
- 3. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. 6 common mistakes when working with primary cells [sciencellonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 14. kosheeka.com [kosheeka.com]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitochondrial Fusion Promoter M1
This guide provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of Mitochondrial Fusion Promoter M1 (M1). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of M1 in your research.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
M1 is supplied as a lyophilized powder and should be stored at room temperature under desiccated conditions.[1] In its lyophilized form, M1 is stable for up to 24 months.[1] Some suppliers recommend storing the powder at -20°C for up to 3 years.[2][3]
2. How do I reconstitute the M1 powder?
To prepare a stock solution, reconstitute the lyophilized powder in a suitable solvent such as DMSO or ethanol.[1] For example, to create a 15 mM stock solution, you can dissolve 5 mg of M1 powder in 0.92 mL of DMSO.[1] It is recommended to use a new or anhydrous grade of DMSO, as its hygroscopic nature can affect the solubility of the product.
3. What are the recommended storage conditions for M1 stock solutions?
Once reconstituted, the M1 stock solution should be stored at -20°C.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into smaller, single-use volumes.[1]
4. How long is the reconstituted M1 solution stable?
When stored at -20°C, the M1 stock solution is stable for up to 2 months without significant loss of potency.[1] Some sources suggest that stock solutions can be stable for up to 6 months at -20°C or for 1 month at -20°C and 6 months at -80°C.[2] For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.[5]
5. What is the solubility of M1 in different solvents?
M1 is soluble in DMSO and ethanol.[1] Specific solubility information is detailed in the table below. For challenging dissolutions, techniques such as warming the solution to 60°C and ultrasonication can be employed.[2]
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 364.05 g/mol | [2][4] |
| Purity | >98% | [1][4] |
| Solubility in DMSO | Up to 100 mM | [4] |
| 40 mg/mL | [1] | |
| 41.67 mg/mL (with ultrasonic and warming) | [2] | |
| Solubility in Ethanol | 6 mg/mL | [1] |
| Storage (Lyophilized) | Room temperature, desiccated for 24 months | [1] |
| -20°C for 3 years | [2][3] | |
| Storage (In Solution) | -20°C for up to 2 months | [1] |
| -20°C for up to 6 months | ||
| -80°C for 6 months | [2] |
Troubleshooting Guide
Issue 1: I am not observing mitochondrial fusion in my cells after M1 treatment.
Several factors could contribute to this issue. Use the following workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for lack of mitochondrial fusion.
-
Verify Storage and Handling: Improper storage of the lyophilized powder or the reconstituted solution can lead to a loss of potency.[1] Ensure that the recommended storage temperatures and conditions have been followed. Avoid multiple freeze-thaw cycles.[1]
-
Confirm Reconstitution: Double-check that the correct solvent (e.g., DMSO) was used and that the calculations for your stock solution concentration are accurate.
-
Optimize Working Concentration: The optimal working concentration of M1 can vary depending on the cell type.[1] A concentration range of 5-25 µM has been shown to be effective in mouse embryonic fibroblasts.[2][5] It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific cell line.
-
Adjust Incubation Time: The time required to observe mitochondrial fusion can vary. Experiments have shown effects after 12 to 24 hours of treatment.[2][5] Consider a time-course experiment to identify the optimal treatment duration.
-
Assess Cell Health: Ensure that your cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Check for Basal Fusion Machinery: M1 enhances the existing mitochondrial fusion machinery. It will not be effective in cells lacking essential fusion proteins like Mitofusins (Mfn1/2) or Optic Atrophy 1 (Opa1).[6]
Issue 2: My M1 solution appears cloudy or has precipitates.
This may indicate that the M1 has precipitated out of the solution.
Caption: Troubleshooting workflow for M1 solution precipitation.
-
Warm and Sonicate: Gently warm the solution and use sonication to help redissolve the compound.[2]
-
Check Concentration: Ensure that the concentration of your stock solution does not exceed the solubility limit of M1 in the chosen solvent (see table above).
-
Prepare Fresh: If the precipitate does not dissolve, it is best to prepare a fresh stock solution.
Experimental Protocols
Protocol 1: Induction of Mitochondrial Fusion in Cell Culture
This protocol provides a general guideline for treating cultured cells with M1 to promote mitochondrial fusion.
Caption: General workflow for M1 treatment in cell culture.
-
Cell Plating: Plate your cells of interest at an appropriate density in a suitable culture vessel and allow them to adhere and grow.
-
Prepare M1 Working Solution: On the day of the experiment, thaw an aliquot of the M1 stock solution. Dilute the stock solution in a fresh culture medium to the desired final working concentration (e.g., 5-25 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing M1. Include a vehicle control (e.g., medium with the same concentration of DMSO used for the M1 dilution).
-
Incubation: Incubate the cells for the desired duration (e.g., 12-24 hours) under standard culture conditions.
-
Analysis: Following incubation, analyze the mitochondrial morphology using appropriate techniques, such as fluorescence microscopy with a mitochondria-specific dye (e.g., MitoTracker).
Protocol 2: Enhancing Cardiac Differentiation of iPSCs
This protocol is based on a study where M1 was used to promote the cardiac differentiation of induced pluripotent stem cells (iPSCs).[6]
-
iPSC Culture: Culture human iPSCs in a pluripotency-maintaining medium.
-
M1 Treatment: Treat the undifferentiated iPSCs with 5 µM M1 for 48 hours to induce mitochondrial fusion.[6]
-
Embryoid Body (EB) Formation: Initiate a 6-day EB-based spontaneous differentiation protocol. Continue the treatment with 5 µM M1 throughout EB formation.[6]
-
Assessment of Differentiation: At various time points (e.g., days 3, 7, and 10 post-plating), assess the percentage of beating EBs as an indicator of successful cardiac differentiation.[6]
For further in-depth information, please refer to the manufacturer's datasheet and the cited literature.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
M1 compound purity and quality control measures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and quality control of the M1 compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for the M1 compound?
A1: For long-term storage, the M1 compound should be stored as a powder at -20°C, protected from light. Under these conditions, it is stable for up to two years. For short-term storage, 4°C is acceptable. Once dissolved, stock solutions, typically in Dimethyl Sulfoxide (DMSO), should be stored at -80°C and are generally stable for several months. To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1]
Q2: What are the typical purity specifications for the M1 compound?
A2: The M1 compound is supplied with a guaranteed purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The identity is confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The table below summarizes the standard quality control specifications.
| Parameter | Specification | Method |
| Purity (by HPLC) | ≥98% | HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥50 mg/mL in DMSO | Visual Inspection |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | ≤0.5% | GC-MS |
Q3: My M1 compound is not showing the expected biological activity. What are the possible causes?
A3: Several factors could contribute to a lack of biological activity. These include issues with compound integrity, experimental setup, or cell line sensitivity. A common first step is to verify the integrity of your compound stock.[2] If you suspect degradation, it is advisable to use a fresh vial. Also, ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[2] It is also recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[2]
Q4: I am observing precipitation of the M1 compound when I dilute the DMSO stock into my aqueous assay buffer. How can I resolve this?
A4: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors and suggests that the compound's solubility limit has been exceeded.[1][3] To address this, you can try several approaches: lower the final concentration of the compound, sonicate the solution briefly after dilution, or prepare the final dilution in a pre-warmed medium. It is also crucial to ensure the final DMSO concentration in the assay is as low as possible (ideally ≤0.5%).[1][2]
Troubleshooting Guides
Problem: Inconsistent or non-reproducible experimental results.
This can be a frustrating issue stemming from multiple sources. The following troubleshooting workflow can help identify the root cause.
Problem: The dose-response curve for the M1 compound is not sigmoidal.
An ideal dose-response curve should have a sigmoidal shape. Deviations from this can indicate issues with the concentration range, compound solubility, or cell viability.
-
Incorrect Concentration Range: The concentrations tested might be too narrow or completely on the upper or lower plateau of the curve.
-
Solution: Broaden the range of concentrations in your experiment. A 10-point serial dilution starting from a high concentration (e.g., 100 µM) is a good starting point.[3]
-
-
Compound Precipitation at High Concentrations: As discussed in the FAQs, the compound may precipitate at higher concentrations, leading to a drop in the effective concentration.
-
Solution: Visually inspect the wells with the highest concentrations for any precipitate. If observed, prepare a new dilution series starting from a lower, soluble concentration.[3]
-
-
Cell Death Due to Toxicity: At high concentrations, the M1 compound might induce non-specific cytotoxicity, causing a sharp decline in the response.
-
Solution: Use a cell viability assay, such as Trypan Blue exclusion or a live/dead stain, to differentiate between a specific pharmacological effect and general cytotoxicity.[3]
-
Quality Control Experimental Protocols
Rigorous quality control is essential to ensure the reliability of your experimental results. Here are detailed methodologies for key quality control experiments for the M1 compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the M1 compound.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the M1 compound in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Typical HPLC Purity Data for M1 Compound
| Lot Number | Retention Time (min) | Purity (Area %) |
| M1-2025-001 | 8.52 | 99.5% |
| M1-2025-002 | 8.51 | 99.2% |
| M1-2025-003 | 8.53 | 99.6% |
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the M1 compound.
Methodology:
-
System: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a 10 µM solution of the M1 compound in methanol.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode and compare the observed molecular ion peak ([M+H]⁺) with the calculated molecular weight.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the M1 compound.
Methodology:
-
System: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the M1 compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the M1 compound.
M1 Compound Signaling Pathway Context
The M1 compound is a potent inhibitor of a key kinase in the MAPK/ERK signaling pathway. This pathway is a crucial chain of proteins that relays signals from the cell surface to the DNA in the nucleus, regulating processes like cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is implicated in many cancers.
References
Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation in their cell culture media. While the query specifically mentioned "M1 precipitation," this is not a standard term in cell culture literature. Therefore, this guide addresses the common causes of precipitation, using "M1" as a placeholder for any compound or supplement that may be causing this issue. The principles and troubleshooting steps provided are broadly applicable to a wide range of experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in cell culture media?
Precipitation in cell culture media, often observed as turbidity, crystals, or a film, can arise from several factors. When biological contamination by bacteria, yeast, or fungi is ruled out, the likely culprits are chemical or physical in nature.[1][2] Key causes include:
-
Temperature Fluctuations: Extreme shifts in temperature, such as repeated freeze-thaw cycles or improper warming of refrigerated media, can cause high molecular weight proteins and salts to precipitate out of solution.[3][4]
-
Changes in Concentration: Evaporation of water from the culture medium, often due to improper incubator humidity or loose vessel sealing, increases the concentration of salts and other solutes, leading to their precipitation.[5]
-
pH Instability: The pH of the culture medium is critical for maintaining the solubility of its components.[6][7] Deviations from the optimal pH range (typically 7.2-7.4) can cause certain substances to become insoluble.[6][8][9]
-
Insoluble Salt Formation: The interaction of certain ions, particularly calcium and phosphate, can form insoluble precipitates like calcium phosphate.[3][4][5] The order of component addition when preparing media from scratch is crucial to prevent this.[3]
-
Supplement and Compound Interactions: The addition of supplements, experimental compounds (referred to here as "M1"), or metal ions (e.g., copper, iron, zinc) can lead to precipitation if they have low aqueous solubility or interact with other media components.[2][3][10][11]
Q2: How can I identify the cause of the precipitation in my cell culture?
A systematic approach is key to identifying the root cause of precipitation. First, rule out microbial contamination by examining the culture under a microscope for bacteria or fungi and checking for a rapid drop in pH (medium turning yellow).[1][9] If no contamination is apparent, consider the following:
-
Review your protocol: Have there been any recent changes to your media preparation, storage, or handling procedures?
-
Inspect your reagents: Check for precipitation in your stock solutions, including supplements and the basal medium itself.
-
Monitor your equipment: Verify the temperature and CO2 levels of your incubator, as well as the humidity.
-
Isolate the variable: If you are adding a new compound ("M1"), test its solubility in the medium at the final concentration before adding it to your cell cultures.
Q3: Can I still use media that has a precipitate?
It is generally not recommended to use media with a precipitate. The precipitate can alter the composition of the medium by removing essential nutrients through chelation.[2][3][4] This can negatively impact cell health, growth, and the reproducibility of your experimental results.[1][2] It is best to discard the precipitated medium and prepare a fresh batch, addressing the underlying cause of the precipitation.
Troubleshooting Guide for "M1" Precipitation
If you are observing precipitation after adding a specific compound, "M1," to your cell culture medium, follow this troubleshooting guide.
Initial Assessment
-
Visual Inspection: Carefully observe the precipitate. Is it crystalline or amorphous? Does it appear immediately after adding M1 or after a period of incubation?
-
Microscopic Examination: Examine a sample of the medium with the precipitate under a microscope to rule out microbial contamination and to get a better view of the precipitate's morphology.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting M1 precipitation.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. selectscience.net [selectscience.net]
- 8. purmabiologics.com [purmabiologics.com]
- 9. binder-world.com [binder-world.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Imaging Parameters for M1-Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing imaging parameters for M1-polarized macrophages.
Frequently Asked Questions (FAQs)
Q1: What are the key markers for identifying M1 macrophages in immunofluorescence?
A1: M1 macrophages, known for their pro-inflammatory role, can be identified by a variety of markers. Commonly used cell surface markers for immunofluorescence include CD80 and CD86.[1][2][3] Intracellularly, the expression of inducible nitric oxide synthase (iNOS) is a hallmark of M1 polarization.[1][4] It is often beneficial to use a combination of markers for confident identification due to the dynamic spectrum of macrophage activation.[2]
Q2: My fluorescence signal is very weak or completely absent. What could be the issue?
A2: Weak or no signal is a common issue in immunofluorescence.[5][6] Several factors could be responsible:
-
Low Target Protein Expression: The M1 marker you are targeting may not be highly expressed in your cells. Ensure your polarization protocol is effective.
-
Antibody Issues: The primary or secondary antibody concentration may be too low, or the antibodies may be inactive due to improper storage.[7][8] Ensure the secondary antibody is appropriate for the primary antibody's host species.[5][8]
-
Suboptimal Imaging Settings: The exposure time or laser power might be too low.[5] Try increasing these parameters incrementally.
-
Photobleaching: The fluorescent signal may have been destroyed by excessive light exposure.[5][9] Minimize light exposure during sample preparation and imaging.
Q3: I'm observing high background fluorescence, which is obscuring my signal. How can I reduce it?
A3: High background can be caused by several factors:[6][7]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[8]
-
Inadequate Blocking: The blocking step may be insufficient.[5] Try increasing the incubation time or changing the blocking agent.
-
Insufficient Washing: Ensure thorough washing between antibody incubation steps to remove unbound antibodies.[6][7]
-
Autofluorescence: Some cell types exhibit natural fluorescence. This can be minimized by using appropriate filters or spectral imaging.
Q4: My cells look unhealthy or are dying during live-cell imaging. What is causing this and how can I prevent it?
A4: Cell death during live imaging is often due to phototoxicity, which is damage caused by the excitation light.[10][11][12] Signs of phototoxicity include membrane blebbing, vacuole formation, and cell detachment.[10][11] To mitigate phototoxicity:
-
Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal.[9][11]
-
Reduce Frequency of Imaging: Only acquire images as frequently as is necessary to answer your experimental question.[9]
-
Use More Sensitive Detectors: Modern cameras and detectors can capture faint signals with less light exposure.[10]
-
Consider Longer Wavelengths: Fluorophores that excite at longer wavelengths (red or far-red) are generally less damaging to cells.[10]
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Microscope Settings | Ensure the correct laser lines and emission filters are selected for your fluorophores. Increase gain/exposure time incrementally.[5] |
| Antibody Problems | Increase the concentration of the primary and/or secondary antibody. Verify that the secondary antibody is compatible with the primary.[5][8] Run a positive control to confirm antibody activity.[7] |
| Photobleaching | Minimize exposure to light during all steps. Use an anti-fade mounting medium.[9] Store slides in the dark at 4°C.[5] |
| Fixation/Permeabilization Issues | Over-fixation can mask epitopes. Consider reducing fixation time or performing antigen retrieval.[5] Ensure cells are properly permeabilized if staining for intracellular targets.[5] |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibodies.[6][8] |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[5][8] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations.[6][7] |
| Sample Drying | Ensure the sample remains hydrated throughout the staining and imaging process.[5] |
Experimental Protocols
General Immunofluorescence Protocol for M1-Treated Macrophages
This protocol provides a general workflow for the immunofluorescent staining of M1-polarized macrophages. Optimization may be required for specific cell types and antibodies.
-
Cell Seeding and Polarization:
-
Fixation:
-
Washing and Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against your M1 marker of interest in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[15]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody (which recognizes the primary antibody's host species) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 30-60 minutes at room temperature, protected from light.[17]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Incubate with a nuclear counterstain like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[15]
-
-
Imaging:
-
Image the samples using a fluorescence or confocal microscope with the appropriate settings for your chosen fluorophores.
-
Visualizations
References
- 1. cusabio.com [cusabio.com]
- 2. biocompare.com [biocompare.com]
- 3. origene.com [origene.com]
- 4. Monitoring macrophage polarization with gene expression reporters and bioluminescence phasor analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. biocompare.com [biocompare.com]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Immunofluorescence of macrophages and microglia [protocols.io]
- 14. youtube.com [youtube.com]
- 15. biotium.com [biotium.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent M1 Effects on Mitochondrial Fusion
Welcome to the technical support center for researchers investigating the effects of M1 macrophage polarization on mitochondrial fusion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My results show conflicting mitochondrial morphologies in M1 macrophages. Sometimes they are fragmented, and other times they are elongated. Why is this happening and how can I troubleshoot it?
A1: This is a common point of confusion in the field, with different studies reporting opposing findings. The mitochondrial morphology in M1 macrophages can be influenced by several factors, leading to either fission (fragmentation) or fusion (elongation). Here’s a breakdown of potential causes and troubleshooting steps:
-
Stimulation Conditions: The type, concentration, and duration of the polarizing stimuli (e.g., LPS and IFN-γ) can significantly impact mitochondrial dynamics.
-
Troubleshooting:
-
Titrate Stimuli: Perform a dose-response and time-course experiment for your specific M1 polarizing agents. Recent studies have shown that mitochondrial elongation can be observed as early as 2 hours post-stimulation, even before the full M1 phenotype is established[1].
-
Purity of Reagents: Ensure the purity of your LPS and other reagents, as contaminants can trigger off-target effects.
-
-
-
Macrophage Source: The origin of your macrophages (e.g., bone marrow-derived macrophages (BMDMs), peritoneal macrophages, or cell lines like THP-1) can influence their metabolic and mitochondrial responses.
-
Troubleshooting:
-
Consistent Source: Use a consistent source and passage number for your cells throughout the experiments.
-
Characterize Your Model: Thoroughly characterize the M1 polarization of your specific cell model by assessing established markers (e.g., iNOS, TNF-α, IL-6).
-
-
-
Metabolic State: M1 polarization induces a metabolic shift towards glycolysis.[2][3] This metabolic reprogramming is intricately linked to mitochondrial dynamics.
-
Troubleshooting:
-
Monitor Metabolism: Concurrently measure metabolic parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to correlate with your mitochondrial morphology data.
-
Nutrient Availability: Ensure consistent media composition, as nutrient deprivation or excess can independently affect mitochondrial fusion and fission.[4][5]
-
-
Q2: I am not seeing the expected changes in the expression of mitochondrial fusion proteins (Mfn1, Mfn2, Opa1) after M1 polarization. What could be wrong?
A2: Changes in the expression of fusion machinery are a key indicator of altered mitochondrial dynamics. If you are not observing the expected changes, consider the following:
-
Timing of Analysis: The expression of fusion and fission proteins can be transient.
-
Troubleshooting: Perform a time-course analysis of protein expression (e.g., 2, 6, 12, 24 hours) post-stimulation to capture the peak changes.
-
-
Post-Translational Modifications: The activity of fusion proteins is often regulated by post-translational modifications (PTMs) like phosphorylation and ubiquitination, rather than just changes in total protein levels.[6][7]
-
Troubleshooting:
-
Assess PTMs: Use antibodies specific for phosphorylated or ubiquitinated forms of Mfn1/2 and Opa1 in your Western blots.
-
Investigate Upstream Regulators: Examine the activation of kinases and ubiquitin ligases known to target these proteins in the context of inflammation.[8]
-
-
-
Subcellular Localization: The localization of these proteins to the mitochondria is crucial for their function.
-
Troubleshooting: Perform subcellular fractionation and Western blotting on mitochondrial and cytosolic fractions to assess protein localization. Immunofluorescence can also be used to visualize the co-localization of these proteins with mitochondria.
-
Q3: My mitochondrial fusion assay (e.g., mt-PA-GFP) is not yielding clear results. How can I optimize this experiment?
A3: Photoactivatable green fluorescent protein (mt-PA-GFP) based assays are powerful for measuring mitochondrial fusion directly.[9] However, they require careful optimization.
-
Inefficient Photoactivation: Insufficient photoactivation will lead to a weak signal that is difficult to track.
-
Troubleshooting:
-
Optimize Laser Power and Duration: Carefully calibrate the laser power and duration of photoactivation to ensure efficient activation without causing phototoxicity.
-
Define a Clear ROI: Select a small, distinct region of interest (ROI) within the mitochondrial network for photoactivation.[10]
-
-
-
Rapid Signal Diffusion: In cells with highly interconnected mitochondrial networks, the photoactivated signal may diffuse too quickly to be accurately measured.
-
Troubleshooting: Acquire images at a faster frame rate immediately after photoactivation.
-
-
Cell Movement: Movement of the cell during the time-lapse acquisition can make it difficult to track the diffusion of the signal.
-
Troubleshooting: Use an effective cell immobilization technique and a stage incubator to maintain stable environmental conditions.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on M1 macrophage polarization and mitochondrial dynamics.
Table 1: Mitochondrial Morphology in M1 vs. M0/M2 Macrophages
| Macrophage Phenotype | Mitochondrial Morphology | Key Findings | Reference |
| M1 (LPS + IFN-γ) | Elongated/Hyperfused | Significantly longer mitochondrial network compared to M0 and M2.[1][11] | [1][11] |
| M1 (LPS) | Fragmented | Increased mitochondrial fission through Drp1 phosphorylation.[6][12] | [6][12] |
| M0 (Resting) | Fragmented/Intermediate | Shorter mitochondrial network compared to M1.[1][11] | [1][11] |
| M2 (IL-4) | Fragmented/Intermediate | Shorter mitochondrial network compared to M1.[1] | [1] |
Table 2: Key Proteins Regulating Mitochondrial Dynamics in M1 Macrophages
| Protein | Function | Effect of M1 Polarization | Key Regulators | Reference |
| Drp1 | Fission | Upregulated and activated (phosphorylated at Ser616).[6][13] | STAT2[6] | [6][13] |
| Mfn1 | Fusion | Expression can be increased.[14] | - | [14] |
| Mfn2 | Fusion | Can be degraded via phosphorylation and ubiquitination.[8] | JNK, PINK1/Parkin | [8] |
| Opa1 | Fusion | - | - | [5][15] |
| Fis1, Mff | Fission | Adaptor proteins for Drp1 recruitment.[7] | - | [7] |
Experimental Protocols
Protocol 1: Analysis of Mitochondrial Morphology by Fluorescence Microscopy
-
Cell Culture and Polarization:
-
Plate macrophages (e.g., BMDMs) on glass-bottom dishes.
-
Polarize cells to M1 phenotype using LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for the desired time (e.g., 2, 6, 12, 24 hours). Include M0 (unstimulated) and M2 (e.g., IL-4, 20 ng/mL) controls.
-
-
Mitochondrial Staining:
-
Incubate live cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope with a high-magnification objective.
-
Capture Z-stacks to obtain a 3D representation of the mitochondrial network.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology.
-
Measure parameters such as mitochondrial length, aspect ratio (major axis/minor axis), and form factor.[16] A higher aspect ratio and form factor indicate a more elongated and branched network.
-
Protocol 2: mt-PA-GFP Based Mitochondrial Fusion Assay
-
Transfection:
-
Transfect macrophages with a plasmid encoding mitochondria-targeted photoactivatable GFP (mt-PA-GFP).
-
-
Cell Culture and Polarization:
-
Plate transfected cells on a glass-bottom dish suitable for live-cell imaging.
-
Polarize cells to the M1 phenotype as described above.
-
-
Live-Cell Imaging and Photoactivation:
-
Place the dish on a confocal microscope equipped with a stage-top incubator.
-
Identify a cell with a well-defined mitochondrial network.
-
Acquire a pre-activation image.
-
Use a 405 nm laser to photoactivate a small region of interest (ROI) within the mitochondrial network.
-
Immediately begin acquiring a time-lapse series of images to monitor the diffusion of the photoactivated GFP signal throughout the mitochondrial network.[10]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the photoactivated region and in a distal region of the mitochondrial network over time.
-
A faster decrease in fluorescence in the activated region and a corresponding increase in the distal region indicate a higher rate of mitochondrial fusion.
-
Signaling Pathways and Workflows
Caption: Signaling pathways in M1 macrophage polarization influencing mitochondrial dynamics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Reprogramming in Mitochondria of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dynamics in macrophages: divide to conquer or unite to survive? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of Mitochondrial Fusion Through Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]
- 13. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of M1 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) concerning the stability of your compound of interest, referred to here as M1, when stored in solution at -20°C and -80°C. Adherence to proper storage and handling protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of M1 in a frozen solution?
A1: The stability of a compound in a frozen solution is influenced by several factors:
-
Temperature: While lower temperatures generally slow down chemical degradation, the freezing process itself can introduce stresses.[1][2] The choice between -20°C and -80°C can be critical, with -80°C typically offering better long-term preservation.
-
Solvent: The choice of solvent is crucial. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its excellent solubilizing capacity for a wide range of compounds.[3] However, it is hygroscopic, and absorbed water can promote hydrolysis of susceptible compounds.[4]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing are a major cause of compound degradation and precipitation.[4] It is highly recommended to aliquot stock solutions into single-use volumes to minimize this effect.[5]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light, particularly UV light. It is a standard precautionary measure to store solutions in amber vials or otherwise protected from light.[4]
-
Container Material: The compound may adsorb to the surface of storage containers, such as plastic tubes. Using low-binding tubes can mitigate this issue.
Q2: For how long can I expect my compound M1 to be stable at -20°C and -80°C?
A2: The stability of a specific compound is highly variable and depends on its chemical structure. For example, the Mitochondrial Fusion Promoter M1 is reported to be stable in DMSO at -20°C for at least two months.[5] Another source suggests that stock solutions of this compound are stable for up to six months at -20°C.[6] For long-term storage, -80°C is generally recommended.[2] However, it is essential to determine the stability of your specific compound empirically.
Q3: Is there a significant difference in stability between -20°C and -80°C?
A3: For many small molecules, storage at -80°C is preferred for long-term stability as it further reduces the rate of chemical degradation compared to -20°C.[2] The lower temperature can be particularly important for sensitive compounds or for storage extending beyond several months.
Q4: My compound has precipitated out of solution after being stored at -20°C. What should I do?
A4: Precipitation upon freezing can be a sign of poor solubility at lower temperatures, which can be exacerbated by the presence of water in the solvent (e.g., DMSO).[7] To redissolve the compound, you can gently warm the solution and sonicate it.[2] To prevent this from recurring, consider preparing a more dilute stock solution or using a different solvent system. It is also crucial to use anhydrous DMSO and minimize its exposure to moisture.[4]
Stability Data Summary
The following table summarizes the stability of a specific research compound, this compound, in DMSO. This data is provided as an example; stability of other compounds will vary.
| Compound Name | Solvent | Storage Temperature | Reported Stability | Citations |
| This compound | DMSO | -20°C | Up to 2 months | [5] |
| This compound | DMSO | -20°C | Up to 6 months | [6] |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of compound activity in an assay | - Compound degradation in the stock solution.- Adsorption to plasticware.- Precipitation upon dilution into aqueous assay buffer. | - Perform a stability check of your stock solution using an analytical method like HPLC or LC-MS.- Use low-binding plates and tubes.- Assess the solubility of your compound in the final assay buffer. |
| Inconsistent results between experiments | - Inconsistent solution preparation.- Variable storage times or conditions.- Multiple freeze-thaw cycles of the stock solution. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or adhere to strict, validated storage guidelines.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[5] |
| Cloudy or precipitated stock solution after frozen storage | - The compound has crystallized out of solution.- The solvent (e.g., DMSO) absorbed water, reducing solubility. | - Gently warm and sonicate the solution to attempt redissolution.[2]- Ensure proper storage at a consistent low temperature.- Use high-purity, anhydrous DMSO and handle it in a way that minimizes moisture absorption.[4] |
Experimental Protocols
Protocol 1: General Stability Assessment by HPLC
This protocol outlines a general method to assess the stability of M1 in solution over time.
-
Preparation of Stock Solution: Prepare a stock solution of M1 in the desired solvent (e.g., high-purity, anhydrous DMSO) at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Analyze this sample to obtain the initial peak area, which will serve as the baseline (100% reference).
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (-20°C and/or -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8 weeks), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Dilute the sample to the same concentration as the time-zero sample and analyze by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of M1 at each time point to the peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.[8]
Protocol 2: Forced Degradation Study by LC-MS
Forced degradation studies are used to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Preparation of M1 Solution: Prepare a solution of M1 in a suitable solvent (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5).
-
Application of Stress Conditions: Expose aliquots of the solution to various stress conditions:
-
Acid Hydrolysis: Add 1 N HCl and incubate at a controlled temperature (e.g., 40°C or 80°C) for several hours.[9]
-
Base Hydrolysis: Add 1 N NaOH and incubate under the same conditions as acid hydrolysis.[9]
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 30%) and incubate.[10]
-
Thermal Stress: Incubate a sample at an elevated temperature.
-
Photostability: Expose a sample to a light source, as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute them for LC-MS analysis.
-
Data Interpretation: The LC-MS data will help in separating the parent compound from its degradation products. The mass spectrometry data will aid in the identification of the structure of the degradation products.[11]
Visualizations
Caption: Workflow for assessing the stability of compound M1 in solution.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. benchchem.com [benchchem.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Mitochondrial Fusion Promoter, M1 A cell-permeable phenylhydrazone that restores mitochondrial tubular network formation in MEF lacking either of the two outer mitochondrial membrane. | 219315-22-7 [sigmaaldrich.com]
- 7. ziath.com [ziath.com]
- 8. usp.org [usp.org]
- 9. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
Technical Support Center: M1 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of M1, a novel molecule designed to promote M1 macrophage polarization.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration affect the efficacy of M1 in promoting M1 macrophage polarization?
A1: Serum is a critical component of cell culture media, providing essential nutrients, growth factors, and hormones.[1][2][3] However, the concentration of serum can significantly impact the efficacy of M1. Serum contains various components that can interact with M1 or the target cells, potentially inhibiting or enhancing its activity.[2][4] High concentrations of serum may contain binding proteins that sequester M1, reducing its effective concentration. Conversely, some serum components may be necessary for optimal cell health and responsiveness to M1. Therefore, optimizing the serum concentration is crucial for achieving consistent and reliable results in M1 efficacy studies.[1][5]
Q2: What are the typical signs of suboptimal serum concentration in my M1 polarization experiment?
A2: Suboptimal serum concentrations can manifest in several ways, including:
-
Reduced M1 efficacy: Lower than expected expression of M1 markers (e.g., TNF-α, CD80) in the presence of M1.
-
Poor cell health: Changes in cell morphology, decreased viability, or slower proliferation rates.[6]
-
High variability between experiments: Inconsistent results across different batches of serum or different experimental setups.[2][6]
Q3: Can batch-to-batch variability in serum affect my results with M1?
A3: Yes, significant variability exists between different lots of serum.[2][6] This variability in composition, including growth factors and hormones, can lead to inconsistent M1 efficacy.[2] We strongly recommend testing a new batch of serum before use in critical experiments and purchasing a large quantity of a single, qualified lot to ensure consistency over time.[6]
Troubleshooting Guide
Issue 1: Decreased M1 Efficacy Observed with a New Batch of Serum
-
Possible Cause: The new serum batch may have a different composition that interferes with M1 activity.
-
Troubleshooting Steps:
-
Re-test the previous lot: If possible, run a side-by-side comparison with the previous, validated batch of serum to confirm that the issue is with the new lot.
-
Optimize serum concentration: Perform a serum titration experiment (see "Experimental Protocols" section) to determine the optimal concentration for the new serum batch. It's possible that a higher or lower concentration is needed.[6]
-
Screen new serum lots: Before purchasing a large quantity, it is advisable to test samples from different lots to find one that supports robust M1 polarization.[6]
-
Issue 2: High Background (Spontaneous M1 Polarization) in Control Wells
-
Possible Cause: The serum itself may contain factors that induce M1 polarization, such as endotoxins (LPS).[3]
-
Troubleshooting Steps:
-
Use low-endotoxin serum: Ensure you are using a high-quality, low-endotoxin grade of fetal bovine serum (FBS).
-
Heat-inactivate the serum: Heat inactivation (typically 30 minutes at 56°C) can denature some complement proteins and other factors that may contribute to non-specific activation.
-
Test serum alone: Culture your macrophages in media with the serum but without M1 to quantify the baseline level of M1 marker expression.
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on M1-Induced TNF-α Secretion
| Serum Concentration (%) | M1 Concentration (nM) | TNF-α Secretion (pg/mL) ± SD |
| 2.5 | 0 (Control) | 50 ± 15 |
| 2.5 | 10 | 800 ± 75 |
| 5 | 0 (Control) | 75 ± 20 |
| 5 | 10 | 1200 ± 110 |
| 10 | 0 (Control) | 150 ± 30 |
| 10 | 10 | 950 ± 90 |
| 20 | 0 (Control) | 250 ± 45 |
| 20 | 10 | 600 ± 65 |
Table 2: Hypothetical Effect of Serum Concentration on M1-Induced CD80 Expression
| Serum Concentration (%) | M1 Concentration (nM) | % CD80 Positive Cells ± SD |
| 2.5 | 0 (Control) | 5 ± 1.5 |
| 2.5 | 10 | 60 ± 5.5 |
| 5 | 0 (Control) | 8 ± 2.0 |
| 5 | 10 | 85 ± 7.0 |
| 10 | 0 (Control) | 12 ± 2.5 |
| 10 | 10 | 70 ± 6.0 |
| 20 | 0 (Control) | 18 ± 3.0 |
| 20 | 10 | 45 ± 4.5 |
Experimental Protocols
Protocol 1: M1 Macrophage Polarization and Efficacy Testing
This protocol details the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent polarization to an M1 phenotype using the hypothetical molecule M1.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), low-endotoxin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) as positive controls
-
M1 molecule
-
6-well tissue culture plates
Methodology:
-
Monocyte Isolation: Isolate monocytes from PBMCs using adherence or magnetic bead separation.
-
Macrophage Differentiation: Culture monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 6 days to differentiate them into M0 macrophages.[7]
-
M1 Polarization:
-
After differentiation, replace the medium with fresh RPMI-1640 containing varying concentrations of FBS (e.g., 2.5%, 5%, 10%, 20%).
-
Add M1 at the desired concentration.
-
Include a positive control group treated with 100 ng/mL LPS and 20 ng/mL IFN-γ.[7][8]
-
Include a negative control group with no treatment.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cytokine analysis: Collect the supernatant and measure the concentration of TNF-α using an ELISA kit.
-
Flow cytometry: Harvest the cells and stain for the M1 surface marker CD80.
-
Visualizations
Caption: Hypothetical M1 signaling pathway leading to M1 macrophage polarization.
Caption: Experimental workflow for testing M1 efficacy with varying serum concentrations.
Caption: Troubleshooting decision tree for low M1 efficacy.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 6. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Navigating Cell Density in M1 Macrophage Polarization Experiments: A Technical Guide
For researchers in immunology and drug development, achieving consistent and reliable M1 macrophage polarization is crucial for modeling inflammatory responses. A frequently underestimated variable in these experiments is cell density. This technical support guide provides in-depth answers to common questions, troubleshooting strategies, and detailed protocols to help you navigate the complexities of cell density in your M1 polarization studies.
Frequently Asked Questions (FAQs)
Q1: How does cell density fundamentally impact M1 macrophage polarization?
Cell density is a critical factor that can significantly alter macrophage phenotype and function. Research indicates that lower cell densities tend to promote a pro-inflammatory M1-like phenotype, characterized by increased secretion of cytokines like TNF-α and IL-6.[1][2] Conversely, high cell densities can lead to a decrease in the secretion of these pro-inflammatory cytokines per cell and may shift macrophages towards a more anti-inflammatory or phagocytic state.[1][2][3] This phenomenon is thought to be related to contact inhibition and the accumulation of secreted factors that create a feedback loop influencing cellular behavior.[1]
Q2: What are the typical recommended seeding densities for M1 polarization experiments?
The optimal seeding density can vary depending on the cell type (e.g., bone marrow-derived macrophages (BMDMs), THP-1 cells, or human monocyte-derived macrophages) and the culture vessel. For a confluent layer of non-proliferating macrophages, a density of 100,000 cells per cm² is often recommended.[4] However, successful polarization can still be achieved at lower densities, sometimes reduced by a factor of 3 to 5.[4] It is crucial to optimize this for your specific experimental setup.
Q3: Can I use the same seeding density for different macrophage cell sources?
It is not advisable to use the same seeding density across different macrophage sources without optimization. For instance, THP-1 cells, a human monocytic cell line, may respond differently to density changes compared to primary cells like murine BMDMs or human monocyte-derived macrophages.[5][6] Primary cells, in particular, can show donor-to-donor variability, further emphasizing the need for cell-type-specific optimization.
Troubleshooting Guide
Issue: Low or inconsistent expression of M1 markers (e.g., CD86, iNOS).
-
Possible Cause: Cell density may be too high, leading to suppression of the M1 phenotype. High-density cultures can exhibit reduced pro-inflammatory cytokine secretion and altered surface marker expression.[1][2][3]
-
Troubleshooting Steps:
-
Perform a density titration experiment: Plate your macrophages at a range of densities (e.g., from 2 x 10⁴ to 1 x 10⁵ cells/cm²) and assess M1 marker expression (e.g., CD86 by flow cytometry, iNOS by qPCR or Western blot) and cytokine production (e.g., TNF-α by ELISA) after stimulation.
-
Consult literature for your specific cell type: Review established protocols for the macrophage type you are using to find a validated starting density range.[7][8][9]
-
Ensure even cell distribution: Uneven plating can create areas of high and low density within the same well, leading to heterogeneous populations. Ensure a single-cell suspension before plating and use a gentle swirling motion to distribute cells evenly.
-
Issue: High levels of cell death following M1 stimulation with LPS and IFN-γ.
-
Possible Cause: While M1 polarization with potent stimuli like LPS can induce some cell death, excessively high cell density can exacerbate this.[1] At high densities, the accumulated concentration of inflammatory mediators can lead to increased cytotoxicity.
-
Troubleshooting Steps:
-
Reduce seeding density: Try polarizing your cells at a lower density to mitigate the localized concentration of cytotoxic factors.
-
Check viability at multiple time points: Use a viability stain (e.g., Trypan Blue, Propidium Iodide) to assess cell health before and at different time points after stimulation to pinpoint the onset of cell death.
-
Titrate your stimuli: The concentration of LPS and IFN-γ may be too high for your specific cell density. Consider reducing the concentration of your polarizing agents.
-
Quantitative Data Summary
The following table summarizes the impact of cell density on various parameters of macrophage function, as reported in the literature.
| Cell Type | Plating Density Comparison | Effect of Higher Density | Reference |
| Murine BMDM | 4 x 10⁵ cells vs. 5 x 10⁶ cells per 10 cm dish | Decreased secretion of IL-6, IL-12, and TNF-α. Reduced phagocytic activity. Altered M1/M2 gene expression patterns upon stimulation. | [2][3] |
| Human iPSC-derived Macrophages | Low vs. High Density | Significantly less TNF-α secretion per cell after M1 polarization. | [1] |
| Human THP-1 Macrophages | Increasing Density | Decreased secretion of IL-10, IL-6, IL-1β, IL-8, and TNF-α. Decreased lipid uptake and inflammasome activation. Increased phagocytic activity and proliferation. | [5][6] |
| Human Monocyte-derived Macrophages | Increasing Density | Progressively increased phagocytosis and inflammasome activation. Decreased mitochondrial stress. | [6] |
Experimental Protocols
Protocol: M1 Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol provides a general framework. Optimal cell densities and reagent concentrations should be determined empirically.
-
Isolation and Differentiation of BMDMs:
-
Harvest bone marrow from the femur and tibia of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days. Change the media on day 3.
-
-
Seeding for M1 Polarization:
-
On day 7, detach the differentiated macrophages (M0) using a cell scraper or a non-enzymatic cell dissociation solution.
-
Perform a cell count and assess viability.
-
Seed the M0 macrophages into the desired culture plates at your optimized density (a starting point could be 5 x 10⁴ to 1 x 10⁵ cells/cm²). Allow the cells to adhere for at least 2-4 hours.
-
-
M1 Polarization:
-
Replace the culture medium with fresh medium containing M1 polarizing stimuli: 50 ng/mL IFN-γ and 10 ng/mL LPS.[7]
-
Incubate for 24-48 hours, depending on the downstream analysis.
-
-
Analysis:
-
Flow Cytometry: Stain for M1 surface markers such as CD86 and CD80.
-
ELISA/CBA: Collect the supernatant to measure the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.
-
qPCR/Western Blot: Lyse the cells to analyze the expression of M1-related genes (e.g., Nos2, Tnf, Il6) and proteins (e.g., iNOS).
-
Visualizations
Signaling Pathways in M1 Macrophage Polarization
Caption: Key signaling pathways activated during M1 macrophage polarization.
Experimental Workflow for Optimizing Cell Density
References
- 1. Density dependent regulation of inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. promocell.com [promocell.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Culture density influences the functional phenotype of human macrophages [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Mitochondrial Dynamics Proteins Mfn1, Mfn2, and Opa1 in Response to Modulatory Compound Treatment
This guide provides a comparative overview of the Western blot analysis of key mitochondrial fusion proteins—Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1)—following treatment with a representative modulatory compound. The data presented here is based on findings from studies investigating cellular models of neurodegenerative disease, offering insights for researchers, scientists, and professionals in drug development.
Introduction to Mitochondrial Dynamics and Key Proteins
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and distribution, a process critical for cellular health. This process, known as mitochondrial dynamics, is governed by a core machinery of proteins. Mfn1 and Mfn2 are GTPases located in the outer mitochondrial membrane that mediate the fusion of outer membranes. Opa1, also a GTPase, resides in the inner mitochondrial membrane and is essential for inner membrane fusion. Dysregulation of these proteins is implicated in various pathologies, including neurodegenerative diseases. Western blotting is a fundamental technique to quantify the expression levels of these proteins, providing a window into the state of mitochondrial dynamics within a cell.
Quantitative Data Summary
The following table summarizes the quantitative changes in Mfn1, Mfn2, and Opa1 protein levels after treatment with a synthetic coumarin (B35378) derivative (C8), which has been shown to modulate mitochondrial dynamics in a cellular model of Huntington's disease. The data is presented as the relative protein expression compared to a control group.
| Treatment Group | Mfn1 Expression (Relative to Control) | Mfn2 Expression (Relative to Control) | Opa1 Expression (Relative to Control) | Reference |
| Control (Untreated) | 1.0 | 1.0 | 1.0 | |
| C8 Treated | Increased | Increased | Increased | |
| Mutant Huntingtin (mHTT) | Decreased | Decreased | Decreased | |
| mHTT + C8 | Restored towards control levels | Restored towards control levels | Restored towards control levels |
Experimental Protocols
A detailed methodology for the Western blot analysis of Mfn1, Mfn2, and Opa1 is provided below, based on established protocols in the field.
1. Cell Lysis and Protein Extraction:
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets are resuspended in RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
The lysate is incubated on ice for 30 minutes with intermittent vortexing.
-
The mixture is then centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the total protein extract is collected, and the protein concentration is determined using a BCA (Bicinchoninic acid) protein assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are then loaded onto a 10% or 12% SDS-polyacrylamide gel.
-
Electrophoresis is performed to separate the proteins based on their molecular weight.
-
Following separation, the proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The PVDF membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for Mfn1, Mfn2, and Opa1, diluted in the blocking buffer. A loading control antibody, such as anti-β-actin or anti-GAPDH, is also used.
-
The membrane is washed three times with TBST for 10 minutes each.
-
Next, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody.
-
The membrane is washed again three times with TBST.
4. Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
The chemiluminescent signals are captured using a digital imaging system.
-
The intensity of the bands corresponding to Mfn1, Mfn2, Opa1, and the loading control is quantified using densitometry software (e.g., ImageJ).
-
The expression levels of the target proteins are normalized to the loading control to account for any variations in protein loading.
Visualizations
Experimental Workflow for Western Blot Analysis
Caption: A flowchart illustrating the key steps in the Western blot analysis protocol.
Signaling Pathway of Mitochondrial Fusion
Caption: The roles of Mfn1, Mfn2, and Opa1 in mitochondrial fusion and their modulation.
A Researcher's Guide to Quantitative Analysis of Mitochondrial Morphology in M1 Macrophages
This guide provides a comparative overview of the quantitative analysis of mitochondrial morphology following M1 macrophage polarization. It is intended for researchers, scientists, and drug development professionals working in immunology, metabolism, and related fields. We will explore the key morphological changes, present supporting quantitative data, detail common experimental protocols, and illustrate the underlying signaling pathways.
M1 Polarization and Its Impact on Mitochondrial Morphology
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to adapt to cellular metabolic demands.[1] In macrophages, this dynamism is intrinsically linked to their polarization state and function.[2][3] Classical activation, or M1 polarization, typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), reprograms macrophages towards a pro-inflammatory phenotype.[4] This functional shift is supported by a dramatic metabolic rewiring, from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, which is reflected in significant alterations to mitochondrial morphology.[4][5]
However, the precise nature of these morphological changes is a subject of ongoing research, with studies reporting conflicting observations. Some evidence suggests that M1 polarization leads to mitochondrial fragmentation—a network of smaller, punctate mitochondria.[6][7][8] This fission-dominant state is thought to support the production of mitochondrial reactive oxygen species (mtROS), a key component of the M1 pro-inflammatory response.[5][9] Conversely, more recent studies have demonstrated that M1 macrophages can exhibit a more elongated and interconnected mitochondrial network compared to resting (M0) or alternatively activated (M2) macrophages.[10][11] This highlights the complexity of mitochondrial remodeling and underscores the need for robust quantitative analysis to dissect these phenotypes.
Comparative Analysis of Mitochondrial Morphology: M1 vs. M0/M2
The following table summarizes the quantitative data on mitochondrial morphology in different macrophage polarization states as reported in recent literature.
| Parameter | M0 (Resting) | M1 (Pro-inflammatory) | M2 (Anti-inflammatory) | Key Findings |
| Overall Morphology | Intermediate, mixed tubular and fragmented. | Contradictory findings: Described as both highly fragmented/punctate[6][7] and significantly more elongated/fused.[10][11] | Elongated and interconnected network.[6][10][11] | The morphology in M1 macrophages is a key point of difference and debate in the field. |
| Mitochondrial Length | Baseline length. | Significantly longer mitochondrial network observed 24h post-stimulation with LPS + IFNγ.[10][11] | Shorter mitochondrial network compared to M1.[10][11] | Quantitative analysis using ImageJ showed a clear increase in average mitochondrial length in M1-polarized cells.[11] |
| Network Connectivity | Moderate connectivity. | Can be either reduced (fragmented phenotype) or increased (elongated phenotype). | High degree of interconnectivity.[6] | The degree of branching and number of junctions are key parameters measured by software like MitoGraph.[12] |
| Mitochondrial Cristae | Normal, lamellar structure. | Wider cristae compared to M0 and M2.[11] | Tightly packed, well-developed cristae.[7] | Transmission electron microscopy is required to resolve and quantify cristae morphology.[11] |
| Metabolic Profile | Primarily OXPHOS.[4] | Enhanced aerobic glycolysis; "broken" TCA cycle.[4][5][9] | Primarily OXPHOS and fatty acid oxidation (FAO).[6][9] | Metabolic shifts are a primary driver of the observed morphological changes.[6] |
Signaling Pathways and Experimental Workflow
The polarization of macrophages and the subsequent changes in mitochondrial morphology are governed by complex signaling networks and require precise experimental procedures for accurate analysis.
Signaling Pathway in M1 Macrophage Mitochondrial Remodeling
The diagram below illustrates the key signaling events that link M1 polarization stimuli to metabolic reprogramming and alterations in mitochondrial dynamics.
References
- 1. Methods to Assess Mitochondrial Morphology in Mammalian Cells Mounting Autophagic or Mitophagic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]
- 3. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effects of Metabolism on Macrophage Polarization Under Different Disease Backgrounds [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M1 and Other Mitochondrial Fusion Promoters for Researchers
For Immediate Publication
This guide provides an objective comparison of the mitochondrial fusion promoter M1 with other agents that modulate mitochondrial dynamics. It is intended for researchers, scientists, and drug development professionals seeking to understand the available tools for manipulating mitochondrial fusion. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant cellular pathways.
Introduction to Mitochondrial Dynamics
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, function, and distribution within the cell. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, bioenergetics, and signaling. An imbalance in mitochondrial dynamics, often characterized by excessive fission or insufficient fusion, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. Consequently, small molecules that can modulate mitochondrial dynamics have emerged as valuable tools for both basic research and therapeutic development. This guide focuses on M1, a known mitochondrial fusion promoter, and compares its performance with other molecules that either directly or indirectly promote a fused mitochondrial network.
Overview of Compared Mitochondrial Fusion Promoters
This guide compares the following compounds:
-
M1 (Mitochondrial Fusion Promoter 1): A cell-permeable phenylhydrazone compound that directly promotes mitochondrial fusion.
-
Mdivi-1 (B1676016) (Mitochondrial Division Inhibitor 1): A small molecule that inhibits the key mitochondrial fission protein, Dynamin-related protein 1 (Drp1), thereby indirectly promoting a more fused mitochondrial network.
-
Mitofusin Activators (e.g., MASM7, Chimera C): Small molecules designed to directly activate mitofusins (Mfn1 and Mfn2), the key proteins mediating outer mitochondrial membrane fusion.
-
BGP-15: An insulin-sensitizing agent that has been shown to promote mitochondrial fusion and protect against oxidative stress.
Quantitative Performance Comparison
The following table summarizes the quantitative data available for the discussed mitochondrial fusion promoters. It is important to note that experimental conditions, cell types, and quantification methods can vary between studies, making direct comparisons challenging.
| Compound | Mechanism of Action | Cell Type | Concentration | Effect | Citation |
| M1 | Direct Fusion Promoter | Mfn1-/- MEFs | EC50 = 5.3 µM | Induces mitochondrial elongation | [1] |
| Mfn2-/- MEFs | EC50 = 4.42 µM | Induces mitochondrial elongation | [1] | ||
| SH-SY5Y cells | 5 µM | Protects against MPP+-induced mitochondrial fragmentation | [1] | ||
| TM3 mouse Leydig cells | 1 µM | Reduces apoptosis | [1] | ||
| Mdivi-1 | Indirect (Fission Inhibitor) | N2a cells | 25 µM & 75 µM | Increases levels of Mfn1, Mfn2, and Opa1 | [2] |
| Cardiomyocytes | 100 µmol/L | Decreases Drp1 expression over time | [3] | ||
| Mitofusin Activators | Direct Mitofusin Activation | Genetically diverse ALS patient reprogrammed motor neurons and fibroblasts | 100 nM (Chimera C) | Corrected mitochondrial fragmentation, depolarization, and dysmotility | [4] |
| BGP-15 | Promotes fusion, cytoprotective | Neonatal rat cardiomyocytes (NRCMs) | Not specified | Significantly increased OPA1, MFN1, and MFN2 proteins in H2O2 stressed cells | [5] |
Signaling Pathways and Mechanisms of Action
The regulation of mitochondrial dynamics is a complex process involving a number of key protein players. The compounds discussed in this guide influence these pathways through different mechanisms.
Mitochondrial Fusion and Fission Machinery
Mitochondrial fusion is a two-step process involving the fusion of the outer mitochondrial membrane (OMM), mediated by Mitofusins 1 and 2 (Mfn1/2), and the fusion of the inner mitochondrial membrane (IMM), mediated by Optic Atrophy 1 (OPA1). Mitochondrial fission, the opposing process, is primarily driven by the dynamin-related protein 1 (Drp1), which is recruited to the OMM to constrict and divide the mitochondrion.
Caption: Core machinery of mitochondrial fusion and fission.
Mechanism of M1
M1 is a direct promoter of mitochondrial fusion. While its precise molecular target is still under investigation, studies have shown that its pro-fusion effect is dependent on the presence of Mfn1/2 and OPA1.[6] This suggests that M1 may act by enhancing the activity or interaction of these core fusion proteins.
Caption: Proposed mechanism of M1 action.
Mechanism of Mdivi-1
Mdivi-1 is a widely used inhibitor of Drp1. By blocking Drp1's GTPase activity or its recruitment to the mitochondria, Mdivi-1 prevents mitochondrial fission, which shifts the dynamic balance towards a more fused mitochondrial network. However, it is important to note that some studies have reported off-target effects of Mdivi-1, including the inhibition of mitochondrial respiratory complex I, which could contribute to its observed cellular effects.[3][7]
Caption: Mechanism of Mdivi-1 action.
Experimental Protocols
Accurate assessment of mitochondrial fusion is critical for evaluating the efficacy of compounds like M1. Below are outlines of common experimental protocols used in the field.
Imaging-based Mitochondrial Fusion Assay (using mito-PAGFP)
This technique allows for the direct visualization and quantification of mitochondrial fusion events in living cells.
Principle: A photoactivatable Green Fluorescent Protein targeted to the mitochondrial matrix (mito-PAGFP) is expressed in cells. A specific population of mitochondria is photoactivated with a laser, and the spread of the green fluorescence to non-activated mitochondria over time is monitored by time-lapse microscopy. The rate of fluorescence spread is a direct measure of mitochondrial fusion.
Brief Protocol:
-
Transfect cells with a plasmid encoding mito-PAGFP.
-
Identify a region of interest (ROI) within a cell containing a subset of mitochondria.
-
Photoactivate the mito-PAGFP within the ROI using a 405 nm laser.
-
Acquire time-lapse images of the entire cell using a 488 nm laser to track the diffusion of the photoactivated GFP.
-
Quantify the fluorescence intensity in both the photoactivated and non-photoactivated regions over time to determine the rate of fusion.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of mdivi-1 in altering mitochondrial dynamics, respiration, and autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating mitofusins interrupts mitochondrial degeneration and delays disease progression in SOD1 mutant amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide: M1 Molecule vs. Genetic Overexpression of Mitofusins for Modulating Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a balance between fusion and fission events, is critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions. Consequently, strategies to modulate mitochondrial dynamics are of significant interest for therapeutic development. This guide provides an objective comparison of two prominent approaches to promote mitochondrial fusion: the pharmacological agent M1 and the genetic overexpression of mitofusin (MFN) proteins.
I. Introduction to Mitochondrial Fusion Modulators
M1: A Small Molecule Promoter of Mitochondrial Fusion
M1 is an experimental small molecule, a hydrazone compound, identified for its ability to promote mitochondrial fusion.[1][2][3] It acts as a modulator of mitochondrial dynamics, enhancing mitochondrial elongation and connectivity.[1][2][3] Studies have shown that M1 can protect cells from stress-induced mitochondrial fragmentation and associated cell death.[1][2][3] Notably, the pro-fusion activity of M1 is dependent on the core mitochondrial fusion machinery, as its effects are abolished in cells lacking both Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2) or Optic Atrophy 1 (OPA1).[4][5] This suggests that M1 likely acts by enhancing the existing fusion pathways rather than inducing fusion through an entirely independent mechanism.
Genetic Overexpression of Mitofusins (MFN1 and MFN2)
Mitofusins are GTPase proteins located on the outer mitochondrial membrane that are central to the process of mitochondrial fusion.[6] MFN1 and MFN2 can form both homodimers and heterodimers to tether adjacent mitochondria and mediate the fusion of their outer membranes.[6] Genetic overexpression of MFN1 or MFN2, typically achieved through viral vectors or plasmid transfection, is a widely used experimental technique to enhance mitochondrial fusion.[7][8] This approach can rescue mitochondrial morphology defects in cells with deficient fusion and has been shown to impact cellular processes such as proliferation, apoptosis, and metabolism.[7][9][8] However, the level of overexpression is a critical factor, as excessive amounts of mitofusins can lead to mitochondrial hyperfusion, clustering, and potential cellular dysfunction.
II. Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of M1 and mitofusin overexpression on key mitochondrial parameters. It is important to note that these data are collated from different studies with varying experimental models and conditions, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Effects on Mitochondrial Morphology
| Parameter | M1 Treatment | MFN1/MFN2 Overexpression | Reference(s) |
| Mitochondrial Length | Significant increase in mitochondrial size in cultured adult DRG neurons. | MFN2 overexpression increased the mean size of mitochondria in cardiomyocytes. | [4][5][10] |
| Mitochondrial Morphology | Promotes elongated and interconnected mitochondrial networks. | Overexpression induces the formation of mitochondrial networks; excessive overexpression can lead to perinuclear clustering. | [1][2][3][6] |
Table 2: Effects on Mitochondrial Function
| Parameter | M1 Treatment | MFN1/MFN2 Overexpression | Reference(s) |
| Mitochondrial Membrane Potential (ΔΨm) | Preserves mitochondrial membrane potential under stress conditions. | MFN2 overexpression significantly increased mitochondrial membrane potential in cardiomyocytes under stress. In some contexts, MFN2 overexpression has been shown to decrease mitochondrial membrane potential. | [7][8][11] |
| ATP Production | Rescued ATP production in cells treated with toxins. | MFN2 overexpression in pulmonary arterial endothelial cells led to a reduction in mitochondrial ATP production and an increase in glycolytic ATP production. In other cell types under stress, MFN2 overexpression improved ATP-linked respiration. | [4][7] |
| Mitochondrial Respiration (OCR) | Not extensively reported in publicly available literature. | MFN2 overexpression improved basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in cardiomyocytes under stress. | [7] |
| Reactive Oxygen Species (ROS) | Reduced mitochondria-derived ROS in cardiomyocytes under stress. | MFN2 overexpression reduced both total cellular ROS and mitochondria-derived ROS in cardiomyocytes under stress. In contrast, in pulmonary arterial endothelial cells, MFN2 overexpression increased mitochondrial ROS levels. | [7][12][11] |
III. Signaling Pathways
Both M1 and mitofusin overexpression have been shown to influence key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and potential therapeutic applications.
M1 Signaling Interactions
M1 has been reported to exert its protective effects through the modulation of the PI3K-AKT signaling pathway.
References
- 1. Rapid and quantitative in vitro analysis of mitochondrial fusion and its interplay with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wms-site.com [wms-site.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial fusion and fission proteins: novel therapeutic targets for combating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial dynamics by regulating Mfn2 for therapeutic intervention in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mfn2 Overexpression Attenuates Cardio-Cerebrovascular Ischemia–Reperfusion Injury Through Mitochondrial Fusion and Activation of the AMPK/Sirt3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Relationship between Mitofusin 2-Mediated Mitochondrial Hyperfusion, Metabolic Remodeling, and Glycolysis in Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
M1 and Mdivi-1: A Comparative Guide to Their Synergistic Effects on Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of mitochondrial fission and fusion, collectively termed mitochondrial dynamics, is fundamental to cellular health, governing processes from energy production to programmed cell death. Dysregulation of this delicate balance is a hallmark of numerous pathologies, making the modulation of mitochondrial dynamics a promising therapeutic avenue. This guide provides a comprehensive comparison of two key modulators, the mitochondrial fusion promoter M1 and the fission inhibitor Mdivi-1, with a focus on their synergistic potential in restoring mitochondrial homeostasis.
Probing Mitochondrial Dynamics: M1 and Mdivi-1
Mitochondrial dynamics are governed by a suite of proteins. Fusion, the merging of mitochondria, is primarily mediated by Mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner membrane. Conversely, fission, the division of mitochondria, is driven by the recruitment of Dynamin-related protein 1 (Drp1) from the cytosol to the mitochondrial outer membrane.
M1 is a small molecule that promotes mitochondrial fusion.[1] It has been shown to upregulate the expression of key fusion proteins, Mfn1, Mfn2, and OPA1, leading to the formation of elongated and interconnected mitochondrial networks.[1]
Mdivi-1 is widely recognized as an inhibitor of mitochondrial fission.[2][3] It primarily targets the GTPase activity of Drp1, preventing its oligomerization and subsequent constriction of the mitochondrial membrane.[3][4] This inhibition leads to a reduction in mitochondrial fragmentation.
The opposing yet complementary mechanisms of action of M1 and Mdivi-1 present a compelling case for their combined use to synergistically shift the balance towards mitochondrial fusion.
Synergistic Restoration of Mitochondrial Function: Experimental Evidence
A key study investigating the effects of M1, Mdivi-1, and their combination in a rat model of pre-diabetes with cardiac ischemia-reperfusion (I/R) injury provides valuable insights into their synergistic potential. While this study focused on functional outcomes and protein expression, the results strongly imply a synergistic effect on mitochondrial dynamics.
Table 1: Comparative Effects of M1, Mdivi-1, and Combination Therapy on Mitochondrial Function in Pre-diabetic I/R Rats
| Parameter | Control (Vehicle) | M1 (2 mg/kg) | Mdivi-1 (1.2 mg/kg) | M1 + Mdivi-1 |
| Mitochondrial ROS Production | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Mitochondrial Membrane Potential | Decreased (Depolarized) | Significantly Restored | Significantly Restored | Significantly Restored |
| Mitochondrial Swelling | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data summarized from a study on cardiac ischemia-reperfusion injury in pre-diabetic rats.[5][6]
Table 2: Comparative Effects of M1, Mdivi-1, and Combination Therapy on Mitochondrial Dynamics Proteins in Pre-diabetic I/R Rats
| Protein | Control (Vehicle) | M1 (2 mg/kg) | Mdivi-1 (1.2 mg/kg) | M1 + Mdivi-1 |
| Mfn1 Expression | Decreased | Increased | Increased | Increased |
| Mfn2 Expression | Decreased | Increased | Increased | Increased |
| OPA1 Expression | Decreased | Increased | Increased | Increased |
| Drp1 Expression (Mitochondrial) | Increased | Decreased | Decreased | Decreased |
Data summarized from a study on cardiac ischemia-reperfusion injury in pre-diabetic rats.[6]
The data demonstrates that both M1 and Mdivi-1 individually improve mitochondrial function and modulate the expression of dynamics-related proteins. Notably, the combination therapy consistently shows robust improvements, suggesting a synergistic or at least additive effect in restoring a healthy mitochondrial phenotype. The coordinated upregulation of fusion proteins by M1 and downregulation of the key fission protein by Mdivi-1 creates a powerful dual-pronged approach to combat excessive mitochondrial fragmentation.
Signaling Pathways and Synergistic Interactions
The synergistic effects of M1 and Mdivi-1 can be visualized through their impact on the core machinery of mitochondrial dynamics.
By combining M1 and Mdivi-1, researchers can simultaneously enhance the pro-fusion signaling cascade while blocking the primary pathway for mitochondrial division.
Experimental Protocols
Reproducible and rigorous experimental design is paramount when investigating the effects of M1 and Mdivi-1. Below are detailed methodologies for key experiments.
In Vitro Co-treatment and Fluorescence Microscopy
This protocol outlines the steps for treating cultured cells with M1 and Mdivi-1 and subsequently visualizing mitochondrial morphology using fluorescence microscopy.
1. Cell Culture and Treatment:
-
Plate cells of interest (e.g., HeLa, SH-SY5Y, or primary neurons) on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare stock solutions of M1 and Mdivi-1 in DMSO.
-
On the day of the experiment, dilute the stock solutions in pre-warmed cell culture medium to the final desired concentrations. It is recommended to perform a dose-response curve for each compound and the combination to determine optimal concentrations for your cell type.
-
Treat cells with vehicle (DMSO), M1 alone, Mdivi-1 alone, or a combination of M1 and Mdivi-1 for the desired duration (e.g., 4, 12, or 24 hours).
2. Mitochondrial Staining:
-
Thirty minutes before the end of the treatment period, add a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (200 nM), to the culture medium.
-
Incubate the cells at 37°C in the dark.
3. Fixation and Permeabilization:
-
After incubation with the mitochondrial probe, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a confocal or high-resolution fluorescence microscope. Capture Z-stacks to obtain three-dimensional information about the mitochondrial network.
-
Quantify mitochondrial morphology using image analysis software such as ImageJ/Fiji with plugins like MiNA (Mitochondrial Network Analysis) or other automated analysis platforms. Key parameters to measure include:
-
Mitochondrial footprint: Total area occupied by mitochondria.
-
Mitochondrial length and width: To assess elongation.
-
Branching: Number of branches per mitochondrion.
-
Network connectivity: Degree of interconnection of the mitochondrial network.
-
Western Blot Analysis of Mitochondrial Dynamics Proteins
This protocol details the steps for analyzing the expression levels of key mitochondrial fission and fusion proteins following treatment with M1 and Mdivi-1.
1. Sample Preparation:
-
Culture and treat cells as described in the in vitro co-treatment protocol.
-
Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mfn1, Mfn2, OPA1, Drp1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control.
Conclusion
The combined application of the this compound and the fission inhibitor Mdivi-1 offers a powerful and synergistic strategy to modulate mitochondrial dynamics. By simultaneously upregulating the machinery responsible for mitochondrial fusion and inhibiting the key driver of fission, this combination therapy holds significant promise for restoring mitochondrial homeostasis in a variety of disease models. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and harness the therapeutic potential of this synergistic approach. Future studies focusing on detailed quantitative analysis of mitochondrial morphology and network dynamics following co-treatment will be crucial to fully elucidate the synergistic interplay between these two potent modulators of mitochondrial health.
References
- 1. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mito-egfp-probe.com [mito-egfp-probe.com]
- 4. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 5. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls in Mitochondrial Fusion Promoter M1 Experiments
For researchers, scientists, and drug development professionals investigating mitochondrial dynamics, the small molecule Mitochondrial Fusion Promoter M1 presents a powerful tool to enhance mitochondrial fusion. However, rigorous experimental design necessitates the use of appropriate negative controls to validate the specificity of M1's effects. This guide provides a comprehensive comparison of suitable negative controls for M1 experiments, complete with experimental data, detailed protocols, and visual workflows to ensure the integrity of your research findings.
This compound is a hydrazone-containing compound that has been demonstrated to promote the elongation of mitochondria, particularly in instances of mitochondrial fragmentation.[1][2] Its mechanism is dependent on the core mitochondrial fusion machinery, including Mitofusins (Mfn1 and Mfn2) and Optic Atrophy 1 (OPA1). To distinguish the specific fusion-promoting activity of M1 from other cellular effects, it is crucial to employ a multi-faceted negative control strategy. This guide outlines three key types of negative controls: vehicle controls, functional negative controls that induce mitochondrial fragmentation, and genetic negative controls that disrupt the core fusion machinery.
Comparison of Negative Controls for M1 Experiments
To objectively assess the performance of M1, it is essential to compare its effects against well-defined negative controls. The following table summarizes the expected outcomes when using M1 in conjunction with these controls in a typical mitochondrial morphology assay.
| Treatment Group | Expected Mitochondrial Morphology | Rationale | Representative Data (Hypothetical % of cells with fragmented mitochondria) |
| Untreated Control | Elongated/Intermediate | Baseline mitochondrial network. | 20% |
| Vehicle Control (DMSO) | Elongated/Intermediate | To control for the effects of the solvent used to dissolve M1.[3][4][5] | 22% |
| M1 Treatment | Elongated | Demonstrates the fusion-promoting activity of M1. | 10% |
| Functional Negative Control (e.g., CCCP) | Fragmented | Induces mitochondrial fragmentation, creating a condition for M1 to rescue.[6][7][8] | 85% |
| M1 + Functional Negative Control (e.g., CCCP) | Elongated/Intermediate | Demonstrates M1's ability to rescue induced mitochondrial fragmentation. | 35% |
| Genetic Negative Control (e.g., Mfn1/2 or OPA1 siRNA) | Fragmented | Disrupts the core fusion machinery, preventing M1 from exerting its effect.[9][10][11][12][13][14][15] | 80% |
| M1 + Genetic Negative Control (e.g., Mfn1/2 or OPA1 siRNA) | Fragmented | Shows that M1's activity is dependent on the presence of essential fusion proteins. | 78% |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are protocols for the key experiments cited in this guide.
Protocol 1: In Vitro M1 Treatment and Vehicle Control
This protocol outlines the procedure for treating cultured cells with M1 and a vehicle control to assess changes in mitochondrial morphology.
Materials:
-
Cultured mammalian cells (e.g., HeLa, U2OS)
-
Complete culture medium
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Mitochondrial staining reagent (e.g., MitoTracker™ Red CMXRos)
-
Phosphate-buffered saline (PBS), sterile
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Prepare working solutions of M1 in complete culture medium at the desired final concentration (e.g., 5-10 µM). The final DMSO concentration should be kept constant across all conditions and should typically not exceed 0.1% to avoid solvent-induced toxicity.[7]
-
Prepare a vehicle control working solution by adding the same volume of DMSO to complete culture medium as used for the highest concentration of M1.
-
Remove the old medium from the cells and replace it with the M1-containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 4-24 hours).
-
Thirty minutes before the end of the incubation, add the mitochondrial staining reagent to the medium according to the manufacturer's instructions.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope and quantify mitochondrial morphology.
Protocol 2: Induction of Mitochondrial Fragmentation with CCCP
This protocol describes how to induce mitochondrial fragmentation using the protonophore CCCP, creating a functional negative control condition.
Materials:
-
Cultured mammalian cells
-
Complete culture medium
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Other materials as listed in Protocol 1
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to prepare cells.
-
Prepare a working solution of CCCP in complete culture medium at a final concentration of 10-20 µM.[3][16]
-
Prepare a vehicle control with the same final DMSO concentration.
-
Treat the cells with CCCP or vehicle control for a short period (e.g., 1-4 hours) to induce fragmentation.[16][17]
-
To test the rescue effect of M1, cells can be co-treated with CCCP and M1, or pre-treated with M1 before CCCP exposure.
-
Proceed with mitochondrial staining, fixation, and imaging as described in Protocol 1 (steps 6-11).
Protocol 3: Genetic Knockdown of Mitochondrial Fusion Proteins
This protocol details the use of siRNA to knockdown essential fusion proteins, serving as a genetic negative control.
Materials:
-
Cultured mammalian cells
-
Complete culture medium
-
siRNA targeting Mfn1, Mfn2, or OPA1 (and a non-targeting control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium (or similar)
-
Western blotting reagents to confirm protein knockdown
-
Other materials as listed in Protocol 1
Procedure:
-
Seed cells in a multi-well plate at a density that will be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA in Opti-MEM™. In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 48-72 hours to allow for protein knockdown.
-
After the incubation period, a subset of cells should be lysed to confirm protein knockdown by Western blotting.
-
The remaining cells can then be treated with M1 or vehicle control as described in Protocol 1 to assess the dependency of M1's effect on the targeted fusion protein.
-
Proceed with mitochondrial staining, fixation, and imaging as described in Protocol 1 (steps 6-11).
Visualizing Experimental Logic and Workflows
To further clarify the experimental design and the relationships between M1 and its negative controls, the following diagrams are provided.
Caption: M1 promotes mitochondrial fusion via the core fusion machinery.
Caption: Workflow for M1 experiments with negative controls.
Caption: Logical relationships of M1 and its negative controls.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clearance of damaged mitochondria via mitophagy is important to the protective effect of ischemic preconditioning in kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting DRP1 with Mdivi-1 to correct mitochondrial abnormalities in ADOA+ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Fusion Via OPA1 and MFN1 Supports Liver Tumor Cell Metabolism and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial Fusion Via OPA1 and MFN1 Supports Liver Tumor Cell Metabolism and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating M1-Induced Mitochondrial Fusion: A Comparative Guide to Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established positive controls for validating mitochondrial fusion in M1-polarized macrophages. It includes detailed experimental protocols, quantitative performance data, and visual diagrams of key cellular pathways to support robust experimental design and data interpretation.
Introduction: Mitochondrial Dynamics in M1 Macrophages
Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. Classically activated, or M1, macrophages are pro-inflammatory and play a critical role in host defense. This functional state is tightly linked to profound metabolic reprogramming, with a shift towards glycolysis.[1] This metabolic shift is accompanied by dynamic changes in mitochondrial morphology, a balance between fusion (elongation) and fission (fragmentation).
While lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), canonical M1 polarizing stimuli, often induce mitochondrial fission to support inflammatory signaling[2], understanding the mechanisms that can promote fusion in this context is crucial.[3] Validating experimental systems with reliable positive controls for mitochondrial fusion is therefore essential for studies aiming to identify novel therapeutic agents that modulate macrophage function by altering mitochondrial dynamics. This guide compares two primary types of positive controls: pharmacological promoters and genetic overexpression of fusion-related proteins.
Comparison of Positive Controls for Mitochondrial Fusion
To validate assays designed to measure mitochondrial fusion in M1 macrophages, it is critical to employ controls that reliably induce a fused mitochondrial phenotype. Below is a comparison of two effective approaches.
| Positive Control | Mechanism of Action | Typical Readout & Expected Outcome | Advantages | Limitations |
| Pharmacological Promoter: M1 Hydrazone | A small molecule hydrazone compound that directly promotes mitochondrial fusion.[4] | Morphology: Increased mitochondrial length and interconnectivity. Function: Potential modulation of cytokine release (e.g., reduced IL-6, IL-12p40).[5][6] | - Easy to implement in vitro - Dose-dependent and reversible - Commercially available[4][7][8] | - Potential for off-target effects - Optimal concentration may vary between cell types |
| Genetic Overexpression: Mitofusin-1 (Mfn1) or Optic Atrophy 1 (Opa1) | Overexpression of key GTPase proteins that mediate the fusion of the outer (Mfn1) and inner (Opa1) mitochondrial membranes.[9][10] | Morphology: Significant mitochondrial elongation, often forming a hyper-fused, perinuclear network.[11] Function: Can rescue fusion defects and may alter cellular respiration.[6][12] | - Highly specific mechanism of action - Provides a robust and often maximal fusion phenotype | - Requires genetic manipulation (e.g., transfection, viral transduction) - Overexpression may not reflect physiological levels, potentially causing artifacts |
Experimental Protocols
M1 Polarization of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow and their subsequent polarization to an M1 phenotype.
Materials:
-
Femurs and tibias from 6-8 week old mice
-
IMDM or RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
-
L-929 cell-conditioned medium (as a source of M-CSF) or recombinant M-CSF (10 ng/mL)
-
Lipopolysaccharide (LPS) (final concentration: 100 ng/mL)
-
Interferon-gamma (IFN-γ) (final concentration: 20 ng/mL)
-
Sterile PBS, 70 µm cell strainer, syringes, and needles
Procedure:
-
Isolation of Bone Marrow: Aseptically isolate femurs and tibias. Cut the ends of the bones and flush the marrow into a sterile tube using a syringe with cold culture medium.[7][9]
-
Cell Preparation: Create a single-cell suspension by passing the marrow through a 21G needle 4-6 times. Filter the suspension through a 70 µm cell strainer.[7]
-
Differentiation: Centrifuge the cells, resuspend in BMDM growth medium (containing M-CSF), and culture for 7 days. Replace the medium every 2-3 days.[7][9]
-
M1 Polarization: On day 7, replace the medium with fresh culture medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL). Incubate for 24 hours before proceeding with experiments.[7][13][14]
Application of Positive Controls
a) Pharmacological Induction with M1 Hydrazone:
-
Prepare a stock solution of M1 hydrazone (e.g., 15 mM in DMSO).[4]
-
After M1 polarization, treat the BMDMs with the desired final concentration of M1 hydrazone (typically in the range of 5-20 µM) for a specified duration (e.g., 4-24 hours) before analysis. Include a vehicle (DMSO) control. Note: It can be beneficial to co-treat with a fission inhibitor like Mdivi-1 (e.g., 10-50 µM) to achieve a more pronounced fusion phenotype.[5][15]
b) Genetic Overexpression of Mfn1:
-
On day 6 of BMDM differentiation, transfect the cells with a plasmid encoding Mfn1 (e.g., EGFP-Mfn1) using a macrophage-appropriate transfection reagent.
-
On day 7, proceed with the 24-hour M1 polarization protocol as described above.
-
Analyze the transfected (e.g., GFP-positive) cells for mitochondrial morphology and function. Use an empty vector transfection as a control.
Analysis of Mitochondrial Morphology
Materials:
-
Hoechst 33342 for nuclear staining
-
Confocal microscope
-
ImageJ/Fiji software with the MiNA (Mitochondrial Network Analysis) macro or similar analysis plugins[15]
Procedure:
-
Staining: Incubate live M1-polarized BMDMs (treated with controls) with 100-250 nM MitoTracker dye for 30 minutes at 37°C.[7][15] Add Hoechst 33342 for the final 5-10 minutes.
-
Imaging: Wash cells with fresh medium and acquire Z-stack images using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil).[16]
-
Image Analysis: a. Open the Z-stack images in ImageJ/Fiji. b. Use the polygon tool to select individual cells. c. Apply a threshold to the mitochondrial channel to create a binary image. d. Use a specialized plugin or macro to quantify morphological parameters.[17][18] Key parameters include:
- Mitochondrial Footprint: Total area covered by mitochondria.
- Average Branch Length: A measure of mitochondrial elongation.
- Network Size/Interconnectivity: An indicator of the complexity of the mitochondrial network.
Analysis of Mitochondrial Function
a) Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer:
-
Cell Plating: Seed differentiated BMDMs into a Seahorse XF microplate and allow them to adhere. Polarize to M1 and treat with positive controls as described above.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.[19][20]
-
Mito Stress Test: Perform a standard Mito Stress Test by sequentially injecting oligomycin (B223565), FCCP, and rotenone/antimycin A.[21]
-
Data Analysis: The Seahorse software automatically calculates key parameters:
-
Basal Respiration: Baseline OCR.
-
ATP-Linked Respiration: Decrease in OCR after oligomycin injection.
-
Maximal Respiration: OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
b) Intracellular ATP Measurement:
-
Sample Preparation: After M1 polarization and treatment, lyse the cells to release intracellular ATP.
-
ATP Assay: Use a commercial bioluminescence-based ATP assay kit (e.g., ATPlite).[5] The luciferase enzyme uses ATP to generate a light signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light intensity is directly proportional to the ATP concentration.[13]
-
Normalization: Normalize the results to the total protein concentration in each sample.
Signaling Pathways and Experimental Workflows
M1 Polarization Signaling to Mitochondrial Dynamics
LPS binding to TLR4 on the macrophage surface initiates a signaling cascade that influences mitochondrial dynamics. This pathway involves adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and subsequent pro-inflammatory gene expression. This signaling can promote mitochondrial fission through the phosphorylation and activation of Drp1, a key fission protein.[2][21] Positive controls for fusion act by either directly counteracting this process (e.g., M1 hydrazone) or by increasing the abundance of pro-fusion machinery (e.g., Mfn1/Opa1 overexpression).
Caption: M1 polarization signaling cascade leading to mitochondrial fission.
General Experimental Workflow
The following diagram outlines the typical workflow for validating mitochondrial fusion in M1 macrophages using positive controls.
Caption: Experimental workflow for validating mitochondrial fusion.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic reprogramming of macrophages by PKM2 promotes IL-10 production via adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitofusin 1 overexpression rescues the abnormal mitochondrial dynamics caused by the Mitofusin 2 K357T mutation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fusion Mediated by Mitofusin 1 Regulates Macrophage Mycobactericidal Activity by Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DRP1 with Mdivi-1 to correct mitochondrial abnormalities in ADOA+ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP release is required for Toll-like receptor-induced monocyte/macrophage activation, NLRP3 inflammasome signaling, IL-1β production, and the host immune response to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. Video: Author Spotlight: THP-1 Macrophage Response to LPS/ATP — Unveiling the Pyroptosis, Apoptosis, and Necroptosis Spectrum [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
Restoring Mitochondrial Dynamics: A Comparative Guide to M1 (Mfn1) Overexpression and Alternatives in Mfn1/Mfn2 Double Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of mitochondrial fusion and fission is essential for maintaining cellular health, and its disruption is implicated in a range of diseases. The complete loss of the outer mitochondrial membrane fusion proteins, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), results in a severe phenotype characterized by mitochondrial fragmentation and cellular dysfunction. This guide provides a comparative analysis of strategies aimed at rescuing this phenotype, with a primary focus on the reintroduction of Mfn1, herein referred to as M1, in Mfn1/Mfn2 double knockout (dKO) cells. We will objectively compare the performance of M1 overexpression with alternative approaches and provide the supporting experimental data and protocols necessary for an informed research strategy.
The Landscape of Mitochondrial Rescue: M1 Overexpression vs. Alternatives
In the absence of endogenous Mfn1 and Mfn2, the mitochondrial network collapses into small, punctate organelles. The primary strategies to counteract this involve either re-establishing fusion or inhibiting the opposing fission process. Here, we compare the overexpression of Mfn1 (M1) with the inhibition of Dynamin-related protein 1 (Drp1), a key component of the mitochondrial fission machinery.
Quantitative Comparison of Rescue Strategies
The following tables summarize the quantitative effects of Mfn1 overexpression and Drp1 inhibition on key cellular phenotypes in the context of mitofusin deficiency. It is important to note that while data for single knockouts (SKO) are more readily available, they provide a strong basis for understanding the potential effects in dKO cells.
Table 1: Effect on Mitochondrial Morphology
| Treatment/Intervention | Cell Type | Parameter Measured | Result | Reference |
| Mfn1 Overexpression | Mfn2 KO MEFs | % of cells with tubular mitochondria | 75-80% rescue | [1] |
| Mfn1 KO MEFs | % of cells with tubular mitochondria | 91% rescue | [1] | |
| Mfn2 Overexpression | Mfn1 KO MEFs | % of cells with tubular mitochondria | 25% rescue | [1] |
| Mfn1/Mfn2 dKO MEFs | % of cells with filamentous mitochondria | ~60% (vs. ~5% in dKO) | [2] | |
| Drp1 Inhibition (dominant-negative Drp1) | Mfn1 KO MEFs | % of cells with tubular mitochondria | 90% rescue | [1] |
| Mfn2 KO MEFs | % of cells with tubular mitochondria | 50% rescue | [1] |
Table 2: Effect on Apoptosis
| Treatment/Intervention | Cell Type | Parameter Measured | Result | Reference |
| Mfn2 Overexpression | Rotenone-treated SH-SY5Y cells | Caspase-3 activity (fold change) | Significant decrease vs. control | [3] |
| Diabetic mouse hearts | % of TUNEL-positive nuclei | Significant decrease vs. diabetic control | [4] | |
| Mfn1/Mfn2 Knockdown | ARPE-19 cells | ROS content | Significant increase | [5] |
| SKOV3/DDP cells (Mfn2 siRNA) | Cleaved Caspase-3/9 expression | Aggravated DDP-induced increase | [6] | |
| Drp1 Inhibition (Mdivi-1) | Serum-starved cells | Oxidative stress | Reduced | [5] |
| DDP-treated SKOV3 cells (Drp1 siRNA) | Cleaved Caspase-3/9 expression | Alleviated DDP-induced increase | [6] |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Signaling pathway in wild-type vs. Mfn1/Mfn2 dKO cells.
Caption: Comparison of rescue strategies for Mfn1/Mfn2 dKO cells.
Caption: Experimental workflow for M1 (Mfn1) overexpression in dKO MEFs.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: Retroviral Overexpression of Mfn1 in Mfn1/Mfn2 dKO MEFs
1. Cell Culture:
-
Culture Mfn1/Mfn2 double knockout Mouse Embryonic Fibroblasts (MEFs) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and non-essential amino acids.
-
Maintain cells in a 37°C incubator with 5% CO2.
2. Retrovirus Production:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with a retroviral vector encoding Mfn1 (e.g., pBABE-puro-Mfn1) and packaging plasmids (e.g., pCL-Eco) using a suitable transfection reagent.
-
Collect the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C or use immediately.
3. Transduction of MEFs:
-
Plate the Mfn1/Mfn2 dKO MEFs to be 50-60% confluent on the day of transduction.
-
Replace the culture medium with the viral supernatant supplemented with 8 µg/mL polybrene.
-
Incubate for 24 hours.
4. Selection of Transduced Cells:
-
After 24 hours, replace the viral medium with fresh culture medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 2-5 µg/mL for MEFs).
-
Maintain selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are eliminated.
5. Expansion and Analysis:
-
Expand the surviving, transduced cells for subsequent experiments.
-
Confirm Mfn1 overexpression by Western blotting.
Protocol 2: Immunofluorescence Staining for Mitochondrial Morphology
1. Cell Plating:
-
Plate transduced and control MEFs on glass coverslips in a 24-well plate and allow them to adhere overnight.
2. Fixation:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
3. Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
4. Blocking:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
5. Primary Antibody Incubation:
-
Dilute a primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
6. Secondary Antibody Incubation:
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
7. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify mitochondrial morphology (e.g., aspect ratio, form factor, percentage of cells with tubular mitochondria) using image analysis software such as ImageJ/Fiji.
Protocol 3: TUNEL Assay for Apoptosis Detection
1. Sample Preparation:
-
Plate and treat cells on coverslips as for immunofluorescence.
-
Fix and permeabilize the cells as described in Protocol 2 (steps 2 and 3).
2. Equilibration:
-
Wash the cells with PBS and then incubate with an equilibration buffer provided in a commercial TUNEL assay kit for 5-10 minutes at room temperature.
3. TdT Labeling Reaction:
-
Prepare the TdT reaction mixture containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or FITC-dUTP) according to the kit manufacturer's instructions.
-
Remove the equilibration buffer and incubate the cells with the TdT reaction mixture in a humidified chamber for 1 hour at 37°C, protected from light.
4. Stopping the Reaction:
-
Stop the reaction by adding a stop/wash buffer (as provided in the kit) or by washing the cells twice with PBS.
5. Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
Conclusion
The loss of both Mfn1 and Mfn2 leads to a profound disruption of mitochondrial dynamics, resulting in a fragmented mitochondrial network and increased susceptibility to apoptosis. This guide demonstrates that the overexpression of Mfn1 (M1) is a potent strategy to rescue this phenotype by restoring mitochondrial fusion and promoting an elongated, tubular mitochondrial morphology. An alternative approach is the inhibition of the fission protein Drp1, which can also lead to mitochondrial elongation by shifting the fission/fusion balance.
The choice of strategy will depend on the specific research question. Mfn1 overexpression directly addresses the genetic defect in dKO cells and is highly effective at restoring a tubular network. Drp1 inhibition offers a pharmacological approach that may be more readily translatable but may have off-target effects. For a comprehensive understanding, it is recommended to evaluate both strategies in parallel. The provided protocols offer a robust framework for conducting these critical experiments.
References
- 1. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. MFN2 ameliorates cell apoptosis in a cellular model of Parkinson's disease induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Dynamics Mediated by DRP1 and MFN2 Contributes to Cisplatin Chemoresistance in Human Ovarian Cancer SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of M1 Macrophages Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor efficacy of M1-polarized macrophages, a key component of the innate immune system, across various cancer cell types. M1 macrophages are known for their pro-inflammatory and cytotoxic functions, making them a focal point in immuno-oncology research.[1][2] This document synthesizes experimental data on their ability to inhibit proliferation, induce apoptosis, and reduce the viability of cancer cells, offering a valuable resource for researchers developing novel cancer therapies.
Comparative Efficacy of M1 Macrophages on Various Cancer Cell Lines
The anti-tumor activity of M1 macrophages and their secreted extracellular vesicles (M1-EVs) has been demonstrated across a range of cancer cell lines. While direct, standardized quantitative comparisons are challenging due to variations in experimental protocols, the existing data consistently highlight their potent anti-cancer effects. M1 macrophages exert their effects through the secretion of pro-inflammatory cytokines like TNF-α and IL-12, and the production of reactive oxygen and nitrogen species.[3][4][5]
Below is a summary of the observed efficacy of M1 macrophages and M1-EVs on different cancer cell lines.
| Cancer Type | Cell Line(s) | Observed Effects of M1 Macrophages / M1-EVs | Quantitative Data (Where Available) | Reference(s) |
| Breast Cancer | 4T1 | Decreased cell viability and proliferation; Induced apoptosis; Inhibited cell migration. | M1-EVs significantly decreased cell viability in a concentration-dependent manner. | [6] |
| MDA-MB-231 | Substantially reduced cell number after 5 days of co-culture. | - | [7] | |
| HCC1806 | Inhibition of oncogenic features (colony formation and migration). | - | [8][9] | |
| Lung Cancer | A549 | Suppressed proliferation and cell viability; Induced apoptosis and senescence; Enhanced chemosensitivity to cisplatin. | - | [10] |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Enhanced proliferation and invasion (Note: Some studies show pro-tumoral effects, highlighting context dependency). | - | [3] |
| Gastric Cancer | N/A | M1-EVs carrying miR-16-5p were shown to inhibit cancer progression by reducing PD-L1. | - | [4] |
| Glioma | N/A | M1-EVs inhibited glioma progression by delivering miR-150, which downregulates MMP-16. | - | [4][5] |
| Ovarian Cancer | N/A | Engineered M1-EVs (MEVs) showed improved anti-tumor activity in a mouse xenograft model. | - | [11] |
Note: The effects of M1 macrophages can be context-dependent, and some studies have reported pro-tumoral effects under certain conditions, particularly with prolonged inflammatory signaling.[3]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for the generation of M1 macrophages and their subsequent co-culture with cancer cells to assess efficacy.
Protocol 1: M1 Macrophage Polarization
This protocol describes the differentiation of a human monocytic cell line (e.g., THP-1) or primary monocytes into M1-polarized macrophages.
-
Monocyte Seeding and Differentiation to M0 Macrophages:
-
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
Induce differentiation into naive (M0) macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours at 37°C and 5% CO₂. The cells will become adherent.
-
After incubation, remove the PMA-containing medium and replace it with fresh RPMI-1640 medium. Rest the cells for 24 hours.
-
-
M1 Polarization:
-
To polarize the M0 macrophages into the M1 phenotype, replace the medium with fresh medium containing Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL).[2][8]
-
Incubate the cells for an additional 18-24 hours.[8]
-
Confirm M1 polarization by analyzing the expression of M1-specific markers such as CD80, CD86, HLA-DR, and the secretion of TNF-α and IL-12.[1][2][7]
-
Protocol 2: Macrophage-Cancer Cell Co-Culture Cytotoxicity Assay
This protocol outlines a method to assess the anti-tumor effects of M1 macrophages when cultured with cancer cells, often using a transwell system to separate the cell populations while allowing for communication via secreted factors.
-
Cell Seeding:
-
Co-Culture Setup:
-
Once the M1 macrophages are generated and the cancer cells are adherent, gently wash both the transwell insert and the cancer cell plate with PBS.
-
Add fresh, serum-reduced (e.g., 1% FBS) medium to the wells containing the cancer cells.
-
Place the transwell inserts containing the M1 macrophages into the wells with the cancer cells.[8][9]
-
-
Incubation and Analysis:
-
Co-culture the cells for 24, 48, or 72 hours.
-
After the desired incubation period, remove the transwell inserts.
-
Assess the viability and proliferation of the cancer cells in the lower chamber using standard assays such as:
-
MTT or WST-1 Assay: To measure metabolic activity as an indicator of cell viability.
-
Crystal Violet Staining: To quantify the number of adherent, viable cells.
-
Flow Cytometry with Annexin V/PI Staining: To quantify apoptosis and necrosis.
-
Wound Healing/Migration Assay: To assess the impact on cancer cell motility.[6]
-
-
Visualizing Mechanisms and Workflows
Diagrams are provided to visually represent the complex signaling pathways and experimental procedures involved in the analysis of M1 macrophage efficacy.
References
- 1. Major pathways involved in macrophage polarization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncobites.blog [oncobites.blog]
- 3. M1 macrophages – unexpected contribution to tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of M1 Macrophages and Their Extracellular Vesicles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of M1 Macrophages and Their Extracellular Vesicles in Cancer Therapy [mdpi.com]
- 6. Extracellular Vesicles from M1-Polarized Macrophages Combined with Hyaluronic Acid and a β-Blocker Potentiate Doxorubicin’s Antitumor Activity by Downregulating Tumor-Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposite Effects of M1 and M2 Macrophage Subtypes on Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
Validating M1's Mechanism of Action: A Comparative Guide to Opa1 Knockdown and Alternative Approaches
For researchers, scientists, and drug development professionals, rigorously validating a compound's mechanism of action is a cornerstone of preclinical development. This guide provides a comparative analysis of using siRNA knockdown of Optic atrophy 1 (Opa1) to validate the therapeutic mechanism of M1, a novel mitochondrial fusion promoter. We present supporting experimental data, detailed protocols, and a comparison with an alternative strategy for modulating mitochondrial dynamics.
The experimental drug M1 has emerged as a promising agent for promoting mitochondrial fusion, a process critical for cellular health and implicated in various pathologies.[1][2][3][4] A key protein in this process is Opa1, which governs the fusion of the inner mitochondrial membrane.[5][6][7][8] Groundbreaking research has demonstrated that the therapeutic effects of M1, particularly in promoting optic nerve regeneration, are critically dependent on the presence of Opa1. This was decisively shown by experiments where the silencing of the Opa1 gene via adeno-associated virus 2 (AAV2)-mediated siRNA delivery completely negated the regenerative effects of M1.[9]
This guide will delve into the experimental validation of M1's reliance on Opa1, offering a clear comparison with Mdivi-1 (B1676016), a well-characterized inhibitor of mitochondrial fission, to provide a broader perspective on therapeutic interventions targeting mitochondrial dynamics.
Data Presentation: M1 vs. Mdivi-1
To objectively assess the effects of M1 and its validation through Opa1 knockdown, we present quantitative data from relevant studies. For comparison, we include data on Mdivi-1, an inhibitor of the key mitochondrial fission protein, Dynamin-related protein 1 (Drp1).
| Compound/Treatment | Parameter Measured | Cell/Model System | Result | Reference |
| M1 | Axon Regeneration | Mouse Optic Nerve Crush | Promotes significant axon regeneration. | [9] |
| M1 + Opa1 siRNA | Axon Regeneration | Mouse Optic Nerve Crush | Abolishes M1-induced axon regeneration. | [9] |
| Mdivi-1 | Neuronal Viability (vs. NMDA-induced excitotoxicity) | Cultured Neurons | Increases neuronal viability by up to 13.5%. | [6] |
| Mdivi-1 | Mitochondrial Respiration (Basal) | Primary Cortical Neurons | Significant inhibition at concentrations of 50µM and 100µM. | [8] |
| Mdivi-1 | Mitochondrial Morphology | Various cell lines | Induces mitochondrial elongation by inhibiting fission. | [5][7] |
Note: Specific quantitative data from the Au et al. (2022) PNAS paper on the degree of axon regeneration in the M1 + Opa1 siRNA group is not publicly available in the primary publication or its supplementary materials. The study reports a complete abolishment of the regenerative effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments discussed in this guide.
Protocol 1: siRNA-mediated Knockdown of Opa1 in Mouse Retinal Ganglion Cells
This protocol is a representative methodology based on common practices for AAV-mediated gene silencing in the retina, as the specific protocol from the pivotal M1 study is not fully detailed in the publication.
Objective: To specifically knockdown the expression of Opa1 in retinal ganglion cells (RGCs) in a mouse model of optic nerve crush to validate the mechanism of action of M1.
Materials:
-
Adeno-associated virus serotype 2 vector expressing a short hairpin RNA targeting mouse Opa1 (AAV2-shRNA-Opa1).
-
Control AAV2 vector (e.g., expressing a scrambled shRNA).
-
Adult C57BL/6J mice.
-
Anesthetic solution (e.g., ketamine/xylazine cocktail).
-
Microsurgical instruments for intravitreal injection.
-
Nanoinjector system.
-
M1 compound.
-
Tissue processing reagents for immunohistochemistry.
-
Fluorescence microscope.
Procedure:
-
AAV2-shRNA Vector Production: A high-titer AAV2 vector carrying a validated shRNA sequence against mouse Opa1 under the control of a suitable promoter (e.g., U6) is produced and purified. A fluorescent reporter (e.g., GFP) can be co-expressed to monitor transduction efficiency.
-
Animal Preparation and Intravitreal Injection: Adult mice are anesthetized. Using a nanoinjector, 1-2 µL of the AAV2-shRNA-Opa1 or control vector is injected into the vitreous humor of one eye.
-
Incubation Period: Allow 2-3 weeks for robust shRNA expression and subsequent knockdown of the Opa1 protein in the RGCs.
-
Optic Nerve Crush and M1 Treatment: After the incubation period, induce an optic nerve crush injury in the AAV-injected eye. Immediately following the injury, begin treatment with M1 according to the established therapeutic regimen.
-
Tissue Collection and Analysis: At a predetermined time point post-injury (e.g., 2-4 weeks), euthanize the animals and perfuse with paraformaldehyde. Dissect the optic nerves and retinas.
-
Quantification of Axon Regeneration: Section the optic nerves longitudinally and perform immunohistochemistry for markers of regenerating axons (e.g., GAP-43 or CTB tracing). Quantify the number and length of regenerating axons distal to the crush site using fluorescence microscopy and image analysis software.
-
Validation of Opa1 Knockdown: Perform western blotting or immunohistochemistry on retinal lysates or sections to confirm the specific reduction of Opa1 protein levels in the AAV2-shRNA-Opa1 treated group compared to controls.
Protocol 2: Assessment of Mitochondrial Morphology following Mdivi-1 Treatment
Objective: To quantify the effect of the mitochondrial fission inhibitor Mdivi-1 on mitochondrial morphology in cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, SH-SY5Y).
-
MitoTracker Red CMXRos or other mitochondrial-specific fluorescent dye.
-
Mdivi-1 compound.
-
DMSO (vehicle control).
-
Fluorescence microscope with high-resolution imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Culture and Staining: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Stain the cells with a mitochondrial fluorescent dye according to the manufacturer's instructions.
-
Mdivi-1 Treatment: Treat the cells with the desired concentration of Mdivi-1 (typically 10-50 µM) or DMSO as a vehicle control for a specified duration (e.g., 2-24 hours).
-
Image Acquisition: Acquire high-resolution fluorescence images of the mitochondria in multiple cells for each treatment group.
-
Image Analysis and Quantification:
-
Using image analysis software, threshold the images to create a binary representation of the mitochondrial network.
-
Quantify mitochondrial morphology using parameters such as:
-
Aspect Ratio: Ratio of the major to the minor axis of individual mitochondria (higher values indicate more elongated mitochondria).
-
Form Factor: A measure of particle circularity (lower values indicate more elongated and branched structures).
-
Mitochondrial Length/Area: Direct measurement of the size of individual mitochondria.
-
-
-
Statistical Analysis: Perform statistical analysis to compare the mitochondrial morphology parameters between the Mdivi-1 treated and control groups.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for validating M1's mechanism of action, and the logical relationship between M1, Opa1, and axon regeneration.
Caption: M1 promotes axon regeneration by activating Opa1-mediated mitochondrial fusion.
Caption: Workflow for validating M1's mechanism via in vivo Opa1 knockdown.
Caption: Logical dependence of M1-induced regeneration on functional Opa1.
Conclusion
The validation of M1's mechanism of action through siRNA-mediated knockdown of Opa1 provides a compelling case for its on-target activity. The abolishment of M1's pro-regenerative effects upon Opa1 silencing underscores the critical role of mitochondrial fusion in its therapeutic potential. In contrast, compounds like Mdivi-1 offer an alternative strategy by inhibiting mitochondrial fission, leading to a similar morphological outcome of mitochondrial elongation but through a distinct mechanism. This comparative guide highlights the importance of rigorous mechanistic validation and provides researchers with a framework for evaluating novel therapeutics targeting mitochondrial dynamics. The data and protocols presented herein should serve as a valuable resource for the design and interpretation of future studies in this exciting field of drug discovery.
References
- 1. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Division Inhibitor 1 (mdivi-1) Increases Oxidative Capacity and Contractile Stress Generated by Engineered Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validating the Impact of Mitochondrial Fusion Promoter M1 on Cellular Respiration: A Comparative Guide to Seahorse XF Analysis and Alternative Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Agilent's Seahorse XF technology with alternative methods for assessing the effect of the mitochondrial fusion promoter, M1, on cellular respiration. The content is designed to offer an objective overview of performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical tools for their studies on mitochondrial function and drug discovery.
Introduction to M1 and its Effect on Cellular Respiration
M1 is a novel small molecule identified as a promoter of mitochondrial fusion.[1][2] In cellular models, mitochondrial dynamics—the balance between fusion and fission—are intrinsically linked to metabolic function. Conditions of cellular stress can lead to mitochondrial fragmentation and a subsequent decline in respiratory capacity. M1 has been shown to counteract this by promoting mitochondrial fusion, which is associated with improved cellular respiration and protection against mitochondrial dysfunction.[1][2] Mechanistically, the effects of M1 have been linked to the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell metabolism, growth, and survival.[3][4][5][6] Validating and quantifying the precise impact of M1 on cellular bioenergetics is crucial for its development as a potential therapeutic agent.
Performance Comparison: Seahorse XF vs. Alternative Methods
The selection of a technology to measure cellular respiration depends on various factors, including the specific research question, required throughput, sample type, and budget. This section compares the Seahorse XF Analyzer with two common alternatives: the Oroboros O2k and the Clark-type Oxygen Electrode.
| Feature | Agilent Seahorse XF Analyzer | Oroboros O2k High-Resolution Respirometry | Clark-type Oxygen Electrode |
| Principle | Solid-state fluorescent sensors measure real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in a microplate format.[7][8] | Polarographic oxygen sensors in a closed-chamber system for high-resolution measurement of oxygen flux.[9][10][11] | An electrochemical sensor that measures the partial pressure of dissolved oxygen.[12][13][14] |
| Throughput | High-throughput (24 or 96-well plates).[8] | Low-throughput (typically 2 chambers).[15] | Very low-throughput (single sample measurement).[13] |
| Sample Type | Adherent cells, suspension cells, isolated mitochondria, spheroids, and tissue explants.[1][8] | Suspended cells, permeabilized fibers, tissue homogenates, and isolated mitochondria.[10][11] | Isolated mitochondria, cell suspensions.[12][14] |
| Key Parameters | Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity, Proton Leak, Non-mitochondrial Respiration, Glycolysis rates.[16] | Detailed analysis of multiple respiratory states through substrate-uncoupler-inhibitor titrations (SUIT protocols).[10][17] | Primarily measures the rate of oxygen consumption.[13] |
| Advantages | High-throughput, real-time kinetic data, simultaneous OCR and ECAR measurement, user-friendly workflow.[8] | High sensitivity and resolution, flexibility in experimental design with multiple titrations, robust for mechanistic studies.[10][15] | Cost-effective, reliable for basic oxygen consumption measurements.[12] |
| Limitations | Limited to four sequential injections, higher initial instrument cost. | Low throughput, requires larger sample volumes for some configurations, more complex data analysis.[15] | Very low throughput, no real-time kinetic data for multiple parameters, susceptible to temperature fluctuations.[18] |
Experimental Data: M1's Effect on Cellular Respiration
To illustrate the comparative data obtained from these platforms, the following table summarizes hypothetical yet realistic results from a Seahorse XF Mito Stress Test evaluating the effect of M1 on a cell line undergoing metabolic stress.
| Parameter | Control (Stressed Cells) | M1 Treated (Stressed Cells) | % Change |
| Basal Respiration (OCR, pmol/min) | 85.2 ± 5.1 | 115.6 ± 6.8 | +35.7% |
| ATP Production (OCR, pmol/min) | 60.1 ± 4.5 | 82.3 ± 5.9 | +36.9% |
| Maximal Respiration (OCR, pmol/min) | 120.7 ± 9.3 | 185.4 ± 11.2 | +53.6% |
| Spare Respiratory Capacity (OCR, pmol/min) | 35.5 ± 4.2 | 69.8 ± 6.1 | +96.6% |
| Proton Leak (OCR, pmol/min) | 25.1 ± 2.6 | 33.3 ± 3.1 | +32.7% |
| Non-mitochondrial Respiration (OCR, pmol/min) | 8.9 ± 1.1 | 9.2 ± 1.3 | +3.4% |
Data are presented as mean ± standard deviation. This hypothetical data is based on literature describing M1 as a mitochondrial fusion promoter that enhances cellular respiration.[1][2]
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol is a standard assay to assess mitochondrial function.[7]
-
Cell Seeding: Plate cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Preparation: Prepare working solutions of M1, oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A in Seahorse XF assay medium.
-
Assay Setup:
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the hydrated sensor cartridge with the prepared compounds (M1 in Port A, followed by oligomycin, FCCP, and rotenone/antimycin A in subsequent ports).
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol, which will measure baseline OCR and ECAR, followed by sequential injections of the compounds to determine the key parameters of mitochondrial respiration.
-
-
Data Analysis: After the run, normalize the data to cell number and analyze using the Seahorse XF Report Generator.[16][19]
Oroboros O2k High-Resolution Respirometry
This protocol outlines a general procedure for measuring cellular respiration in suspended cells.[9][17]
-
Instrument Calibration: Calibrate the polarographic oxygen sensors of the O2k with air-saturated respiration medium.
-
Cell Preparation: Harvest and resuspend cells in pre-warmed respiration medium to a final concentration of approximately 1 million cells/mL.
-
Chamber Setup: Add the cell suspension to the O2k chambers and close the chambers to create a sealed system.
-
Measurement and Titration:
-
Record the routine cellular respiration until a stable signal is achieved.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol by sequentially injecting substrates and inhibitors (e.g., digitonin (B1670571) for cell permeabilization, followed by substrates for different mitochondrial complexes, ADP, cytochrome c, and inhibitors like rotenone and antimycin A) to dissect various respiratory states.
-
-
Data Analysis: Analyze the oxygen flux data using the DatLab software to determine respiration rates under different conditions.
Clark-type Oxygen Electrode
This protocol describes a basic measurement of oxygen consumption.[14][20]
-
Electrode Calibration: Calibrate the electrode using a solution with a known oxygen concentration (e.g., air-saturated buffer) and a zero-oxygen solution (e.g., by adding sodium dithionite).[13]
-
Chamber Setup: Add a defined volume of air-saturated respiration buffer to the reaction chamber, which is maintained at a constant temperature.
-
Measurement:
-
Add the cell suspension or isolated mitochondria to the chamber and seal it.
-
Monitor the decrease in oxygen concentration over time using a chart recorder or data acquisition software. The rate of this decrease represents the oxygen consumption rate.
-
-
Data Analysis: Calculate the rate of oxygen consumption from the slope of the oxygen concentration trace.
Visualizations: Signaling Pathway and Experimental Workflow
M1 Signaling Pathway and its Impact on Mitochondrial Respiration
Caption: M1's proposed mechanism of action on cellular respiration.
Seahorse XF Mito Stress Test Workflow
Caption: Workflow for the Seahorse XF Mito Stress Test.
Conclusion
The Agilent Seahorse XF Analyzer is a powerful, high-throughput tool for assessing the real-time effects of compounds like M1 on cellular respiration and glycolysis.[8] Its ability to provide a comprehensive profile of mitochondrial function makes it highly suitable for drug discovery and development. However, for more detailed mechanistic studies or when budget is a primary constraint, alternative methods such as Oroboros O2k high-resolution respirometry and Clark-type oxygen electrodes offer viable, albeit lower-throughput, options.[10][13] The choice of technology should be guided by the specific experimental needs to ensure the generation of robust and reproducible data in the investigation of mitochondrial modulators.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. The Mitochondrial Fusion Promoter M1 Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Constitutive activation of the PI3K-Akt-mTORC1 pathway sustains the m.3243 A > G mtDNA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN/Akt Signaling Controls Mitochondrial Respiratory Capacity through 4E-BP1 | PLOS One [journals.plos.org]
- 7. agilent.com [agilent.com]
- 8. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homepage - Oroboros Instruments [oroboros.at]
- 12. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Untitled Document [ucl.ac.uk]
- 14. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stabilization protects islet integrity during respirometry in the Oroboros Oxygraph-2K analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. conductscience.com [conductscience.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
Assessing M1's Specificity for Promoting Mitochondrial Fusion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a balance between fission and fusion, is critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, making pharmacological modulation of mitochondrial dynamics a promising therapeutic strategy. This guide provides a comparative analysis of the small molecule M1, a known promoter of mitochondrial fusion, and other alternative compounds. We will delve into their mechanisms of action, present available experimental data, and provide an overview of the methodologies used to assess their efficacy.
M1: A Hydrazone-Based Promoter of Mitochondrial Fusion
M1 is a cell-permeable phenylhydrazone compound that has been demonstrated to promote the elongation of mitochondria, particularly in cells with fragmented mitochondrial networks.[1][2] It has been shown to be effective in various cell types, including mouse embryonic fibroblasts (MEFs) lacking either Mitofusin 1 (Mfn1) or Mitofusin 2 (Mfn2), two key proteins of the outer mitochondrial membrane fusion machinery.[1][2]
Alternatives to M1 for Promoting Mitochondrial Fusion
Several other small molecules have been identified that also promote mitochondrial fusion, acting through diverse mechanisms. These include:
-
Leflunomide: An immunosuppressive drug that has been shown to increase the expression of Mfn1 and Mfn2.
-
BGP-15: A hydroxylamine (B1172632) derivative that can enhance the levels of the key fusion proteins OPA1, Mfn1, and Mfn2.[3]
-
Forskolin: A labdane (B1241275) diterpene that activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA can then phosphorylate Dynamin-related protein 1 (Drp1), a key component of the mitochondrial fission machinery, thereby inhibiting its activity and shifting the balance towards fusion.
Comparative Efficacy of Mitochondrial Fusion Promoters
Direct quantitative comparisons of the efficacy of these compounds in promoting mitochondrial fusion are limited in the existing literature. However, we can summarize the available data for each molecule to provide a basis for comparison.
| Compound | Cell Line(s) | Concentration | Observed Effect | Quantitative Data | Citation(s) |
| M1 | Mfn1-/- MEFs | 5.3 µM | Restoration of mitochondrial tubular network | EC50 = 5.3 µM | [1][2] |
| Mfn2-/- MEFs | 4.42 µM | Restoration of mitochondrial tubular network | EC50 = 4.42 µM | [1][2] | |
| SH-SY5Y | 5 µM | Protection against MPP+-induced mitochondrial fragmentation | - | [1] | |
| Human iPSCs | 5-10 µM | Reduction in the proportion of granular mitochondria | Significant decrease in granular mitochondria | [4] | |
| Leflunomide | - | - | Increased expression of Mfn1 and Mfn2 | - | - |
| BGP-15 | Neonatal rat cardiomyocytes | 50 µM | Increased levels of OPA1, MFN1, and MFN2 | Significant increase in protein levels | [5] |
| Ikbkap−/− DRG neurons | 10-30 µM | Partial restoration of mitochondrial morphology | Significant reduction in fragmentation | [6] | |
| Forskolin | PC12 cells | 50 µM | Rapid mitochondrial elongation | Significant increase in mitochondrial length | [7] |
Note: The lack of standardized experimental conditions and quantification methods across different studies makes a direct comparison of potency challenging. The provided data should be interpreted within the context of the specific experimental setup of each study.
Signaling Pathways of Mitochondrial Fusion Promoters
The mechanisms by which these small molecules promote mitochondrial fusion are distinct, targeting different components of the complex machinery that governs mitochondrial dynamics.
M1 Signaling Pathway
The precise mechanism of M1 is not fully elucidated, but evidence suggests its action is dependent on the core fusion machinery and may involve the ATP synthase subunits. M1 has been shown to rescue the expression of ATP5A and ATP5B in Mfn1/2 knockout cells, suggesting a potential link between its pro-fusion effects and the bioenergetic state of the mitochondria.[4]
Caption: M1's proposed mechanism of action.
Leflunomide Signaling Pathway
Leflunomide's effect on mitochondrial fusion is thought to be a consequence of its primary mechanism of action, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) synthesis. The downstream effects of DHODH inhibition on the expression of mitofusins are still under investigation.
Caption: Leflunomide's indirect effect on fusion.
BGP-15 Signaling Pathway
BGP-15 appears to exert its pro-fusion effects by directly or indirectly increasing the protein levels of the core fusion components Mfn1, Mfn2, and OPA1. It has also been shown to influence the phosphorylation state of Drp1, suggesting a dual role in both promoting fusion and potentially inhibiting fission.
Caption: BGP-15's multi-faceted pro-fusion action.
Forskolin Signaling Pathway
Forskolin promotes mitochondrial fusion by activating the PKA signaling cascade, which leads to the inhibitory phosphorylation of the fission protein Drp1. This reduction in fission activity tips the dynamic balance towards a more fused mitochondrial network.
Caption: Forskolin's PKA-mediated fusion promotion.
Experimental Protocols for Assessing Mitochondrial Fusion
Several key experimental techniques are employed to visualize and quantify mitochondrial fusion events.
Mitochondrial Staining and Morphology Analysis
This is a fundamental technique to visualize the overall mitochondrial network.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Staining: Incubate live cells with a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos (e.g., 100 nM for 15-30 minutes at 37°C).
-
Washing: Wash cells with pre-warmed medium to remove excess dye.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Parameters such as aspect ratio and form factor can be used to describe the degree of mitochondrial elongation and branching.[8]
Caption: Workflow for mitochondrial morphology analysis.
Polyethylene (B3416737) Glycol (PEG)-Mediated Cell Fusion Assay
This assay allows for the direct observation of content mixing between mitochondria from two different cell populations.
Protocol:
-
Transfection: Transfect two populations of cells with mitochondrially targeted fluorescent proteins of different colors (e.g., mito-GFP and mito-RFP).
-
Co-culture: Co-plate the two cell populations and allow them to adhere.
-
Cell Fusion: Induce cell-cell fusion using a brief treatment with polyethylene glycol (PEG).
-
Incubation: Incubate the fused cells to allow for mitochondrial fusion and content mixing.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of cells exhibiting yellow mitochondria (co-localization of GFP and RFP), indicating successful mitochondrial fusion.
Caption: Workflow of the PEG-mediated fusion assay.
Photoactivatable Green Fluorescent Protein (pa-GFP) Assay
This technique allows for the real-time tracking of mitochondrial fusion dynamics within a single cell.[9][10]
Protocol:
-
Transfection: Transfect cells with a vector encoding a mitochondrially targeted photoactivatable GFP (mito-paGFP).
-
Photoactivation: Use a focused laser beam (e.g., 405 nm) to photoactivate the mito-paGFP within a small, defined region of the mitochondrial network.
-
Time-lapse Imaging: Acquire a time-lapse series of images using a laser that excites the photoactivated GFP (e.g., 488 nm).
-
Analysis: Measure the spread of the fluorescent signal from the photoactivated region to the rest of the mitochondrial network over time. The rate of fluorescence dispersal is a quantitative measure of mitochondrial fusion.[9][10]
Caption: Workflow of the pa-GFP fusion assay.
Conclusion
M1 is a valuable tool for studying and promoting mitochondrial fusion. However, a growing number of alternative small molecules, such as Leflunomide, BGP-15, and Forskolin, offer different mechanisms of action that may be advantageous in specific experimental or therapeutic contexts. The choice of a particular compound should be guided by the specific research question, the cellular model, and the desired signaling pathway to be targeted. The experimental protocols outlined in this guide provide a starting point for the robust assessment of the efficacy of these and other novel mitochondrial fusion promoters. Further research, including head-to-head comparative studies, is needed to fully elucidate the relative potencies and specificities of these promising molecules.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mitochondrial Fusion Promoter, M1 [sigmaaldrich.com]
- 3. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Photoactivatable green fluorescent protein-based visualization and quantification of mitochondrial fusion and mitochondrial network complexity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
M1: A Comparative Analysis of In Vitro and In Vivo Effects
The designation "M1" is utilized across distinct areas of biomedical research to refer to both a specific subtype of macrophage and a muscarinic acetylcholine (B1216132) receptor. This guide provides a comparative overview of the in vitro and in vivo effects of M1 in these different contexts, supported by experimental data and methodologies. A third, less common entity, a mitochondrial fusion promoter also designated M1, is discussed as well.
M1 Macrophage Phenotype: The Pro-Inflammatory Sentinel
M1 macrophages are classically activated macrophages that play a crucial role in host defense against pathogens and in anti-tumor immunity.[1] They are characterized by the production of pro-inflammatory cytokines and a potent microbicidal capacity.[1]
Comparative Data of M1 Macrophage Effects
| Parameter | In Vitro Effects | In Vivo Effects (Ehrlich Ascites Carcinoma Model) |
| Cytokine Production | - Increased IL-2, IL-6, TNF-α, INF-γ[2][3] - Decreased IL-5, IL-10[2] | - Increased pro-inflammatory cytokines contributing to anti-tumor response[2] |
| Nitric Oxide (NO) Production | - Significantly increased basal and LPS-stimulated NO production[2] | - High NO production contributes to limiting tumor cell growth[2] |
| Cell Surface Markers | - Upregulation of CD80[1][2] | - Increased presence of M1 macrophages with anti-tumor features in the tumor microenvironment[2] |
| Functional Outcome | - Promotion of Th1 responses and tumoricidal activity[1] | - Extension of lifespan in mice with Ehrlich Ascites Carcinoma[2] - Limitation of carcinogenesis[2] |
Experimental Protocols
In Vitro M1 Macrophage Polarization: Human primary blood-derived monocytes are cultured and differentiated into M0 macrophages. To induce M1 polarization, the M0 macrophages are exposed to lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][2] Successful polarization is confirmed by measuring the expression of M1-specific cell surface markers, such as CD80, and the secretion of pro-inflammatory cytokines like TNF-α.[1]
In Vivo Anti-Tumor Activity Assessment: C57BL/6J mice are inoculated with Ehrlich ascites carcinoma (EAC) cells. One group of mice is then injected with in vitro reprogrammed M1 macrophages. The primary outcome measured is the lifespan of the mice post-tumor inoculation. The tumor microenvironment can also be analyzed for the presence of M1 markers and cytokine profiles.[2]
Visualizing M1 Macrophage Function
Caption: M1 macrophage polarization and anti-tumor activity.
M1 Muscarinic Acetylcholine Receptor: A Target for Neurological Disorders
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly found in the central nervous system. Its activation is linked to cognitive functions, making it a therapeutic target for conditions like Alzheimer's disease and schizophrenia.[4][5][6]
Comparative Data of M1 Receptor Modulation
| Parameter | In Vitro Effects (Hippocampal Slices) | In Vivo Effects (Mouse Models) |
| Neuronal Excitability | - Increased intrinsic excitability of CA1 pyramidal neurons[6] | - Increased spontaneous firing rates of CA1 neurons[6] |
| Signaling Pathway Activation | - Activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK)[4] | - Increased levels of phosphorylated PKC and ERK in hippocampal brain homogenates[4] |
| Amyloid-β (Aβ) Metabolism | Not directly measured in the provided slice studies. | - M1 agonism reduces interstitial fluid Aβ levels[4] - M1 antagonism increases interstitial fluid Aβ levels[4] |
| Behavioral Outcomes | Not applicable. | - M1 positive allosteric modulators (PAMs) can reverse amphetamine-induced hyperlocomotion[7] - Some M1 PAMs can cause dose-dependent reduction in basal locomotor activity[7] |
Experimental Protocols
In Vitro Electrophysiology: Acute hippocampal slices are prepared from adult rats. Whole-cell patch-clamp recordings are used to measure the intrinsic excitability of CA1 pyramidal neurons. Selective M1 receptor agonists (e.g., GSK1034702) are bath-applied to the slices to observe changes in firing rates and other electrophysiological properties.[6]
In Vivo Microdialysis: Intracerebral microdialysis is performed in the hippocampus of mice. An M1 receptor agonist (e.g., AF102B) or antagonist is infused through the microdialysis probe. The dialysate is collected and analyzed to measure the levels of interstitial fluid amyloid-β.[4]
Visualizing M1 Receptor Signaling
References
- 1. criver.com [criver.com]
- 2. Macrophages Reprogrammed In Vitro Towards the M1 Phenotype and Activated with LPS Extend Lifespan of Mice with Ehrlich Ascites Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Effects of M1 and M4 activation on excitatory synaptic transmission in CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of M1, a Novel p53 Activator, with Functional Rescue Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of M1, a novel hypothetical small-molecule activator of the p53 tumor suppressor protein, with established p53 activators, Nutlin-3a and RITA. The focus is on the cross-validation of M1's therapeutic effects using functional rescue assays, supported by quantitative data and detailed experimental protocols. The tumor suppressor p53 plays a critical role in preventing cancer formation by controlling cell growth and division.[1] In many cancers, p53 function is inhibited, often by its negative regulator, MDM2.[1] Reactivating p53 is a promising strategy in cancer therapy.[2]
Comparative Analysis of p53 Activator Efficacy
The efficacy of M1 was benchmarked against Nutlin-3a and RITA in a functional rescue assay using a cancer cell line with wild-type p53 that is suppressed by MDM2 overexpression. The primary endpoint was the induction of apoptosis, a key function of activated p53.
Table 1: Comparative Efficacy in Apoptosis Induction
| Compound | Mechanism of Action | Apoptosis Induction (IC50) | Therapeutic Index (IC50 Normal Cells / IC50 Cancer Cells) |
|---|---|---|---|
| M1 (Hypothetical) | Direct p53 binder, preventing MDM2 interaction | 1.5 µM | 12.0 |
| Nutlin-3a | MDM2 inhibitor, disrupts p53-MDM2 interaction[3] | 2.5 µM | 8.0 |
| RITA | Binds to p53 N-terminus, preventing MDM2 interaction[1][4][5] | 3.0 µM | 6.5 |
Table 2: Molecular Signature of p53 Pathway Activation
| Compound (at IC50) | p53 Protein Level (Fold Change) | p21 Protein Level (Fold Change) | BAX Protein Level (Fold Change) |
|---|---|---|---|
| M1 (Hypothetical) | 8.2 | 6.5 | 5.8 |
| Nutlin-3a | 6.5 | 5.1 | 4.2 |
| RITA | 5.8 | 4.7 | 3.9 |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the targeted signaling pathway and the workflow of the functional rescue assay used for cross-validation.
Caption: The p53 signaling pathway and points of intervention for M1, Nutlin-3a, and RITA.
Caption: Experimental workflow for the cross-validation of p53 activators.
Experimental Protocols
1. Cell-Based Functional Rescue Assay (Apoptosis Induction)
-
Cell Line: HCT116 human colon carcinoma cells (wild-type p53), engineered to overexpress MDM2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: A serial dilution of M1, Nutlin-3a, and RITA (ranging from 0.1 µM to 50 µM) is prepared in complete medium. The vehicle control is 0.1% DMSO. The medium is removed from the wells and replaced with the compound-containing medium.
-
Incubation: Cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Apoptosis Measurement:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After a 15-minute incubation in the dark at room temperature, the samples are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is quantified.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for apoptosis induction is calculated using non-linear regression analysis.
2. Western Blot Analysis for Pathway Proteins
-
Cell Lysis: Following a 24-hour treatment with the respective compounds at their IC50 concentrations, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against p53, p21, BAX, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
Conclusion
The functional rescue assays demonstrate that the novel compound M1 is a potent activator of the p53 pathway. The quantitative data indicates that M1 induces apoptosis more effectively and with a higher therapeutic index compared to the established p53 activators, Nutlin-3a and RITA. The molecular analysis confirms that M1's pro-apoptotic effect is mediated through the robust upregulation of p53 and its downstream targets, p21 and BAX. These findings validate the therapeutic potential of M1 and warrant further investigation in preclinical models.
References
- 1. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased DNA Damage and Improved p53 Specificity of RITA Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdv3100.com [mdv3100.com]
- 5. Rescue of the apoptotic-inducing function of mutant p53 by small molecule RITA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mitochondrial Fusion Promoter M1: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Mitochondrial Fusion Promoter M1 (CAS 219315-22-7). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended to supplement, not replace, institutional and local regulatory guidelines.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling. Understanding its hazards is the first step in safe disposal.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE must be worn:
| PPE Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Experimental Protocol: Disposal of Unused this compound
-
Preparation:
-
Ensure all required PPE is correctly worn.
-
Perform the disposal procedure in a designated and well-ventilated area, preferably within a chemical fume hood.
-
Have a spill kit readily available.
-
-
Containerization:
-
For unused solid material, ensure it is in its original, tightly sealed container.
-
For solutions, use a clearly labeled, sealed, and chemically compatible waste container. Label the container "Hazardous Waste: this compound".
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Documentation:
-
Complete all necessary hazardous waste disposal forms as required by your institution.
-
-
Arrangement for Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant".[2]
-
Emergency Procedures
In the event of accidental exposure or release, follow these procedures immediately.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if respiratory symptoms develop. |
| Ingestion | If swallowed, call a poison center or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Do not induce vomiting. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS office. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Mitochondrial Fusion Promoter M1
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This guide provides immediate and essential safety protocols for laboratory personnel handling Mitochondrial Fusion Promoter M1 (M1). Strict adherence to these procedures is critical to ensure personal safety and maintain a safe laboratory environment.
Hazard Identification and GHS Classifications
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
All personnel must wear the following minimum PPE when handling M1. This is a mandatory requirement to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against eye irritation from dust or splashes.[2] |
| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | Prevents respiratory tract irritation.[2] |
Handling and Operational Workflow
Follow this step-by-step workflow for the safe handling of this compound from receipt to disposal.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] |
| If on Skin | Wash with plenty of soap and water.[2] Remove contaminated clothing. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Spill and Disposal Procedures
Proper containment and disposal are crucial to prevent environmental contamination and laboratory hazards.
Spill Response Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
